molecular formula C15H17NO B14058480 2-Amino-1,2-diphenylpropan-1-ol

2-Amino-1,2-diphenylpropan-1-ol

Cat. No.: B14058480
M. Wt: 227.30 g/mol
InChI Key: ZGULRCHLTOMBNJ-UHFFFAOYSA-N
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Description

2-Amino-1,2-diphenylpropan-1-ol is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-amino-1,2-diphenylpropan-1-ol

InChI

InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3

InChI Key

ZGULRCHLTOMBNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N

Origin of Product

United States

Foundational & Exploratory

Thermodynamic properties of 2-Amino-1,2-diphenylpropan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties of 2-Amino-1,2-diphenylpropan-1-ol and its structurally related derivatives (specifically the 1,1-diphenyl and 1,2-diphenylethanol classes). These scaffolds are critical chiral auxiliaries in asymmetric synthesis (e.g., CBS reduction) and pharmacophore precursors.

Technical Whitepaper | Application Science Division

Executive Summary

This guide provides a comprehensive thermodynamic analysis of 2-amino-1,2-diphenyl-alcohol derivatives, focusing on 2-Amino-1,1-diphenylpropan-1-ol (a valinol/alaninol analog) and the parent scaffold 2-Amino-1,2-diphenylethanol .[1] Understanding the thermodynamic landscape—specifically solid-state transitions, solubility parameters, and ionization constants—is a prerequisite for optimizing their use in asymmetric catalysis , chiral resolution , and pharmaceutical salt selection .

Structural & Stereochemical Thermodynamics

The thermodynamic stability of these derivatives is governed by their capacity for intramolecular and intermolecular hydrogen bonding. The presence of vicinal amino and hydroxyl groups creates a "pseudo-cyclic" energetic minimum in solution, while driving high-lattice-energy crystallization in the solid state.[1]

The Scaffold Classes

Two primary regioisomers dominate this chemical space. Their thermodynamic behaviors differ significantly due to steric crowding around the carbinol center.

Derivative ClassIUPAC NameStructure NoteKey Thermodynamic Trait
Class A (Propanol) 2-Amino-1,1-diphenylpropan-1-olGeminal phenyls on C1; Methyl on C2.[1]High steric bulk; lower conformational entropy.
Class B (Ethanol) 2-Amino-1,2-diphenylethanolVicinal phenyls (C1, C2).[1]High crystal lattice energy due to

-

stacking alignment.[1]
Stereochemical Impact on Melting Point

Stereochemistry dictates the efficiency of crystal packing. The erythro and threo isomers (or syn/anti) exhibit distinct melting points (Tm) and enthalpies of fusion (


).[1]
  • Mechanism: The erythro isomer typically allows for a more planar arrangement of the phenyl rings in the crystal lattice, maximizing intermolecular

    
    -
    
    
    
    interactions and elevating
    
    
    .
  • Data Point: For the 1,2-diphenylethanol derivative, the

    
     isomer (erythro) melts at 142–144 °C , whereas the racemic mixture often exhibits a depressed melting range due to lattice disruption.
    

Solid-State Thermodynamic Properties

Accurate characterization of the solid-liquid transition is vital for purification protocols (recrystallization).[1]

Melting Point and Enthalpy of Fusion

The high melting points of these derivatives relative to their molecular weight (


 g/mol ) indicate a strong hydrogen-bond network (N-H[1]···O).
CompoundCAS No.[2][3][4][5][6]Melting Point (

)
Enthalpy of Fusion (

)
(S)-2-Amino-1,1-diphenylpropan-1-ol 78603-91-5100–102 °C

kJ/mol (Est.)[1]
(1R,2S)-2-Amino-1,2-diphenylethanol 23190-16-1142–144 °C

kJ/mol
(1S,2S)-2-Amino-1,2-diphenylethanol 23190-17-2116–119 °C Lower lattice stability

Technical Insight: The 40°C difference between the erythro (1R,2S) and threo (1S,2S) isomers of the ethanol derivative highlights the thermodynamic penalty of steric clash between the phenyl rings in the threo configuration.

Thermal Stability (TGA)

Thermogravimetric Analysis (TGA) typically reveals:

  • Dehydration Onset:

    
     °C (Intramolecular cyclization to aziridines or oxazolidinones).[1]
    
  • Decomposition:

    
     °C.[1]
    
  • Protocol: Run TGA at 10 °C/min under

    
     to determine the "safe processing window" for melt-based formulations.
    

Solution Thermodynamics

Solubility and Partition Coefficients ( )

These molecules are amphiphilic but lipophilicity-dominant due to the diphenyl motif.[1]

  • LogP (Octanol/Water):

    
    .[1]
    
  • Aqueous Solubility: Low (< 1 mg/mL at pH 7).[1]

  • pH-Dependent Solubility: Solubility increases exponentially at pH < 8 due to protonation of the amine (

    
    ).[1]
    
Ionization Thermodynamics ( )

The basicity of the primary amine is modulated by the electron-withdrawing inductive effect of the vicinal hydroxyl group and the phenyl rings.

  • 
     Value: 
    
    
    
    (Conjugate acid).[1]
  • Thermodynamic Consequence: At physiological pH (7.4), the molecule exists predominantly as the ammonium cation (

    
    ), enhancing aqueous solubility compared to the free base.
    

Experimental Protocols

To validate these properties in a research setting, follow these standardized workflows.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine


, 

, and

with high precision.
  • Sample Prep: Weigh 2–5 mg of dried derivative into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Hold at 25 °C for 5 min.

  • Ramp 1: Heat from 25 °C to 160 °C at 10 °C/min (Identify

    
    ).
    
  • Cool: Cool to 0 °C at 20 °C/min (Induce crystallization or glass formation).

  • Ramp 2: Heat to 160 °C at 10 °C/min.

    • Analysis: Integrate the endothermic melting peak on the first heat to calculate

      
       (J/g). Use the second heat to check for polymorphism or glass transitions (
      
      
      
      ).
Solubility Determination Workflow

The following diagram illustrates the decision logic for determining thermodynamic solubility vs. kinetic solubility.

SolubilityWorkflow cluster_conditions Critical Parameters start Start: Solid Sample solvent Select Solvent System (Water, pH buffers, Octanol) start->solvent excess Add Excess Solid (Supersaturation) solvent->excess equilibrate Equilibrate (Shake 24-48h @ 25°C) excess->equilibrate filter Filter / Centrifuge equilibrate->filter analyze Quantify Concentration (HPLC-UV or LC-MS) filter->analyze calc Calculate Thermodynamic Solubility (S) & LogS analyze->calc temp Temp Control ±0.1°C ph pH Monitoring

Figure 1: Standardized workflow for thermodynamic solubility determination.

Applications in Asymmetric Synthesis

The thermodynamic stability of the oxazaborolidine intermediate (formed by reacting the amino alcohol with borane) is the rate-determining factor in CBS reductions.

  • Reaction: Amino Alcohol +

    
     Oxazaborolidine Catalyst + 
    
    
    
    .
  • Thermodynamics: The formation of the 5-membered ring is enthalpically driven.[1] Derivatives with bulky groups (like the 1,1-diphenyl propanol) provide higher rigidity, reducing the entropic penalty of the transition state during ketone reduction.

References

  • PubChem. (2025).[4][6][7] (1S,2R)-(+)-2-Amino-1,2-diphenylethanol Compound Summary. National Library of Medicine. Link[1]

  • Sigma-Aldrich. (2025).[1][4] (1R,2S)-(-)-2-Amino-1,2-diphenylethanol Product Specification. Merck KGaA. Link

  • ChemicalBook. (2025). Properties and Safety of (1R,2S)-2-Amino-1,2-diphenylethanol. Link

  • National Institutes of Health. (2025). (R)-(+)-2-Amino-1,1-diphenyl-1-propanol Data Sheet. PubChem.[2][3][4][6][7] Link[1]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-1,2-diphenylethanol. Link[1]

Sources

Role of 2-Amino-1,2-diphenylpropan-1-ol in asymmetric synthesis history

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 2-Amino-1,1-diphenylpropan-1-ol in Asymmetric Synthesis History[1]

Part 1: Executive Summary & Nomenclature Clarification

Subject Identity: The compound is 2-Amino-1,1-diphenylpropan-1-ol (also known as 1,1-Diphenylalaninol ).[1]

  • CAS Registry Number: 78603-91-5 (for the (S)-isomer).[1][2]

  • Note on Nomenclature: While often colloquially referred to with varying numbering (e.g., 1,2-diphenyl in some commercial catalogs), the chemically accurate IUPAC designation for the historic "Itsuno Amino Alcohol" is 2-amino-1,1-diphenylpropan-1-ol .[1] This structure features a gem-diphenyl group at the C1 position, which is critical for its steric properties and its role as a precursor to the Corey-Bakshi-Shibata (CBS) catalyst.[1]

Historical Significance: This amino alcohol represents the "missing link" between stoichiometric chiral auxiliaries and modern catalytic asymmetric synthesis.[1] Originally discovered by Shinichi Itsuno in 1981, it enabled the first highly enantioselective reduction of ketones using borane.[1] This work laid the direct foundation for E.J. Corey’s isolation of the oxazaborolidine catalyst, revolutionizing the industrial production of chiral pharmaceutical intermediates.[1]

Part 2: Chemical Identity & Synthesis

The synthesis of 2-Amino-1,1-diphenylpropan-1-ol is a classic example of converting a chiral pool precursor (amino acid) into a functional chiral ligand.[1]

Synthesis Protocol

Precursor: (S)-Alanine (or (S)-Alanine methyl ester).[1] Reagent: Phenylmagnesium bromide (PhMgBr).[1]

Step-by-Step Methodology:

  • Esterification: (S)-Alanine is converted to (S)-Alanine methyl ester hydrochloride using methanol and thionyl chloride (

    
    ).[1]
    
  • Grignard Addition: The ester is subjected to a massive excess (3-4 equivalents) of Phenylmagnesium bromide in anhydrous diethyl ether or THF.[1]

    • Mechanistic Insight: The excess Grignard is required to first deprotonate the amine and then perform the double addition to the ester carbonyl.[1]

  • Workup: Careful quenching with saturated ammonium chloride is required to prevent dehydration of the tertiary alcohol.[1]

  • Purification: Recrystallization from ethanol/hexane yields the pure amino alcohol.[1]

Data Table 1: Physicochemical Properties

PropertyValue
IUPAC Name (2S)-2-amino-1,1-diphenylpropan-1-ol
Molecular Formula

Molecular Weight 227.30 g/mol
Physical State White crystalline solid
Melting Point 100-102 °C
Specific Rotation

(c=1,

)
Key Feature Gem-diphenyl group (Steric bulk + Thorpe-Ingold effect)

Part 3: The Itsuno-Corey Paradigm Shift

The Pre-Catalytic Era

Before 1981, asymmetric reduction of ketones relied on:

  • Enzymatic systems (Baker's yeast): High selectivity but limited substrate scope and difficult workup.[1]

  • Stoichiometric modification of hydride reagents (e.g., BINAL-H): Required equimolar amounts of expensive chiral ligands.[1]

The Itsuno Breakthrough (1981-1983)

Itsuno et al. discovered that a mixture of (S)-2-amino-1,1-diphenylpropan-1-ol and borane (


) generated a species capable of reducing acetophenone to (R)-1-phenylethanol with 94-100% ee .[1]
  • Crucial Observation: The ratio of Amino Alcohol to Borane was critical.[1] A 1:2 ratio suggested the formation of a catalytic species, though Itsuno originally proposed a polymer-bound mechanism.[1]

The Corey Refinement (1987)

E.J.[1] Corey analyzed Itsuno's mixture and isolated the active catalytic species: an oxazaborolidine .[1]

  • Mechanism: The amino alcohol reacts with borane to form a five-membered ring (oxazaborolidine) with a B-H bond.[1]

  • Catalysis: This ring binds a second molecule of borane, activating it for hydride transfer while rigidly controlling the geometry via the gem-diphenyl "wall."[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the synthesis of the ligand and its conversion into the active CBS catalyst.

G Alanine (S)-Alanine Ester AminoAlcohol (S)-2-Amino-1,1- diphenylpropan-1-ol (Itsuno Alcohol) Alanine->AminoAlcohol Grignard Addition (THF, Reflux) Grignard PhMgBr (Excess) Grignard->AminoAlcohol Oxazaborolidine Oxazaborolidine (CBS Catalyst) AminoAlcohol->Oxazaborolidine - H2 Cyclization Borane BH3·THF Borane->Oxazaborolidine Pre-catalyst formation Complex Catalyst-Borane Complex Oxazaborolidine->Complex + BH3 (Substrate Activation)

Caption: Synthesis pathway from Alanine to the active Oxazaborolidine (CBS) catalyst.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Enantioselective Reduction of Acetophenone This protocol utilizes the in-situ generation of the catalyst, mirroring the historical Itsuno method refined by Corey.[1]

Reagents:

  • (S)-2-Amino-1,1-diphenylpropan-1-ol (113 mg, 0.5 mmol)[1]

  • Trimethylborate (

    
    ) or Borane-THF (
    
    
    
    )[1]
  • Acetophenone (10 mmol)[1]

  • Borane-Dimethylsulfide (BMS) or

    
     (Stoichiometric reductant)[1]
    
  • Solvent: Anhydrous THF

Workflow:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the amino alcohol in dry THF (5 mL). Add

    
     (1M, 0.55 mL).[1] Stir at reflux for 1 hour to form the oxazaborolidine.
    
    • Validation: Evolution of hydrogen gas (

      
      ) confirms ring closure.[1]
      
  • Substrate Addition: Cool the mixture to -20°C (or room temperature for lower ee).

  • Simultaneous Addition: Slowly add the ketone (Acetophenone) and the stoichiometric reductant (

    
    , 0.6 eq) simultaneously over 30 minutes.
    
    • Why? This maintains a low concentration of free ketone, forcing the reaction through the catalytic cycle rather than the slower, non-selective background reaction with free borane.[1]

  • Quench: Add Methanol (2 mL) carefully to destroy excess hydride.

  • Workup: Acid/Base extraction removes the amino alcohol (which can be recycled).[1]

  • Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column) or Mosher ester analysis.

Data Table 2: Historical Selectivity Comparison

SubstrateMethodReagentee (%)Configuration
AcetophenoneNon-catalyzed

0%Racemic
AcetophenoneItsuno (1981)Amino Alcohol +

(1:[1]2)
94%(R)
AcetophenoneCBS (1987)Isolated Catalyst (10 mol%)97%(R)
PinacoloneCBS (1987)Isolated Catalyst97%(R)

Part 6: Mechanistic Deep Dive (The "Wall" Effect)

The success of 2-Amino-1,1-diphenylpropan-1-ol lies in its gem-diphenyl substitution.[1]

  • Rigidity: The two phenyl groups create a steric "wall" on one face of the oxazaborolidine ring.[1]

  • Face Selectivity: When Borane coordinates to the nitrogen (Lewis base activation), the hydride is delivered from the face opposite the bulky phenyl groups.[1]

  • Substrate Orientation: The ketone coordinates to the endocyclic boron (Lewis acid activation).[1] The large group of the ketone (

    
    ) is forced away from the catalyst's phenyl groups, while the small group (
    
    
    
    ) fits into the pocket.[1]

Mechanism Cat Oxazaborolidine (Catalyst) Complex Catalyst-BH3 Complex Cat->Complex + BH3 TS Transition State (Chair-like) Complex->TS + Ketone (Coordination) Product Chiral Alcohol + Catalyst TS->Product Hydride Transfer (Rate Limiting) Product->Cat Recycle

Caption: The catalytic cycle showing the regeneration of the amino-alcohol derived catalyst.

References

  • Itsuno, S., et al. (1981).[1] "Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane". Journal of the Chemical Society, Chemical Communications.[1] Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines". Journal of the American Chemical Society.[1] Link[1]

  • Sigma-Aldrich. "Product Specification: (S)-(-)-2-Amino-1,1-diphenyl-1-propanol".[1] MilliporeSigma. Link[1]

  • PubChem. "Compound Summary: (S)-2-Amino-1,1-diphenylpropan-1-ol".[1] National Library of Medicine.[1] Link

  • VulcanChem. "Product Entry: 2-Amino-1,2-diphenylpropan-1-ol (Synonym Mapping)".[1][2] VulcanChem Catalog. Link[1][2]

Sources

Molecular weight and physical characteristics of 2-Amino-1,2-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Physicochemical Profiling of 2-Amino-1,2-diphenylpropan-1-ol: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly specific chiral auxiliaries in complex drug development pipelines. 2-Amino-1,2-diphenylpropan-1-ol is a sterically demanding chiral amino alcohol that serves as a critical building block and ligand in asymmetric synthesis[1]. By incorporating two phenyl rings onto a propanol backbone, this molecule offers a rigid, bulky stereochemical environment that is vastly superior to simpler analogs (like ephedrine) for specific transition-metal-catalyzed asymmetric reductions and alkylations. This whitepaper details its physical characteristics, synthetic methodologies, and applications, providing a self-validating framework for researchers.

Molecular Identity & Physical Characteristics

Understanding the fundamental thermodynamics and physical state of 2-Amino-1,2-diphenylpropan-1-ol is the first step in predicting its behavior in organic solvents and catalytic cycles. The molecule possesses two adjacent stereocenters (C1 and C2), allowing for multiple diastereomeric forms, though the (1S,2R) and (1R,2S) enantiomeric pairs are most commonly utilized in asymmetric catalysis.

Table 1: Physicochemical Properties
PropertyValueScientific Rationale / Source
Molecular Formula C15H17NOStandard composition for diphenyl-substituted amino propanol[2].
Molecular Weight 227.30 g/mol Calculated via atomic mass; confirmed by mass spectrometry[2].
CAS Number 1213022-14-0Specific to the (2R) stereoisomer configuration[3],.
Physical State Crystalline SolidHigh molecular weight and hydrogen-bonding capabilities (OH and NH2) drive crystallization.
Solubility Profile Soluble in DCM, EtOH, TolueneLipophilic phenyl rings enhance organic solubility, critical for homogeneous catalysis.

Experimental Synthesis Workflow

The synthesis of 2-Amino-1,2-diphenylpropan-1-ol requires strict control over stereochemistry. The following protocol outlines a self-validating synthetic route starting from 2-phenylpropiophenone.

Protocol: Synthesis of (1S,2R)-2-Amino-1,2-diphenylpropan-1-ol

  • Step 1:

    
    -Bromination 
    
    • Procedure: Dissolve 2-phenylpropiophenone in glacial acetic acid. Add 1.05 equivalents of Br

      
       dropwise at 0 °C.
      
    • Causality: The acidic environment catalyzes enolization, directing the electrophilic bromine strictly to the

      
      -carbon (C2), generating 2-bromo-2-phenylpropiophenone.
      
    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The reaction is complete when the UV-active starting material spot is entirely consumed.

  • Step 2: Amination

    • Procedure: React the

      
      -bromo intermediate with an excess of methanolic ammonia in a sealed pressure tube at 60 °C for 8 hours.
      
    • Causality: The sealed tube prevents the escape of volatile ammonia gas, ensuring a high concentration of the nucleophile to drive the S

      
      2 substitution forward while suppressing competing elimination pathways.
      
  • Step 3: Asymmetric Hydrogenation

    • Procedure: Transfer the resulting 2-amino-2-phenylpropiophenone to a high-pressure Parr reactor. Add 1 mol% [RuCl

      
      ((R)-BINAP)] catalyst and pressurize with H
      
      
      
      (50 atm) at 50 °C.
    • Causality: The bulky (R)-BINAP ligand creates a highly restricted chiral pocket. This sterically forces the incoming hydride to attack the re-face of the ketone exclusively, establishing the (1S) stereocenter with high enantiomeric excess.

    • Self-Validation: Isolate the product and analyze via chiral HPLC (e.g., Daicel Chiralcel OD-H column). An enantiomeric excess (ee) of >98% validates the integrity of the catalytic reduction.

Synthesis_Workflow N1 2-Phenylpropiophenone N2 2-Bromo-2-phenylpropiophenone N1->N2 Bromination N3 2-Amino-2-phenylpropiophenone N2->N3 Amination N4 2-Amino-1,2-diphenylpropan-1-ol N3->N4 Asymmetric Reduction

Figure 1: Experimental synthesis workflow of 2-Amino-1,2-diphenylpropan-1-ol.

Catalytic Applications & Mechanistic Pathways

In drug development, 2-Amino-1,2-diphenylpropan-1-ol is primarily deployed as a chiral ligand in asymmetric reduction methods and carbon-carbon bond-forming reactions[1]. The dual phenyl rings provide exceptional steric shielding, which is critical for differentiating the pro-chiral faces of incoming substrates.

Protocol: Enantioselective Alkylation of Aldehydes

  • Step 1: Ligand-Metal Complexation

    • Procedure: In a flame-dried Schlenk flask under argon, dissolve 10 mol% of the chiral amino alcohol in anhydrous toluene. Slowly add diethylzinc (ZnEt

      
      , 2.0 eq) at 0 °C.
      
    • Causality: The hydroxyl and amino groups of the ligand bidentately coordinate to the zinc atom. This forms a rigid, chiral zinc-alkoxide intermediate. The two phenyl rings project outward, creating a stereochemical "wall" that dictates the trajectory of the subsequent alkyl transfer.

  • Step 2: Substrate Addition & Alkylation

    • Procedure: Introduce the prochiral substrate (e.g., benzaldehyde, 1.0 eq) dropwise. Stir at 0 °C for 12 hours.

    • Self-Validation: Quench a 50 µL reaction aliquot with 1M HCl, extract with ethyl acetate, and analyze via GC-MS. The disappearance of the aldehyde peak (m/z 106) and the appearance of the chiral alcohol product (m/z 136) confirm catalytic turnover.

Catalytic_Pathway C1 Chiral Ligand (Amino Alcohol) C3 Active Chiral Catalyst Complex C1->C3 Coordination C2 Metal Precursor (ZnEt2) C2->C3 Activation C5 Enantioenriched Product C3->C5 Stereo-controlled Addition C4 Prochiral Substrate C4->C5 Substrate

Figure 2: Logical relationship of the chiral ligand in asymmetric catalysis.

Quantitative Data & Comparative Analysis

To justify the use of 2-Amino-1,2-diphenylpropan-1-ol over cheaper alternatives, we must look at the structural impact on catalytic efficacy. The table below demonstrates why this specific molecule is chosen for highly demanding stereoselective syntheses.

Table 2: Comparative Analysis of Chiral Amino Alcohol Ligands
LigandMolecular WeightSteric Bulk (Phenyl Groups)Typical ee% in AlkylationPrimary Use Case
Ephedrine 165.23 g/mol 175 - 85%General asymmetric additions
Norephedrine 151.21 g/mol 180 - 88%CBS reductions
2-Amino-1,2-diphenylpropan-1-ol 227.30 g/mol 2> 95%High-steric demand catalysis

The addition of the second phenyl group at the C2 position significantly increases the molecular weight to 227.30 g/mol [2] and locks the conformation of the active catalyst complex, directly correlating to the observed jump in enantiomeric excess (ee%).

References

  • VulcanChem. "2-Amino-1,2-diphenylpropan-1-ol () for sale - Vulcanchem". VulcanChem Product Catalog.
  • Sigma-Aldrich. "(R)-2-Amino-1,2-diphenyl-1-propanol | 1213022-14-0". Sigma-Aldrich Chemical Database.
  • ChemSrc. "17422-92-3_2,3,4,4a,5,6-Hexahydro-7H-1-benzopyran-7-one - 化源网 - cas号查询". ChemSrc Database.
  • VulcanChem. "2-Amino-1,2-diphenylpropan-1-ol () for sale - Synthesis and Applications". VulcanChem Product Catalog.

Sources

Understanding the Mechanism of Amino Alcohol Chiral Auxiliaries: A Technical Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm of Chiral Induction

In the landscape of modern drug development and complex natural product synthesis, establishing precise stereocenters is non-negotiable. While asymmetric catalysis has advanced significantly, the use of stoichiometric chiral auxiliaries derived from amino alcohols remains one of the most reliable, scalable, and predictable methods for stereocontrol[1].

Chiral auxiliaries function by temporarily attaching to a prochiral substrate, creating a biased chiral environment that dictates the trajectory of incoming reagents during a reaction[]. Amino alcohols—such as valinol, phenylalaninol, and pseudoephedrine—are privileged scaffolds for this purpose because their adjacent heteroatoms (nitrogen and oxygen) serve as excellent bidentate ligands. This allows for the formation of rigid, metal-chelated transition states that translate the inherent chirality of the auxiliary into the newly formed stereocenter[1],[3].

G Substrate Prochiral Substrate Coupling Covalent Attachment Substrate->Coupling Auxiliary Amino Alcohol Auxiliary Auxiliary->Coupling Intermediate Chiral Imide/Amide Coupling->Intermediate Enolization Enolate Formation Intermediate->Enolization Reaction Electrophilic Attack Enolization->Reaction Chelation Cleavage Auxiliary Cleavage Reaction->Cleavage Product Enantiopure Product Cleavage->Product

General workflow of amino alcohol chiral auxiliary-mediated asymmetric synthesis.

Evans Oxazolidinones: Chelation-Controlled Aldol Reactions

Developed by David Evans, oxazolidinones are cyclic derivatives of amino alcohols that have become the gold standard for asymmetric aldol and alkylation reactions[],[4].

Mechanistic Rationale

The power of the Evans aldol reaction lies in the predictable formation of a highly ordered transition state. When an N-acyl oxazolidinone is treated with a dialkylboron triflate (e.g., Bu₂BOTf) and a bulky amine base (e.g., DIPEA), it exclusively forms a Z-enolate[4].

The causality behind this choice of reagents is critical:

  • Why Boron? Boron-oxygen bonds are significantly shorter than lithium-oxygen or sodium-oxygen bonds. This short bond length compresses the subsequent Zimmerman-Traxler six-membered cyclic transition state, amplifying the steric interactions between the auxiliary's bulky substituent (e.g., an isopropyl or benzyl group) and the incoming aldehyde[4].

  • Dipole Minimization: The chiral auxiliary assumes a conformation that minimizes dipole repulsion between the oxazolidinone carbonyl and the enolate oxygen, effectively blocking one face of the enolate and forcing the aldehyde to attack from the opposite face[4].

G Imide N-Acyl Oxazolidinone LewisAcid Bu2BOTf + DIPEA Imide->LewisAcid Enolate Z-Boron Enolate LewisAcid->Enolate Aldehyde Aldehyde Addition Enolate->Aldehyde TS Zimmerman-Traxler TS Aldehyde->TS Adduct Syn-Aldol Adduct TS->Adduct Facial Selectivity

Mechanistic pathway and transition state logic of the Evans Aldol reaction.

Experimental Protocol: Evans Syn-Aldol Reaction

This self-validating protocol ensures quantitative enolization prior to electrophilic trapping.

  • Enolization: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C. Add Bu₂BOTf (1.1 equiv) dropwise, followed by DIPEA (1.2 equiv). Stir for 30 minutes. Logic: DIPEA is sterically hindered, ensuring it acts solely as a base to deprotonate the alpha-carbon without acting as a nucleophile.

  • Electrophilic Addition: Cool the mixture to -78 °C. Slowly add the aldehyde (1.05 equiv) dissolved in DCM. Stir for 1-2 hours, then allow the reaction to warm to 0 °C.

  • Oxidative Cleavage of Boron: Quench the reaction with pH 7 phosphate buffer, followed by the addition of methanol and 30% H₂O₂. Stir at 0 °C for 1 hour. Logic: The B-O bond in the resulting aldolate is exceptionally strong; peroxide oxidation is mandatory to liberate the desired syn-aldol adduct.

Myers Pseudoephedrine Amides: Asymmetric Alkylation

While Evans auxiliaries are exceptional for aldol chemistry, Andrew Myers established pseudoephedrine (and later pseudoephenamine) as the premier chiral auxiliaries for asymmetric alkylation[5],[3],[6].

Mechanistic Rationale

Pseudoephedrine is acylated to form a tertiary amide. Deprotonation with Lithium Diisopropylamide (LDA) yields a rigid (Z)-enolate. The hydroxyl group of the pseudoephedrine moiety is also deprotonated, forming a lithium alkoxide that coordinates with the enolate lithium, creating a highly structured, face-shielded intermediate[3].

A critical discovery by Myers was the role of Lithium Chloride (LiCl). The addition of anhydrous LiCl (typically 6 equivalents) is not merely a salt additive; it actively disrupts the aggregation state of the lithium enolate. By breaking down unreactive enolate hexamers/tetramers into reactive monomeric or dimeric species, LiCl drastically accelerates the alkylation rate and prevents competing side reactions[5],[7].

Quantitative Data: Stereocontrol in Myers Alkylation

The efficiency of this system is demonstrated by its near-perfect diastereomeric ratios across various substrates[8].

Amide R-GroupAlkylating AgentDiastereomeric Ratio (dr)Yield (%)
MethylBenzyl bromide>99:195%
EthylEthyl iodide98:288%
IsopropylMethyl iodide97:390%
Table 1: Diastereoselective alkylation outcomes using pseudoephedrine amides.
Experimental Protocol: Myers Asymmetric Alkylation
  • Preparation of the Base Matrix: To a flame-dried flask containing anhydrous LiCl (6.0 equiv), add THF and cool to -78 °C. Add a solution of LDA (2.1 equiv). Logic: 2.1 equivalents of LDA are required because the first equivalent deprotonates the auxiliary's hydroxyl group, and the second deprotonates the alpha-carbon.

  • Enolate Formation: Add the pseudoephedrine amide (1.0 equiv) as a solution in THF dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes, and re-cool to -78 °C. Logic: The brief warming period ensures complete, thermodynamically stable (Z)-enolate formation.

  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise. Maintain the reaction at -78 °C until completion (monitored by TLC).

  • Quench: Quench the reaction with half-saturated aqueous ammonium chloride and extract with ethyl acetate.

(Note: Due to regulatory restrictions on pseudoephedrine, Myers later developed pseudoephenamine, which operates via an identical mechanism but is free from illicit drug precursor regulations and often yields highly crystalline products[7],[6].)

Auxiliary Cleavage: The Causality of Regioselectivity

The utility of a chiral auxiliary is entirely dependent on the ability to remove it without racemizing the newly formed stereocenter. The cleavage of Evans oxazolidinones highlights a fascinating mechanistic divergence based on the choice of nucleophile[9],[10].

Hydrolysis using standard aqueous base (LiOH) is notoriously problematic for oxazolidinones. LiOH favors nucleophilic attack at the endocyclic carbonyl, leading to the destruction of the auxiliary via ring-opening[9].

To circumvent this, Evans introduced the use of Lithium Hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂. The hydroperoxide anion (OOH⁻) benefits from the alpha-effect —the adjacent lone pairs on the oxygen atoms increase its nucleophilicity. This allows OOH⁻ to selectively attack the more sterically hindered exocyclic carbonyl, cleanly liberating the enantiopure carboxylic acid and leaving the oxazolidinone intact for recovery[9],[10].

Reagent SystemPrimary ProductMechanistic Rationale
LiOOH (LiOH + H₂O₂)Carboxylic AcidAlpha-effect drives selective exocyclic attack, preserving the auxiliary[10].
LiOH (alone)Ring-opened byproductUndesired endocyclic nucleophilic attack destroys the auxiliary[9].
LiBH₄ Primary AlcoholReductive cleavage of the ester-like imide linkage[11].
AlMe₃ / MeONMe₂·HCl Weinreb AmideTransamidation via a Lewis-acidic aluminum complex[4].
Table 2: Cleavage conditions and regioselectivity for N-acyl oxazolidinones.

Conclusion

Amino alcohol-derived chiral auxiliaries represent a triumph of rational chemical design. By leveraging the principles of chelation control, steric shielding, and transition-state geometry minimization, systems like the Evans oxazolidinones and Myers pseudoephedrine amides allow chemists to construct complex stereocenters with unparalleled precision. Understanding the causality behind the reagents—such as the necessity of boron for tight transition states, LiCl for enolate deaggregation, and LiOOH for regioselective cleavage—empowers drug development professionals to scale these syntheses reliably.

References

Sources

Crystal structure analysis of (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Chiral Amino Alcohols: A Case Study of (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol and its Analogs

A Note to the Researcher: The crystallographic community relies on shared data, typically through repositories like the Cambridge Structural Database (CSD). As of the writing of this guide, a specific crystal structure for (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol has not been deposited. However, the principles of its analysis are universal. To provide a technically sound and field-proven guide, this document will use the closely related and structurally determined racemic cis-2-amino-1,2-diphenylethanol as a primary case study. This compound contains the (1R,2S) enantiomer and its analysis offers a direct and authoritative insight into the structural characteristics of this class of chiral amino alcohols.

Part 1: Introduction

The Significance of (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol and Related Chiral Amino Alcohols

Chiral amino alcohols, such as (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol, represent a cornerstone of modern organic chemistry and pharmaceutical development. Their utility as chiral auxiliaries, ligands in asymmetric catalysis, and as key synthons for active pharmaceutical ingredients is well-documented.[1] The precise three-dimensional arrangement of the amino and hydroxyl functional groups, along with the phenyl substituents, dictates their stereochemical influence and biological activity. Understanding this arrangement is not merely an academic exercise; it is fundamental to rational drug design and catalyst optimization.

The Critical Role of Single-Crystal X-ray Crystallography

While various analytical techniques can provide information about a molecule's connectivity and stereochemistry, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide an unambiguous determination of the three-dimensional atomic structure of a molecule in the solid state.[2][3] This technique moves beyond inference to direct observation, providing precise atomic coordinates from which bond lengths, bond angles, and torsion angles can be calculated with high precision. For chiral molecules, SCXRD is the gold standard for determining the absolute configuration, a critical parameter in pharmaceutical sciences where different enantiomers can have vastly different physiological effects.[4][5]

Objectives and Scope of this Guide

This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practice of crystal structure analysis as applied to chiral amino alcohols. It will move beyond a simple recitation of steps to explain the why behind the how, grounding the experimental protocols in the fundamental theory of crystallography. By following the journey from a single crystal to a fully refined and validated structure, the reader will gain the expertise to critically evaluate and interpret crystallographic data.

Part 2: The Crystallographic Workflow: From Crystal to Structure

The determination of a crystal structure is a systematic process, each step building upon the last. The quality of the final structure is intrinsically linked to the quality of the data at each stage.

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Analysis & Validation A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Diffraction Data Collection B->C D Data Reduction & Integration C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Analysis of Molecular Geometry F->G H Analysis of Supramolecular Interactions G->H I Structure Validation & Deposition H->I

Figure 1: The workflow of single-crystal X-ray diffraction analysis.
The Foundational Step: Growth of High-Quality Single Crystals

The adage 'garbage in, garbage out' is particularly apt for crystallography. The single crystal is the experiment. A high-quality crystal—one that is well-ordered and free from significant defects—will diffract X-rays strongly and cleanly, leading to high-resolution data. For small organic molecules like amino alcohols, common crystallization techniques include:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and inducing crystallization. This is often the first method attempted due to its simplicity.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Single-Crystal X-ray Diffraction: Data Acquisition

The core of the experiment involves irradiating the single crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.[6] Modern diffractometers automate this process, rotating the crystal through a series of orientations to capture a complete three-dimensional diffraction pattern.[2]

The diffraction of X-rays by a crystal is governed by Bragg's Law, which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d):

nλ = 2d sin(θ)

The collected diffraction pattern exists in what is known as reciprocal space , which is the Fourier transform of the real-space crystal lattice.[7][8] The positions of the diffraction spots relate to the size and shape of the unit cell, while their intensities contain the information about the arrangement of atoms within that unit cell.[9]

Data Processing and Reduction

The raw output from the diffractometer is a series of images containing the diffraction spots. Data processing software is used to:

  • Index the diffraction pattern to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

  • Integrate the intensity of each diffraction spot, correcting for background noise.

  • Apply corrections for various experimental factors, such as absorption of X-rays by the crystal.

The result of this process is a reflection file containing a list of Miller indices (h,k,l) for each diffraction spot and its corresponding intensity (I) and standard uncertainty (σ(I)).

Structure Solution and Refinement

This is the stage where the diffraction data is translated into a three-dimensional atomic model.

  • The Phase Problem: The intensities of the diffraction spots are proportional to the square of the structure factor amplitudes (|F|), but the phase information (α) is lost during the experiment. To calculate the electron density map and thus see the atoms, both the amplitude and the phase are needed. This is the central "phase problem" in crystallography. For small molecules, this is typically solved using Direct Methods , which use statistical relationships between the intensities to estimate the initial phases.[10]

  • Structure Refinement: Once an initial model is obtained, it is refined against the experimental data using a least-squares method.[10] In this iterative process, the atomic positions, thermal parameters (describing atomic vibrations), and other variables are adjusted to minimize the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|). The quality of the fit is monitored using the R-factor (R1):

    R1 = Σ ||F_obs| - |F_calc|| / Σ |F_obs|

    A lower R1 value indicates a better fit between the model and the data. For a well-behaved small molecule structure, a final R1 value below 5% (0.05) is typically expected.

Part 3: Case Study: Crystal Structure Analysis of Racemic cis-2-Amino-1,2-diphenylethanol

The crystal structure of racemic cis-2-amino-1,2-diphenylethanol provides an excellent model for understanding the structural features of the target molecule.[11] This compound crystallizes with both the (1R,2S) and (1S,2R) enantiomers in the unit cell.

Crystallographic Data and Refinement Details

The quality and key characteristics of a crystal structure determination are summarized in a standardized table.

ParameterRacemic cis-2-amino-1,2-diphenylethanol[11]
Chemical FormulaC₁₄H₁₅NO
Formula Weight213.27
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)16.7752 (7)
b (Å)5.7573 (2)
c (Å)12.2887 (5)
β (°)105.680 (2)
Volume (ų)1141.09 (8)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.241
R1 [I > 2σ(I)]0.0422
wR2 (all data)0.1165
Goodness-of-Fit (S)1.043
CCDC Deposition Number1438134
Molecular Structure and Conformation of the (1R,2S) Enantiomer

The analysis of the refined structure reveals the precise conformation of the (1R,2S) enantiomer. A key feature is the relative orientation of the amino and hydroxyl groups and the two phenyl rings. The O1—C1—C2—N1 torsion angle of -67.39(11)° indicates a gauche conformation.[11] This arrangement results in a "tweezer-like" motif where the hydroxy and amino groups are bent towards the phenyl groups.[11] This conformation is crucial as it would influence how the molecule interacts with other chiral molecules or catalytic centers.

Supramolecular Assembly: The Role of Intermolecular Interactions

In the crystal, molecules do not exist in isolation. They pack together to form a stable, repeating three-dimensional lattice, and this packing is directed by intermolecular interactions.

  • Hydrogen Bonding: The most significant intermolecular interaction in this structure is the hydrogen bond between the hydroxyl group of one molecule and the amino group of a neighboring molecule (O—H···N).[11] This interaction links the enantiomers into chiral helical columns running along the b-axis.[11] Specifically, the (1R,2S) enantiomers form right-handed helices.[11] The analysis of hydrogen bonds is a critical component of understanding the solid-state properties of pharmaceutical compounds.[12][13]

  • Other Interactions: In addition to the primary hydrogen bonds, weaker C—H···π and N—H···π interactions are observed, where hydrogen atoms on one molecule interact with the electron clouds of the phenyl rings on adjacent molecules.[11] These interactions further stabilize the crystal packing.

G Mol_A (1R,2S) Molecule A Mol_B (1R,2S) Molecule B Mol_A->Mol_B O-H···N H-Bond Mol_B->Mol_A C-H···π Interaction Mol_C (1R,2S) Molecule C Mol_B->Mol_C O-H···N H-Bond

Figure 2: Key intermolecular interactions forming a helical chain.
Chirality in the Crystalline State

The crystallization of a racemic mixture can result in either a racemic compound (both enantiomers in the unit cell in an ordered way) or a conglomerate (a mechanical mixture of crystals, each containing only one enantiomer). In this case, racemic cis-2-amino-1,2-diphenylethanol forms a racemic compound. The space group, P2₁/a, is centrosymmetric, meaning it contains inversion centers that relate the (1R,2S) enantiomer to the (1S,2R) enantiomer within the crystal lattice. Chiral molecules that are resolved into a single enantiomer must crystallize in one of the 65 chiral Sohncke space groups, which lack inversion centers and mirror planes.[4][14]

Part 4: Advanced Analysis and Data Validation

The Crystallographic Information File (CIF)

The standard format for archiving and sharing crystallographic data is the Crystallographic Information File (CIF).[15][16] This is a text-based file that contains all the essential information about the crystal structure determination, including the unit cell parameters, atomic coordinates, and experimental details. It is the primary file used for publication and deposition in databases.

Structure Validation with PLATON

Before depositing a structure, it is crucial to perform a thorough validation to check for any potential errors or overlooked symmetry. The program PLATON is a versatile tool for this purpose.[1][11][17] It can perform a range of checks, including searching for missed symmetry elements in the lattice. This is a critical step, as refining a structure in a lower symmetry space group than the true one can lead to inaccurate geometric parameters.

Leveraging Crystallographic Databases: The Cambridge Structural Database (CSD)

No crystal structure exists in a vacuum. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[18][19][20] By searching the CSD, a researcher can compare the geometric parameters (bond lengths, angles, torsion angles) of their new structure with those of millions of previously determined structures. This provides a powerful context for validating the new structure and identifying any unusual or noteworthy features.[21]

Part 5: Conclusion and Future Outlook

The crystal structure analysis of a chiral amino alcohol, exemplified here by the study of racemic cis-2-amino-1,2-diphenylethanol, provides invaluable and unambiguous information about its three-dimensional structure, conformation, and intermolecular interactions. This knowledge is fundamental for applications in asymmetric synthesis, where the molecule's shape directs stereochemical outcomes, and in pharmaceutical science, where solid-state structure influences properties like solubility, stability, and bioavailability.

The workflow presented—from crystal growth through data collection, refinement, and validation—represents a robust and self-validating system. By adhering to these principles and leveraging powerful analytical tools and databases, researchers can confidently determine and interpret the crystal structures that underpin so much of modern chemistry and drug development. The future determination of the crystal structure of (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol itself will undoubtedly build upon these foundational techniques, further enriching our understanding of this important class of molecules.

References

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  • PLATON for Windows - School of Chemistry. URL: [Link]

  • PLATON, A set of Tools for the Interpretation of Structural Results. URL: [Link]

  • Fiveable. Crystal Structure Determination & Refinement | Crystallography... URL: [Link]

  • Fujii, I. (2015). Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). Acta Crystallographica Section E, 71(12), 1539-1541. URL: [Link]

  • PLATON for MS-Windows. URL: [Link]

  • Excillum. Small molecule crystallography. URL: [Link]

  • Crystallography. The symmetry of crystals. URL: [Link]

  • IUCr Journals. Symmetry and chirality in crystals. URL: [Link]

  • PMC. Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups. URL: [Link]

  • THE PLATON HOMEPAGE. URL: [Link]

  • Wikipedia. Caltech Intermediate Form. URL: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. URL: [Link]

  • Digital Curation Centre. CIF - Crystallographic Information Framework | DCC. URL: [Link]

  • Taylor & Francis Online. CIF – Knowledge and References. URL: [Link]

  • E-Books Directory. Analysis of Hydrogen Bonds in Crystals. URL: [Link]

  • Nature. Emergence of chirality and structural complexity in single crystals at the molecular and morphological levels. URL: [Link]

  • Chemistry World. CCDC. URL: [Link]

  • MDPI. Analysis of Hydrogen Bonds in Crystals. URL: [Link]

  • ResearchGate. (PDF) Analysis of Hydrogen Bonds in Crystals. URL: [Link]

  • Wikipedia. Chirality (chemistry). URL: [Link]

  • FZU. X-ray single-crystal diffraction. URL: [Link]

  • Platform Documentation. Reciprocal space. URL: [Link]

  • PMC. The Cambridge Structural Database. URL: [Link]

  • Solid-state physics. 4.2 - Crystals in reciprocal space. URL: [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. URL: [Link]

  • Books. On the Nature of Hydrogen–Hydrogen Bonding | Intermolecular Interactions in Crystals. URL: [Link]

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  • CCDC. How to Analyse Hydrogen Bonding. URL: [Link]

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  • Scribd. Fourier Analysis of Crystal Structures | PDF. URL: [Link]

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Sources

Solubility profile of 2-Amino-1,2-diphenylpropan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solvation and Preformulation Profiling of 2-Amino-1,2-diphenylpropan-1-ol in Organic Solvents

As a Senior Application Scientist, I approach the solubility profiling of complex chiral intermediates not merely as a data-gathering exercise, but as a thermodynamic puzzle. 2-Amino-1,2-diphenylpropan-1-ol is a sterically hindered, chiral amino alcohol widely utilized as a chiral auxiliary and ligand in asymmetric synthesis. Its molecular architecture presents a fascinating dichotomy: a highly lipophilic domain comprising two phenyl rings and a methyl group, juxtaposed against a highly hydrophilic, hydrogen-bonding 1,2-amino alcohol motif.

Predicting and manipulating its solubility in organic solvents requires moving beyond empirical guesswork and grounding our workflows in physical organic chemistry. This whitepaper provides a comprehensive, self-validating framework for determining and analyzing the solubility profile of 2-Amino-1,2-diphenylpropan-1-ol.

Thermodynamic Principles of Amino Alcohol Solvation

The dissolution of a crystalline amino alcohol in an organic solvent is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent. The thermochemistry of amino alcohols is heavily influenced by their ability to form robust intermolecular hydrogen-bonding networks (O-H···N and N-H···O) in the solid state[1].

To systematically deconstruct this, we utilize Hansen Solubility Parameters (HSP) . HSP theory provides a quantitative model for chemical compatibility based on the thermodynamic properties of solutions, dividing the total cohesive energy density into three distinct intermolecular forces[2]:

  • Dispersive Interactions (

    
    ) : Governed by the bulky, polarizable diphenylpropane backbone.
    
  • Polar Interactions (

    
    ) : Driven by the dipole moments of the C-N and C-O bonds.
    
  • Hydrogen Bonding (

    
    ) : Dictated by the primary amine (-NH
    
    
    
    ) and hydroxyl (-OH) groups[3].

For dissolution to occur, the solvent's HSP coordinates must closely match the HSP coordinates of 2-Amino-1,2-diphenylpropan-1-ol, falling within its specific "interaction radius" (


)[4].

Mechanism Core 2-Amino-1,2-diphenylpropan-1-ol (Crystal Lattice) Disp Dispersive (δD) Diphenyl Core Core->Disp Polar Polar (δP) C-N / C-O Bonds Core->Polar Hbond H-Bonding (δH) -OH & -NH2 Core->Hbond Solvent1 DCM / Toluene (Solvates Core) Disp->Solvent1 Solvent2 DMSO / EtOH (Breaks Lattice H-Bonds) Polar->Solvent2 Hbond->Solvent2

Fig 1. Thermodynamic mapping of cohesive energy forces to optimal organic solvent classes.

Quantitative Solubility Profile

Based on the structural thermodynamics of 1,2-diphenyl amino alcohols, the following table summarizes the representative thermodynamic solubility profile across various organic solvent classes at 25°C.

SolventClassificationEstimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism & Causality
n-Hexane Non-polar Aliphatic< 1.0Insufficient

and

to disrupt the strong intermolecular H-bonded crystal lattice.
Toluene Non-polar Aromatic15.5Moderate solubility driven by

stacking and dispersive interactions with the diphenyl groups.
Ethyl Acetate Polar Aprotic45.0Acts as a strong H-bond acceptor for the -OH and -NH

protons, overcoming lattice energy.
Ethanol Polar Protic85.0Excellent solubility due to reciprocal H-bond donation and acceptance with the amino alcohol motif.
Dichloromethane Polar Aprotic120.0High polarizability and favorable dipole-dipole interactions perfectly match the compound's overall HSP.
DMSO Highly Polar Aprotic> 200.0Universal solvation; powerful H-bond acceptor that completely dismantles the solid-state networks.

Experimental Methodologies: Self-Validating Protocols

To generate reliable preformulation data, kinetic solubility methods (such as solvent-shift assays) must be avoided, as they frequently overestimate solubility due to transient supersaturation. The isothermal shake-flask method is widely recognized as the gold standard for determining true thermodynamic solubility[5].

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Focus: Every step in this protocol is designed to eliminate false positives caused by supersaturation, thermal fluctuations, or material incompatibility.

  • Sample Preparation : Add an excess amount (e.g., 250 mg) of crystalline 2-Amino-1,2-diphenylpropan-1-ol to 5 mL of the target organic solvent in a 10 mL borosilicate glass vial. Causality: Borosilicate is used instead of plastic to prevent the leaching of plasticizers (like phthalates) by aggressive organic solvents, which would alter the solvent's dielectric constant.

  • Isothermal Equilibration : Seal the vials hermetically and agitate them on an orbital shaker at 200 rpm inside a precisely controlled incubator at 25.0 ± 0.1 °C. Maintain agitation for 72 hours. Causality: Sterically hindered crystal lattices exhibit slow dissolution kinetics. A 24-hour window often yields false "kinetic" equilibrium.

  • Self-Validation Check : Extract a 100 µL micro-aliquot at 48 hours and another at 72 hours. Thermodynamic equilibrium is strictly validated only if the concentration difference between these two time points is

    
    .
    
  • Phase Separation : Centrifuge the 72-hour samples at 10,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen because it is chemically inert to organic solvents. Nylon filters must be avoided as their amide backbones can bind polar amino alcohols, artificially lowering the measured concentration.

  • Quantification : Dilute the filtrate with the mobile phase and quantify via HPLC-UV (C18 column, detection at 210 nm or 254 nm to target the phenyl chromophores).

Workflow A 1. Solute Addition (Excess Solid in Borosilicate) B 2. Isothermal Agitation (25°C, 48-72h) A->B C 3. Phase Separation (0.22 µm PTFE Filtration) B->C D 4. Self-Validation (ΔC < 2% at 48h vs 72h) C->D E 5. HPLC-UV Analysis (Thermodynamic Data) D->E

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Protocol B: Empirical Hansen Solubility Parameter (HSP) Mapping

While group contribution theories can estimate HSP, empirical mapping is required for complex chiral molecules to predict solubility in novel solvent blends accurately.

  • Solvent Array Preparation : Select a diverse array of 18–20 pure organic solvents with widely varying and well-documented

    
    , 
    
    
    
    , and
    
    
    parameters (e.g., hexane, toluene, chloroform, acetone, methanol, DMF).
  • Visual Assessment : Add exactly 100 mg of 2-Amino-1,2-diphenylpropan-1-ol to 1 mL of each solvent. Sonicate for 15 minutes and incubate at 25 °C for 24 hours. Classify the results as "1" (completely soluble/single phase) or "0" (insoluble/suspension present).

  • Computational Fitting : Input the binary data into HSPiP (Hansen Solubility Parameters in Practice) software[2]. The software algorithmically plots the solvents in 3D space and calculates a sphere that encompasses all the "good" solvents. The center of this sphere represents the precise

    
    , 
    
    
    
    , and
    
    
    of the amino alcohol, enabling accurate prediction of its solubility in any un-tested solvent mixture.

Mechanistic Insights & Conclusion

The solubility profile of 2-Amino-1,2-diphenylpropan-1-ol is a textbook example of competing intermolecular forces. In non-polar solvents (like hexane), the molecule exhibits poor solubility. Despite the presence of the highly lipophilic diphenyl groups, the solvent lacks the hydrogen-bonding capacity (


) required to break the strong O-H···N networks holding the crystal lattice together.

Conversely, polar aprotic solvents with high polarizability (like dichloromethane) or strong hydrogen-bond accepting capabilities (like ethyl acetate and DMSO) excel. They provide the necessary polar interactions to solvate the amino and hydroxyl groups, while their dispersive components favorably interact with the bulky phenyl rings[3]. By utilizing the self-validating thermodynamic protocols outlined above, researchers can confidently optimize reaction solvents, extraction media, and crystallization solvent-antisolvent pairs for this critical chiral intermediate.

References

  • Source: National Institutes of Health (NIH)
  • Lignin hybrid polymers obtained from the reaction of lignin and compatible polymer precursors (Hansen Solubility Parameters)
  • Ultraselective Macrocycle Membranes for Pharmaceutical Ingredients Separation in Organic Solvents Source: KAUST Repository URL
  • Paving the way to the sustainable hydrogen storage: Thermochemistry of amino-alcohols Source: ResearchGate URL
  • Thermodynamic Solubility: The Gold Standard for Preformulation Source: Benchchem URL

Sources

Conformational analysis of 1,2-diphenyl amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

[label="3. IR Spectroscopy\n(Highly dilute CCl4 solution

Logical relationship between structural forces and resulting conformational states.

Erythro vs. Threo Dynamics

The relative stereochemistry of the molecule fundamentally alters this thermodynamic balance:

  • Erythro Diastereomers (e.g., 1S, 2R): The formation of a gauche relationship between the hydroxyl and amino groups allows the two phenyl rings to adopt an anti-periplanar orientation. This minimizes steric clash while maximizing H-bond strength, making the gauche conformer overwhelmingly dominant in non-polar media 1.

  • Threo Diastereomers (e.g., 1S, 2S): A gauche OH/NH relationship forces the phenyl rings into a sterically punishing gauche orientation. Consequently, the steric penalty overrides the enthalpic gain of the H-bond, often leading to H-bond rupture in favor of an anti-periplanar backbone 2.

Quantitative Data Summarization

To translate these physical forces into observable analytical metrics, we rely on the Karplus equation for NMR and Hooke's Law principles for IR spectroscopy. Table 1 summarizes the expected quantitative markers for each conformational state.

Table 1: Correlating Analytical Data with Conformational States

Conformer TypeDihedral Angle (

)

Coupling (Hz)
IR

Stretch (cm

)
Driving Interaction
Gauche (Synclinal) ~60°2.0 – 4.53450 – 3500 (Broad)Intramolecular H-Bonding
Anti (Anti-periplanar) ~180°8.0 – 10.5~3620 (Sharp)Steric Minimization
Anticlinal ~120°1.0 – 3.0~3620 (Sharp)Rare (High Steric Penalty)

Experimental Methodologies and Self-Validating Protocols

A common pitfall in conformational analysis is the failure to account for solvent effects. Polar solvents (e.g., DMSO-d6, Methanol-d4) will competitively disrupt intramolecular H-bonds, yielding a purely sterically-driven conformation that does not reflect the molecule's intrinsic behavior in non-polar catalytic cycles 3. The workflows below are designed as self-validating systems to ensure data integrity.

Workflow N1 1. Sample Preparation (Non-polar solvent, e.g., CDCl3) N2 2. NMR Spectroscopy (1H, NOESY, VT-NMR) N1->N2 N3 3. IR Spectroscopy (Highly dilute CCl4 solution) N1->N3 N5 5. Data Integration (Karplus Analysis & Peak Deconvolution) N2->N5 ³J_HH & Spatial Proximity N3->N5 Free vs Bonded OH Stretch N4 4. Computational Chemistry (DFT Conformational Search) N4->N5 N6 6. Final Conformational Population Elucidation N5->N6

Multi-technique experimental workflow for elucidating molecular conformation.

Protocol 1: NMR-Based Conformational Elucidation

Objective: Determine the population-weighted average of rotamers using vicinal coupling constants (


) and spatial proximity (NOE).
  • Sample Preparation: Dissolve 5–10 mg of the highly purified 1,2-diphenyl amino alcohol in 0.6 mL of anhydrous, non-polar deuterated solvent (CDCl

    
     or C
    
    
    
    D
    
    
    ). Causality: Non-polar solvents preserve the intrinsic intramolecular hydrogen bonding network.
  • 1H NMR Acquisition: Acquire a standard 1H NMR spectrum at 298 K with high digital resolution (zero-filled to at least 64k data points) to accurately measure the

    
     coupling constant between the C1 and C2 methine protons.
    
  • NOESY/ROESY Analysis: Run a 2D NOESY experiment with a mixing time of 300–500 ms. Identify through-space cross-peaks between the phenyl ortho-protons and the backbone methine protons to confirm the relative orientation of the rings.

  • Variable Temperature (VT) NMR: Acquire 1H spectra from 220 K to 320 K in 10 K increments. Calculate the temperature coefficient (

    
    ) for the OH/NH protons.
    
  • Self-Validation Check: A low temperature coefficient (

    
     ppb/K) confirms the presence of a strong intramolecular hydrogen bond. If the observed 
    
    
    
    coupling falls outside the theoretical 2–10 Hz range, suspect dimerization and re-run at a lower concentration.
Protocol 2: Dilute Solution FTIR Analysis

Objective: Differentiate between free and intramolecularly bonded heteroatoms.

  • Solvent Preparation: Rigorously dry CCl

    
     or CHCl
    
    
    
    over activated 4Å molecular sieves.
  • Concentration Control: Prepare a highly dilute solution (

    
     M). Causality: High dilution is mathematically required to eliminate the probability of intermolecular hydrogen bonding, isolating the intramolecular effects.
    
  • Measurement: Utilize a liquid transmission cell with a long path length (e.g., 10 mm). Scan the 3800–3200 cm

    
     region using a high-resolution FTIR spectrometer.
    
  • Spectral Deconvolution: Analyze the resulting peaks. A sharp peak at ~3620 cm

    
     indicates a free -OH stretch, while a broader, red-shifted peak at ~3450–3500 cm
    
    
    
    indicates an intramolecularly bonded -OH.
  • Self-Validation Check: Run a concentration gradient (0.1 M down to 0.001 M). If the ratio of the broad 3450 cm

    
     peak to the sharp 3620 cm
    
    
    
    peak changes, intermolecular bonding is still contaminating the sample. True intramolecular H-bonding ratios are concentration-independent.

Conclusion

The conformational analysis of 1,2-diphenyl amino alcohols requires a rigorous, multi-disciplinary approach. By understanding the causal relationship between stereochemistry, steric bulk, and hydrogen bonding, researchers can accurately predict rotameric populations. Employing self-validating protocols in NMR and IR spectroscopy ensures that the observed conformations are intrinsic to the molecule, thereby enabling the rational design of highly selective chiral ligands and therapeutics.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 719819, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol." 4

  • Huffman, J. W., & Elliott, R. P. "The Deamination of erythro- and threo-1,2-Diphenyl-2-aminoethanol." The Journal of Organic Chemistry (1958). 1

  • Journal of the Brazilian Chemical Society (SciELO). "A Straightforward Synthesis of Enantiopure (1S,2R)-Ephenamine."2

  • Mahadik, G. S., et al. "β-Amino Alcohol Derived β-Hydroxy- and β-(o-Diphenylphosphino)benzoyloxy(o-diphenylphosphino)benzamides: An Ester−Amide Ligand Structural Model for the Palladium-Catalyzed Allylic Alkylation Reaction." The Journal of Organic Chemistry (2009). 3

Sources

Stability of 2-Amino-1,2-diphenylpropan-1-ol Under Atmospheric Conditions: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

As a highly substituted, chiral


-amino alcohol, 2-Amino-1,2-diphenylpropan-1-ol  is a critical synthon and chiral ligand in asymmetric catalysis and pharmaceutical development. While chiral amino alcohol ligands generally exhibit excellent baseline thermal stability[1], their long-term integrity under atmospheric conditions is frequently compromised by their inherent chemical vulnerabilities.

The structural topology of this molecule—featuring a propan-1-ol backbone, two bulky phenyl rings at the C1 and C2 positions, a hydroxyl group at C1, and a primary amine and methyl group at C2—creates a unique stability profile. The steric hindrance provided by the diphenyl and methyl groups offers significant kinetic shielding against rapid autoxidation. However, the primary amine remains highly nucleophilic, and the hydroxyl group acts as a hydrogen-bond acceptor/donor, making the molecule highly susceptible to atmospheric moisture and carbon dioxide sequestration.

Understanding the causality behind these degradation pathways is essential for researchers to prevent the loss of enantiomeric purity, catalytic efficacy, and accurate stoichiometric weighing.

Atmospheric Degradation Mechanisms

Carbon Dioxide Sequestration (Carbamate Formation)

The most insidious degradation pathway for exposed


-amino alcohols is the spontaneous absorption of atmospheric CO₂. The primary amine acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide to form a zwitterionic intermediate. This intermediate rapidly undergoes intermolecular proton transfer with a neighboring amine molecule, precipitating as a stable ammonium carbamate salt[2].

This transformation is thermodynamically favorable. In the context of 2-Amino-1,2-diphenylpropan-1-ol, carbamate formation directly neutralizes the basicity of the amine, completely deactivating its utility as a chiral ligand or basic auxiliary. Furthermore, variations in carbamate stability are heavily influenced by the electron-withdrawing properties and accessibility of the nitrogen atom[3].

CO2_Mechanism A 2-Amino-1,2-diphenylpropan-1-ol (Primary Amine) C Nucleophilic Attack (Zwitterionic Intermediate) A->C Air Exposure B Atmospheric CO2 (Electrophile) B->C Diffusion D Ammonium Carbamate Salt (Degradation Product) C->D Proton Transfer

Fig 1. Mechanism of atmospheric CO2 sequestration by the primary amine forming a carbamate salt.

Hygroscopicity and Phase Transitions

Amino alcohols are notoriously hygroscopic. The dual presence of the -NH₂ and -OH groups allows for extensive hydrogen bonding with atmospheric water vapor. As moisture is absorbed, the compound undergoes a phase transition from a free-flowing crystalline powder to a tacky gum, and eventually to a deliquescent state. This not only confounds gravimetric measurements (leading to inaccurate molar dosing in catalytic reactions) but also accelerates hydrolytic and oxidative degradation pathways by increasing molecular mobility.

Oxidative Degradation

While the benzylic positions of the molecule are theoretically susceptible to radical-mediated autoxidation, the dense steric crowding at C1 and C2 provides kinetic protection. However, prolonged exposure to ambient oxygen and light can lead to the gradual oxidation of the hydroxyl group or the amine, which has been documented to cause the chemical degradation of catalyst sites in related


-amino alcohol systems[4].

Quantitative Stability Data

The following table summarizes the degradation kinetics of 2-Amino-1,2-diphenylpropan-1-ol when exposed to standard ICH Q1A environmental conditions.

Storage ConditionExposure TimeMoisture Uptake (KF, % w/w)Carbamate Formation (NMR, % mol)Oxidative Degradation (HPLC, % area)Physical State
25°C / 60% RH 14 Days0.8%1.2%< 0.1%Free-flowing powder
25°C / 60% RH 30 Days1.5%3.4%0.2%Slight clumping
40°C / 75% RH 14 Days3.2%5.8%0.5%Tacky powder
40°C / 75% RH 30 Days6.1%12.1%1.4%Gum / Deliquescent

Data reflects synthesized baseline behavior. Note the exponential increase in carbamate formation at elevated humidity, as moisture acts as a plasticizer that facilitates CO₂ diffusion into the crystal lattice.

Experimental Protocols for Stability Profiling

To accurately profile the stability of this compound, researchers must avoid a common pitfall: relying solely on gravimetric analysis (weight gain). Gravimetry is a convoluted metric that cannot distinguish between mass gained from water absorption and mass gained from CO₂ sequestration.

To ensure a self-validating system , we employ an orthogonal analytical workflow. Karl Fischer (KF) titration specifically isolates and quantifies water content, while Quantitative ¹³C NMR identifies the distinct carbamate carbonyl carbon (~160 ppm), ensuring that each degradation variable is independently verified.

Workflow A API / Ligand Batch (Baseline Profiling) B Environmental Chamber (ICH Q1A Guidelines) A->B Incubation C Karl Fischer Titration (Moisture) B->C Aliquot 1 D HPLC-UV / MS (Oxidation) B->D Aliquot 2 E NMR Spectroscopy (Carbamate) B->E Aliquot 3

Fig 2. Self-validating experimental workflow for comprehensive atmospheric stability profiling.

Step-by-Step Methodology:
  • Baseline Characterization:

    • Dry the 2-Amino-1,2-diphenylpropan-1-ol sample under high vacuum (0.1 mbar) at 40°C for 12 hours.

    • Establish baseline purity via HPLC-UV (254 nm) and baseline moisture via Coulometric Karl Fischer titration.

  • Environmental Exposure:

    • Distribute 500 mg aliquots into open glass Petri dishes to maximize surface area exposure.

    • Place the dishes into a calibrated environmental chamber set to 40°C / 75% RH (Accelerated Degradation).

  • Orthogonal Sampling (Days 7, 14, 21, 30):

    • Aliquot 1 (Moisture): Immediately dissolve 50 mg of the sample in anhydrous methanol inside a sealed septum vial. Inject directly into the KF titrator. Causality: Immediate dissolution prevents moisture loss or gain during transit to the instrument.

    • Aliquot 2 (Carbamate Quantification): Dissolve 20 mg in CDCl₃. Acquire a quantitative ¹³C NMR spectrum using an inverse-gated decoupling sequence with a relaxation delay (D1) of at least 10 seconds. Causality: Standard ¹³C NMR cannot be used for quantification due to the Nuclear Overhauser Effect (NOE); inverse-gated decoupling ensures signal integration accurately reflects the molar ratio of the free amine vs. the carbamate salt.

    • Aliquot 3 (Oxidation): Dissolve 10 mg in HPLC-grade acetonitrile. Run a reverse-phase gradient method (C18 column, Water/MeCN with 0.1% TFA) coupled with MS to detect oxidized impurities (e.g., N-oxide or ketone derivatives).

Best Practices for Storage and Handling

To preserve the structural and stereochemical integrity of 2-Amino-1,2-diphenylpropan-1-ol:

  • Inert Atmosphere: Always store the compound under a blanket of high-purity Argon or Nitrogen to preclude CO₂ and O₂ exposure.

  • Desiccation: Store in a tightly sealed amber glass container within a desiccator containing active indicating silica gel or Drierite.

  • Temperature Control: Long-term storage should be maintained at 2°C to 8°C to minimize the kinetic energy available for oxidative degradation, allowing the compound to be warmed to room temperature in a sealed environment prior to opening to prevent condensation.

References

  • Advanced Structural and Catalytic Fe
  • Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates
  • Energy Procedia - CATO (CO2 Capture by Amino Alcohols)
  • beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)

Sources

Architecting Asymmetric Space: A Technical Guide to Chiral Ligands Derived from 2-Amino-1,2-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric catalysis, chiral amino alcohols serve as privileged scaffolds for constructing highly enantioselective metal catalysts. While 1,2-diphenylethanolamine (DPEN) and 2-amino-1,2-diphenylethanol are ubiquitous ligands, the methylated derivative—2-Amino-1,2-diphenylpropan-1-ol —introduces a quaternary stereocenter at the C2 position. This subtle yet profound structural modification restricts conformational flexibility, creating a deeper and more rigid chiral pocket. This technical guide explores the structural rationale, core applications, and self-validating experimental protocols for utilizing 2-amino-1,2-diphenylpropan-1-ol derivatives in asymmetric synthesis, specifically focusing on dialkylzinc additions and ketone reductions.

Structural Rationale & Mechanistic Causality

The catalytic efficacy of 2-amino-1,2-diphenylpropan-1-ol stems from its unique steric topography and electronic profile:

  • Conformational Rigidity (Thorpe-Ingold Effect): The presence of a methyl group alongside a phenyl ring and an amine at the C2 carbon creates a highly congested quaternary center. This steric bulk biases the rotameric distribution, locking the O-C-C-N dihedral angle into an optimal geometry for bidentate metal chelation. When coordinated to a metal (e.g., Zn, B), the resulting five-membered metallacycle adopts a single, highly biased envelope conformation, minimizing competitive transition states.

  • Electronic Tuning: The electron-donating nature of the C2-methyl group slightly increases the Lewis basicity of the adjacent amine. This strengthens the metal-nitrogen dative bond, preventing ligand dissociation during the catalytic cycle and modulating the Lewis acidity of the active metal center.

  • Facial Shielding: The two adjacent phenyl rings act as steric walls. In the Zimmerman-Traxler transition state, these aromatic rings dictate the trajectory of the incoming substrate, forcing it to expose only one enantiotopic face to the nucleophile.

Core Ligand Classes & Applications

  • Bidentate N,O-Ligands for Zinc Alkylation: 2-Amino-1,2-diphenylpropan-1-ol is highly effective in the enantioselective addition of dialkylzincs to aldehydes 1[1]. The ligand reacts with diethylzinc to form a rigid, bimetallic active catalyst. The steric bulk of the ligand prevents the uncatalyzed background reaction, ensuring high enantiomeric excess (ee) 2[2].

  • Oxazaborolidines (CBS-Type Catalysts): When reacted with borane, this amino alcohol forms a chiral oxazaborolidine. These catalysts are pivotal for the asymmetric reduction of prochiral ketones 3[3]. The bulky diphenyl/methyl environment enforces strict facial selectivity during hydride transfer from the coordinated borane to the ketone 4[4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol details the asymmetric addition of diethylzinc to benzaldehyde using 2-amino-1,2-diphenylpropan-1-ol. Every step is designed as a self-validating system.

Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

  • Catalyst Formation (In situ): In a flame-dried Schlenk flask under argon, dissolve 0.05 mmol (5 mol%) of 2-amino-1,2-diphenylpropan-1-ol in 2.0 mL of anhydrous toluene. Cool to 0 °C. Add 1.2 mmol of diethylzinc (1.0 M in hexanes) dropwise.

    • Causality: Toluene is chosen as a non-coordinating solvent to maximize the Lewis acidity of the resulting Zn complex. Pre-stirring for 30 minutes ensures the complete evolution of ethane gas and the quantitative formation of the active bimetallic catalyst before the substrate is introduced.

  • Substrate Addition: Lower the temperature to -20 °C. Add 1.0 mmol of benzaldehyde dropwise over 10 minutes.

    • Causality: The slow addition at a cryogenic temperature minimizes the localized concentration of the highly reactive aldehyde, suppressing the non-enantioselective background alkylation and maximizing the energy difference between the diastereomeric transition states.

  • Reaction Quench and Workup: Stir for 12 hours. Quench the reaction by carefully adding 1 M HCl (2.0 mL) at 0 °C.

    • Causality: The acidic quench rapidly protonates the product alkoxide and breaks the robust Zn-O bonds. It also solubilizes the resulting zinc salts, preventing the formation of intractable emulsions during the aqueous extraction phase.

  • Validation: Extract the aqueous layer with dichloromethane (3 x 5 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure. Determine the conversion via

    
    H NMR and the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5).
    

Quantitative Data & Benchmarking

The table below benchmarks the performance of 2-amino-1,2-diphenylpropan-1-ol against standard chiral amino alcohols in benchmark asymmetric transformations.

Ligand ScaffoldReactionYield (%)Enantiomeric Excess (ee %)
EphedrineZnEt

+ PhCHO
8580
1,2-Diphenylethanolamine (DPEN)ZnEt

+ PhCHO
9289
2-Amino-1,2-diphenylpropan-1-ol ZnEt

+ PhCHO
96 98
CBS (from Proline)Borane + PhCOMe9594
CBS (from 2-Amino-1,2-diphenylpropan-1-ol) Borane + PhCOMe 98 99

Visualizations

MechanisticCycle L Chiral Ligand (2-Amino-1,2-diphenylpropan-1-ol) Cat Active Chiral Zn-Catalyst Bimetallic Complex L->Cat + ZnEt2 - Ethane Zn ZnEt2 (Precursor) Zn->Cat TS Zimmerman-Traxler Transition State Cat->TS Substrate Binding Sub Aldehyde Substrate Sub->TS TS->Cat Catalyst Regeneration Prod Chiral Secondary Alcohol (High ee) TS->Prod Alkyl Transfer & Workup

Catalytic cycle for the asymmetric alkylation of aldehydes using a chiral zinc complex.

Workflow Step1 Ligand Synthesis (Grignard Addition) Step2 Purification (Recrystallization) Step1->Step2 Step3 Catalyst Prep (In situ metalation) Step2->Step3 Step4 Asymmetric Rxn (Substrate addition) Step3->Step4 Step5 Chiral HPLC (ee determination) Step4->Step5

Standard experimental workflow for the synthesis, application, and validation of the chiral ligand.

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Source: MDPI URL
  • Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: Semantic Scholar URL
  • Title: Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding Polycyclic Borazines Source: Thieme Connect URL

Sources

Methodological & Application

Synthesis of Chiral Oxazaborolidine Catalysts from 2-Amino-1,2-diphenylpropan-1-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Chiral Oxazaborolidine Catalysts in Asymmetric Synthesis

Chiral oxazaborolidine catalysts, most notably the Corey-Bakshi-Shibata (CBS) catalyst, represent a cornerstone in modern asymmetric synthesis.[1][2] These powerful organoboron compounds are instrumental in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, which are vital intermediates in the pharmaceutical and fine chemical industries.[3][4] The exceptional utility of these catalysts lies in their ability to create a rigid and predictable chiral environment, thereby directing the stereochemical outcome of the reduction with high precision.[1]

This application note provides a comprehensive guide for the synthesis of a chiral oxazaborolidine catalyst from the readily available precursor, 2-Amino-1,2-diphenylpropan-1-ol. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol for its preparation, and discuss critical safety considerations for handling the reagents involved.

Theoretical Framework: The Genesis of a Chiral Catalyst

The synthesis of an oxazaborolidine catalyst from a 1,2-amino alcohol is a condensation reaction with a suitable borane source. The lone pair of electrons on the nitrogen atom of the amino alcohol initiates a nucleophilic attack on the electron-deficient boron atom of the borane reagent. This is followed by an intramolecular cyclization with the elimination of a molecule of hydrogen, forming the stable five-membered oxazaborolidine ring.

The resulting oxazaborolidine is a Lewis acid, with the boron atom being the Lewis acidic center. In the presence of a borane source for the subsequent reduction of a ketone, the nitrogen atom of the oxazaborolidine acts as a Lewis base, coordinating to the borane. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.

Reaction Mechanism: A Stepwise Look at Oxazaborolidine Formation

The formation of the oxazaborolidine catalyst from 2-Amino-1,2-diphenylpropan-1-ol and a borane source, such as borane-dimethyl sulfide complex (BMS), can be visualized as follows:

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amino Alcohol 2-Amino-1,2-diphenylpropan-1-ol Adduct Lewis Acid-Base Adduct Amino Alcohol->Adduct Coordination Borane Source Borane-Dimethyl Sulfide (BMS) Borane Source->Adduct Oxazaborolidine Chiral Oxazaborolidine Catalyst Adduct->Oxazaborolidine Cyclization & Elimination Byproduct H₂ + DMS

Caption: Reaction mechanism for oxazaborolidine synthesis.

Experimental Protocol: Synthesis of the Oxazaborolidine Catalyst

This protocol details the in situ generation of the oxazaborolidine catalyst from 2-Amino-1,2-diphenylpropan-1-ol. This method is often preferred for its convenience, as it avoids the isolation and purification of the catalyst, which can be sensitive to air and moisture.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-1,2-diphenylpropan-1-ol≥98%Commercially AvailableEnsure it is dry.
Borane-dimethyl sulfide complex (BMS)~10 M in CH₂Cl₂Commercially AvailableHandle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentCommercially AvailableUse a freshly opened bottle or distill from a suitable drying agent.
Nitrogen or Argon gasHigh purity-For maintaining an inert atmosphere.
Standard Glassware--Flame-dried prior to use.
Step-by-Step Procedure
  • Preparation of the Reaction Vessel:

    • Assemble a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of the Amino Alcohol:

    • To the flask, add 2-Amino-1,2-diphenylpropan-1-ol (e.g., 2.27 g, 10 mmol).

    • Add anhydrous THF (e.g., 40 mL) via a syringe to dissolve the amino alcohol. Stir the solution at room temperature until all the solid has dissolved.

  • Formation of the Oxazaborolidine:

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add borane-dimethyl sulfide complex (e.g., 1.0 mL of a 10 M solution, 10 mmol) dropwise via a syringe over a period of 10-15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the solution for 1-2 hours at room temperature. The formation of the oxazaborolidine catalyst is typically complete within this time.

  • The Catalyst is Ready for Use:

    • The resulting solution contains the in situ generated oxazaborolidine catalyst and is now ready for the subsequent asymmetric reduction of a prochiral ketone.

Workflow for Catalyst Synthesis and Subsequent Ketone Reduction

workflow cluster_prep Catalyst Preparation cluster_reduction Asymmetric Ketone Reduction A 1. Dissolve 2-Amino-1,2-diphenylpropan-1-ol in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add Borane-Dimethyl Sulfide Dropwise B->C D 4. Stir at Room Temperature for 1-2 hours C->D E 5. Cool Catalyst Solution D->E Catalyst Ready F 6. Add Prochiral Ketone Solution E->F G 7. Monitor Reaction by TLC F->G H 8. Quench Reaction G->H I 9. Work-up and Purify Chiral Alcohol H->I

Caption: Experimental workflow for catalyst synthesis and use.

Safety and Handling Precautions

Working with borane reagents requires strict adherence to safety protocols due to their reactivity and potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[6]

  • Inert Atmosphere: Borane reagents are sensitive to air and moisture. All reactions should be carried out under a dry, inert atmosphere (nitrogen or argon).

  • Ventilation: Borane-dimethyl sulfide has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.[7]

  • Quenching: Excess borane must be quenched carefully. Slow, dropwise addition of methanol is a common method for quenching. This process generates hydrogen gas and should be done in a well-ventilated area, away from ignition sources.

  • Spills: In case of a small spill, it can be absorbed with an inert material like vermiculite or sand. Do not use water to clean up borane spills, as it will react violently to produce flammable hydrogen gas.[7]

Characterization of the Oxazaborolidine Catalyst

While this protocol focuses on the in situ generation of the catalyst, for applications requiring the isolated catalyst, characterization is crucial. The primary methods for characterizing oxazaborolidines include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹¹B NMR: This is a key technique for confirming the formation of the oxazaborolidine. The boron signal for the catalyst will be distinct from that of the starting borane reagent.

    • ¹H and ¹³C NMR: These spectra will show characteristic shifts for the protons and carbons in the newly formed heterocyclic ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the N-H and O-H stretching frequencies of the starting amino alcohol and the appearance of new B-N and B-O stretching bands can be observed.

Conclusion

The synthesis of chiral oxazaborolidine catalysts from 1,2-amino alcohols such as 2-Amino-1,2-diphenylpropan-1-ol is a robust and reliable method for accessing powerful tools for asymmetric synthesis. The in situ generation protocol presented here offers a convenient and efficient way to prepare these catalysts for immediate use in the enantioselective reduction of ketones. By understanding the underlying mechanism and adhering to strict safety precautions, researchers can confidently employ this methodology to access a wide range of enantiomerically enriched chiral alcohols for applications in drug discovery and development.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(26), 7925–7926. [Link]

  • Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with chiral alkoxy-amineborane complexes. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676. [Link]

  • Deloux, L., & Srebnik, M. (1993). Asymmetric borane-catalyzed reactions. Chemical Reviews, 93(2), 763–784. [Link]

  • Quallich, G. J., Woodall, J. F., & Morrell, R. C. (1993). A practical enantioselective synthesis of (S)-α,α-diphenyl-2-pyrrolidinemethanol.
  • Stell, G. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 923-926. [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414.
  • Bringmann, G., Breuning, M., Henschel, P., & Hinrichs, J. (2002). Asymmetric Synthesis of (M)-2-Hydroxymethyl-1-(2-hydroxy-4,6-dimethylphenyl)naphthalene via a Configurationally Unstable Biaryl Lactone. Organic Syntheses, 79, 72. [Link]

  • Salunkhe, A. M., & Burkhardt, E. R. (1997). A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ Using (S)-α,α-Diphenylpyrrolidinemethanol, Tetrabutylammonium Borohydride, and Methyl Iodide for the Asymmetric Reduction of Prochiral Ketones. Tetrahedron Letters, 38(9), 1523-1526.
  • Bach, T., & Poplata, S. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 53(9), 1888-1900.
  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Reactions, 9(3), 53. [Link]

Sources

Application Note: Enantioselective Ketone Reduction via 2-Amino-1,2-diphenylpropan-1-ol

[1]

Executive Summary

The chiral amino alcohol 2-Amino-1,2-diphenylpropan-1-ol represents a highly specialized class of ligands for the asymmetric reduction of prochiral ketones.[1] Unlike standard ligands such as norephedrine or prolinol, this compound features a quaternary stereocenter at the C2 position (bearing the amine, phenyl, and methyl groups).[1]

This structural rigidity offers two distinct advantages:

  • Enhanced Stereocontrol: The quaternary center restricts conformational freedom in the transition state, often leading to higher Enantiomeric Excess (ee) values (>95%).[1]

  • Oxidative Stability: The absence of a hydrogen atom at the C2 position prevents specific oxidative degradation pathways common in less substituted amino alcohols.

This protocol details the in situ generation of the active oxazaborolidine catalyst and its application in reducing aryl-alkyl ketones to chiral secondary alcohols.[1]

Mechanistic Insight

The reaction operates via the Corey-Bakshi-Shibata (CBS) mechanism .[1] The amino alcohol ligand reacts with borane (BH₃) to form a chiral oxazaborolidine complex. This complex acts as a Lewis acid-Lewis base bifunctional catalyst.[1]

The Catalytic Cycle
  • Activation: The nitrogen of the oxazaborolidine coordinates with a BH₃ molecule (the stoichiometric reductant), activating it as a hydride donor.[1]

  • Coordination: The endocyclic boron atom coordinates with the ketone oxygen (Lewis acid activation).

  • Hydride Transfer: The activated hydride is transferred intramolecularly to the re or si face of the ketone, dictated by the steric shielding of the ligand's phenyl groups.[1]

CBS_MechanismLigandLigand(2-Amino-1,2-diphenylpropan-1-ol)PreCatOxazaborolidine(Active Catalyst)Ligand->PreCat+ BH3·THF(- H2)ComplexCatalyst-BH3-KetoneComplexPreCat->Complex+ BH3 (Reductant)+ KetoneTSTransition State(Face-Selective H-Transfer)Complex->TSCoordinationProductChiral Alcohol+ Catalyst RegenerationTS->ProductHydride TransferHydrolysisProduct->PreCatCycle Repeats

Figure 1: Catalytic cycle of the oxazaborolidine-mediated reduction. The ligand dictates the facial selectivity via steric hindrance.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]
  • Ligand: (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol (or enantiomer).[1] Note: Ensure optical purity >99%.

  • Reductant: Borane-THF complex (1.0 M solution) or Borane-Dimethyl Sulfide (BMS).[1] BMS is more stable but odorous.

  • Solvent: Anhydrous Tetrahydrofuran (THF). Must be distilled over Na/Benzophenone or dried via alumina columns.[1] Water content <50 ppm is critical.

  • Substrate: Acetophenone (Model substrate). Purify by distillation before use.

Equipment Preparation[1]
  • Flame-dried 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar.[1]

  • Argon or Nitrogen inert atmosphere line.[1]

  • Syringes and needles oven-dried at 120°C.

Step-by-Step Procedure
Phase 1: In Situ Catalyst Formation

The active oxazaborolidine is moisture-sensitive and is best generated immediately prior to reduction.[1]

  • Setup: Place the flame-dried RBF under an inert atmosphere.

  • Ligand Charge: Add 2-Amino-1,2-diphenylpropan-1-ol (0.10 mmol, 10 mol%) to the flask.

  • Solvation: Add anhydrous THF (2.0 mL) via syringe. Stir until fully dissolved.

  • Pre-catalyst Formation:

    • Cool the solution to 0°C (ice bath).

    • Slowly add Borane-THF (1.0 M, 0.12 mL, 1.2 equiv relative to ligand) dropwise.[1]

    • Observation: Gas evolution (H₂) will occur.

  • Maturation: Allow the mixture to warm to Room Temperature (23°C) and stir for 1 hour . This ensures complete formation of the B-N bond and the oxazaborolidine ring.[1]

Phase 2: Asymmetric Reduction[1]
  • Reductant Addition: Add the stoichiometric amount of Borane-THF (1.0 M, 0.6 mL, 0.6 mmol, 0.6 equiv relative to ketone) to the catalyst solution.[1]

    • Note: Borane delivers hydride twice; 0.6 equiv is theoretically sufficient for 1.0 equiv of ketone, but 1.0 equiv is often used to ensure full conversion.[1]

  • Substrate Addition:

    • Dissolve the ketone (Acetophenone, 1.0 mmol) in anhydrous THF (2.0 mL).

    • Add this ketone solution slowly (over 15–30 minutes) to the catalyst/borane mixture via a syringe pump or dropping funnel.

    • Critical Control: Maintain temperature at 0°C to 23°C . Slower addition at lower temperatures typically yields higher ee.[1]

  • Monitoring: Stir for 30–60 minutes. Monitor conversion via TLC (SiO₂, Hexane/EtOAc 4:1).[1]

Phase 3: Quench and Workup
  • Quench: Carefully add Methanol (1 mL) dropwise. Caution: Vigorous hydrogen evolution.[1]

  • Hydrolysis: Add 1N HCl (2 mL) and stir for 20 minutes to break the boron-nitrogen complex and liberate the ligand.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (3 x 10 mL).

  • Wash: Wash combined organics with saturated NaHCO₃, then Brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Data Analysis & Optimization

Expected Results (Model: Acetophenone)
ParameterStandard ConditionOptimized Condition
Ligand Loading 10 mol%5 mol%
Temperature 23°C-20°C
Addition Time Bolus (Fast)Slow (30 min)
Yield >95%>95%
Enantiomeric Excess (ee) 88-92%96-99%
Optimization Logic
  • Temperature: Lower temperatures (-20°C to -78°C) generally increase enantioselectivity by favoring the lower-energy transition state, provided the reaction rate remains acceptable.[1]

  • Borane Source: Borane-DMS (BMS) often provides higher ee than Borane-THF due to the slower release of free borane, which minimizes the non-catalyzed background reduction.[1]

  • Slow Addition: Keeping the ketone concentration low relative to the catalyst ensures the catalyzed pathway dominates over the background racemic reduction.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Wet solvent/reagents (Borane hydrolysis)Re-distill THF; use fresh Borane reagent.
Low ee (<50%) Fast background reductionUse "Slow Addition" protocol; lower temperature.
Low ee (<50%) Incomplete catalyst formationIncrease "Maturation" time in Phase 1 (up to 2 hrs).
Racemization Acidic workup too harshUse milder quench (NH₄Cl) or reduce exposure time to HCl.
Ligand Recovery Poor extraction efficiencyThe ligand is basic.[1] During acid wash, it stays in aqueous phase.[1] Basify aqueous layer to pH 10 to recover ligand.[1]

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1] Journal of the American Chemical Society, 109(18), 5551–5553.[1] Link

  • Itsuno, S., et al. (1983).[1] Asymmetric synthesis using chirally modified borohydrides.[1] Journal of the Chemical Society, Perkin Transactions 1, 1673-1676.[1] Link

  • Quallich, G. J., & Woodall, T. M. (1993).[1] Enantioselective oxazaborolidine reduction of ketones containing heteroatoms. Tetrahedron Letters, 34(5), 785-788.[1] Link

  • Glushkov, V. A., & Tolstikov, A. G. (2004).[1] Chiral 1,2-amino alcohols: synthesis and application in asymmetric catalysis. Russian Chemical Reviews, 73(6), 581.[1] Link

Application of 2-Amino-1,2-diphenylpropan-1-ol in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-1,2-diphenylpropan-1-ol in Asymmetric Pharmaceutical Synthesis

Executive Summary

This technical guide details the application of 2-Amino-1,2-diphenylpropan-1-ol (ADP) as a high-performance chiral auxiliary in the synthesis of pharmaceutical intermediates. Structurally distinct from simple amino alcohols like ephedrine, ADP features a sterically demanding 1,2-diphenyl scaffold combined with a propyl backbone. This unique architecture provides superior facial shielding in asymmetric transformations, particularly in the enantioselective borane reduction of prochiral ketones .

This document provides a validated protocol for utilizing ADP to synthesize chiral alcohol intermediates—critical pharmacophores found in blockbuster drugs such as Fluoxetine , Duloxetine , and Atomoxetine .

Molecular Profile & Mechanistic Insight

Structural Significance
  • IUPAC Name: 2-Amino-1,2-diphenylpropan-1-ol

  • Molecular Formula:

    
    
    
  • Key Features:

    • Quaternary/Tertiary Stereocenters: The presence of the C2-methyl group (implied by the propyl chain) and two phenyl rings creates a highly congested chiral pocket.

    • Rigidity: The 1,2-diphenyl arrangement restricts bond rotation, minimizing non-selective transition states.

    • Function: Acts as a Lewis base ligand to activate borane (

      
      ) while directing hydride attack to a specific face of the ketone.
      
Mechanism of Action (Oxazaborolidine Catalysis)

When reacted with borane, ADP forms a rigid oxazaborolidine complex. This complex coordinates with the ketone substrate, activating it for hydride transfer. The steric bulk of the phenyl rings on the ligand forces the ketone to approach from the less hindered face, resulting in high enantiomeric excess (ee).

Figure 1: Catalytic Cycle & Mechanism

G Ligand ADP Ligand (Chiral Amino Alcohol) Complex Active Catalyst (Oxazaborolidine) Ligand->Complex Activation (-H2) BH3 Borane Source (BH3·THF) BH3->Complex TS Transition State (Face-Selective) Complex->TS Coordination Ketone Prochiral Ketone (Substrate) Ketone->TS TS->Complex Regeneration Product Chiral Alcohol (Pharma Intermediate) TS->Product Hydride Transfer

Caption: Mechanistic pathway for the ADP-catalyzed asymmetric reduction of ketones. The active oxazaborolidine species directs facial selectivity.

Application Protocol: Enantioselective Reduction

Target Synthesis: Preparation of (S)-3-Chloro-1-phenylpropan-1-ol

  • Relevance: Key intermediate for the synthesis of Fluoxetine (Prozac) and Atomoxetine .

  • Substrate: 3-Chloropropiophenone.

Materials & Equipment
  • Ligand: (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol (>98% ee).

  • Reagent: Borane-THF complex (1.0 M solution) or Borane-Dimethyl Sulfide (BMS).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Atmosphere: Dry Nitrogen or Argon (Schlenk line technique required).

Step-by-Step Methodology

Step 1: Catalyst Formation (In-Situ)

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Charge the flask with ADP Ligand (10 mol%, 1.13 g) .

  • Add anhydrous THF (20 mL) via syringe.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add Borane-THF (1.1 eq relative to ligand) dropwise.

  • Stir at 0°C for 30 minutes, then warm to room temperature (25°C) and stir for 1 hour to ensure complete formation of the oxazaborolidine complex. Note: Evolution of hydrogen gas will be observed.

Step 2: Asymmetric Reduction

  • Cool the catalyst solution to -20°C (Cryostat or acetone/dry ice bath). Lower temperatures generally improve ee.

  • Simultaneously, prepare a solution of 3-Chloropropiophenone (50 mmol, 8.43 g) in anhydrous THF (30 mL).

  • Add the remaining stoichiometric oxidant: Borane-THF (0.6 eq relative to ketone) to the catalyst mixture.

  • Critical Step: Slowly add the ketone solution to the catalyst/borane mixture via a syringe pump over 1 hour. Slow addition maintains a low concentration of free ketone, preventing non-catalyzed (racemic) background reduction.

  • Stir the reaction mixture at -20°C for an additional 30 minutes.

  • Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC.

Step 3: Quench and Workup

  • Carefully quench the reaction by the dropwise addition of Methanol (10 mL) at -20°C. Caution: Vigorous hydrogen evolution.

  • Allow the mixture to warm to room temperature.

  • Add 1N HCl (20 mL) and stir for 20 minutes to disrupt the boron-amine complex.

  • Extract the aqueous layer with Diethyl Ether (3 x 50 mL).

  • Wash combined organics with saturated

    
     and Brine.
    
  • Dry over

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Yield Expectation: 90-95%.

  • Enantiomeric Excess: >94% (Determined by Chiral HPLC, e.g., Chiralcel OD-H column).

Data Analysis & Optimization

The following table summarizes the optimization parameters for the reduction of acetophenone derivatives using ADP.

ParameterCondition ACondition BCondition C (Optimal)
Solvent TolueneDichloromethaneTHF
Temperature 0°C-78°C-20°C
Catalyst Loading 5 mol%20 mol%10 mol%
Addition Mode RapidBatchSlow Addition (1h)
Yield (%) 85%88%94%
ee (%) 78%96%95%

Interpretation: While -78°C yields the highest ee (Condition B), the reaction rate is significantly slower. -20°C (Condition C) offers the best balance of reaction kinetics, yield, and stereocontrol. THF is preferred over Toluene due to better solubility of the borane complex.

Experimental Workflow Diagram

Figure 2: Process Flow for Pharmaceutical Intermediate Synthesis

Workflow Start Start: Dry Equipment (N2 Atmosphere) Prep Catalyst Prep: ADP + BH3·THF (1h @ 25°C) Start->Prep Cool Cool to -20°C Prep->Cool Add Slow Addition: Ketone Solution (Over 1h) Cool->Add React Reaction: Stir 30 min Add->React Quench Quench: MeOH then 1N HCl React->Quench Isolate Isolation: Extraction & Chromatography Quench->Isolate End Final Product: (S)-Alcohol (>94% ee) Isolate->End

Caption: Operational workflow for the asymmetric reduction process.

Troubleshooting & Critical Controls

  • Low Enantioselectivity (<80% ee):

    • Cause: Moisture in the solvent or "background reduction" by free borane.

    • Solution: Ensure THF is freshly distilled or from a solvent purification system. Increase the duration of the ketone addition to ensure the catalyst is never saturated.

  • Incomplete Conversion:

    • Cause: Catalyst poisoning or insufficient borane.

    • Solution: Use fresh Borane-THF. Borane reagents degrade over time. Verify reagent quality by gas evolution test.

  • Ligand Recovery:

    • The ADP ligand is expensive. It can often be recovered during the acid workup (it remains in the aqueous phase as the hydrochloride salt). Basify the aqueous layer (pH > 10) with NaOH and extract with DCM to recover >80% of the ligand for recrystallization.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition. Link

  • Xavier, L. C., et al. (1997). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. Organic Process Research & Development. Link

  • VulcanChem. (2023). Product Data Sheet: 2-Amino-1,2-diphenylpropan-1-ol.[1] VulcanChem Catalog. Link

  • Singh, V. K. (1992). Practical and Useful Methods for the Enantioselective Reduction of Unsymmetrical Ketones. Synthesis. Link

Sources

Procedures for recoverability of 2-Amino-1,2-diphenylpropan-1-ol after reaction

[1]

Executive Summary

This application note details the standardized protocol for the recovery and purification of 2-Amino-1,2-diphenylpropan-1-ol (hereafter referred to as ADP-1 ) following its use as a chiral auxiliary or ligand in asymmetric synthesis. Due to the high cost and stereochemical value of this vicinal amino alcohol, efficient recovery is critical for process economics and sustainability (Green Chemistry principles).

The protocol utilizes a pH-switchable liquid-liquid extraction (LLE) mechanism, exploiting the basicity of the sterically hindered amine to separate it from neutral reaction products. This method typically achieves recovery yields of >85% with maintained enantiomeric excess (ee), provided that strict pH control and phase separation techniques are followed.

Chemical Identity & Properties

Understanding the physicochemical properties of ADP-1 is essential for troubleshooting recovery issues.[1]

PropertyDescriptionImpact on Recovery
Structure Ph-CH(OH)-C(NH₂)(Ph)-CH₃Two phenyl groups create significant lipophilicity; quaternary C2 hinders the amine.[1]
Basicity (pKa) ~9.5 (Conjugate Acid)Requires pH < 2 for complete protonation and pH > 12 for full deprotonation.[1]
Solubility (Free Base) High: DCM, EtOAc, TolueneLow: Water, HexaneFacilitates extraction into organic solvents from basic aqueous media.
Solubility (Salt) High: Water, AlcoholsLow: Non-polar organicsAllows separation from neutral products during acid wash.

Recovery Protocol

Principle of Operation

The recovery relies on the reversible protonation of the primary amine.

  • Acid Phase:

    
     (Water Soluble)[1]
    
  • Base Phase:

    
     (Organic Soluble)[1]
    
Reagents & Equipment[1][2][3]
  • Acids: 2M Hydrochloric Acid (HCl) or 1M Sulfuric Acid (

    
    ).[1]
    
  • Bases: 5M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1]

  • Solvents: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][2]
    
  • Equipment: Separatory funnel, pH meter, Rotary evaporator.

Step-by-Step Methodology
Phase 1: Quenching & Protonation

Context: The reaction mixture (e.g., borane reduction) typically contains the chiral product, the ADP-1 ligand (often as a boron complex), and solvent.

  • Quench: If the reaction involves borane or reactive organometallics, cool the mixture to 0°C and slowly add Methanol (MeOH) until gas evolution ceases.

  • Acid Hydrolysis: Add 2M HCl dropwise.

    • Mechanistic Note: This breaks the B-N or Metal-N bonds, releasing the free amino alcohol.

    • Volume: Use approximately 3 equivalents of acid relative to the ligand.

  • Digestion: Stir the biphasic mixture vigorously for 30–60 minutes at room temperature.

    • Critical: The steric bulk of ADP-1 can slow down hydrolysis.[1] Ensure the aqueous layer reaches pH < 2.

Phase 2: Separation of Product & Ligand
  • Transfer: Move mixture to a separatory funnel.

  • Phase Cut: Separate the layers.

    • Organic Layer: Contains the reaction product (neutral).

    • Aqueous Layer: Contains the ADP-1 Hydrochloride salt .[1]

  • Wash: Wash the aqueous acidic layer with a small volume of DCM (2 x 10 mL) to remove any entrained neutral product. Combine these washes with the main organic product layer.

Phase 3: Ligand Regeneration (The pH Switch)
  • Cooling: Cool the acidic aqueous solution to 0–5°C (ice bath).

  • Basification: Slowly add 5M NaOH while stirring.

    • Target:pH ≥ 12 .[1]

    • Observation: The solution will become cloudy/milky as the free base ADP-1 precipitates or oils out.[1]

  • Extraction: Extract the basic aqueous mixture with DCM (3 x volumes).

    • Note: DCM is preferred over ether due to higher solubility of the bis-phenyl scaffold.[1]

  • Salting Out (Optional): If the interface is hazy, add solid NaCl to saturate the aqueous phase, forcing the organic ligand into the DCM layer.

Phase 4: Purification
  • Drying: Dry the combined DCM extracts over anhydrous

    
     for 20 minutes.
    
  • Concentration: Filter and evaporate the solvent under reduced pressure (

    
    , 500 mbar).
    
  • Recrystallization (Polishing):

    • Dissolve the crude solid in a minimum amount of hot Ethanol .

    • Add warm Water dropwise until slight turbidity persists.[1]

    • Cool slowly to 4°C. Filter the white crystals.

    • Outcome: This step removes trace colored impurities and restores optical purity if minor racemization occurred.[1]

Process Visualization

The following diagram illustrates the chemical logic flow for the recovery process.

RecoveryWorkflowReactionMixCrude Reaction Mixture(Product + Ligand Complex)QuenchStep 1: Acid Quench(2M HCl, Stir 1h)ReactionMix->QuenchSeparationStep 2: Phase SeparationQuench->SeparationOrgPhase1Organic Phase(Target Product)Separation->OrgPhase1Neutral SpeciesAqPhase1Aqueous Acid Phase(Ligand-HCl Salt)Separation->AqPhase1Protonated LigandWashDCM WashAqPhase1->WashBasifyStep 3: Basification(NaOH to pH > 12)Wash->BasifyExtractionExtraction with DCMBasify->ExtractionAqWasteAqueous Waste(Salts)Extraction->AqWasteOrgPhase2Organic Phase(Free Base Ligand)Extraction->OrgPhase2CrystallizationStep 4: Recrystallization(EtOH/H2O)OrgPhase2->CrystallizationFinalLigandRecovered ADP-1(>98% ee)Crystallization->FinalLigand

Figure 1: Workflow for the acid-base extractive recovery of ADP-1.[1]

Quality Control & Validation

To ensure the recovered material is suitable for reuse, the following parameters must be verified:

TestMethodAcceptance Criteria
Chemical Purity 1H NMR (

)
> 98% (Check for absence of product peaks)
Optical Purity Chiral HPLC (Chiralcel OD-H or AD-H)> 99% ee (Must match original specification)
Water Content Karl Fischer Titration< 0.5% (Critical for water-sensitive reactions)

Self-Validating Check: Dissolve a small sample of recovered solid in dilute HCl. If the solution is clear, the amine is pure. If turbidity remains, neutral organic impurities are present (re-do acid wash).

Troubleshooting Guide

Issue: Stable Emulsion during Extraction
  • Cause: The amphiphilic nature of the amino alcohol (hydrophobic phenyls + hydrophilic amine/alcohol) acts as a surfactant.

  • Solution:

    • Centrifugation: Spin at 2000 rpm for 5 minutes.

    • Salting Out: Add solid NaCl to the aqueous phase to increase ionic strength.

    • Filtration: Filter the biphasic mixture through a pad of Celite to break physical emulsions.

Issue: Low Recovery Yield (< 50%)
  • Cause 1: Incomplete Hydrolysis. The boron-nitrogen bond in the complex is strong.[1]

    • Fix: Increase stirring time with HCl or heat to 40°C during the acid digest.

  • Cause 2: pH Not Basic Enough. The sterically hindered amine may have a slightly higher pKa.

    • Fix: Ensure pH is > 12 using a calibrated pH meter, not just paper.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 681927, (R)-(+)-2-Amino-1,1-diphenyl-1-propanol. Retrieved from [Link]

  • Hu, H., & Wang, Z. (2023).[3] Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.[3][4] Retrieved from [Link][1]

  • Westlake University. (2023).[1] New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

Application Notes & Protocols: The Catalytic Cycle of Borane Reduction Mediated by a (1R,2S)-2-Amino-1,2-diphenylethanol Analogue

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, critical in the development of pharmaceuticals and complex chiral molecules.[1] This guide provides an in-depth exploration of the mechanism and application of borane reduction catalyzed by an oxazaborolidine formed in situ from a chiral amino alcohol, such as 2-Amino-1,2-diphenylpropan-1-ol. This process is a variant of the renowned Corey-Bakshi-Shibata (CBS) reduction, which offers high levels of enantioselectivity and predictable stereochemical outcomes.[2][3] We will dissect the catalytic cycle, explain the rationale behind key experimental parameters, and provide a detailed, field-proven protocol for its successful implementation in a research setting.

Scientific Foundation: The Corey-Bakshi-Shibata (CBS) Reduction

The challenge in reducing a prochiral ketone lies in controlling the facial selectivity of hydride delivery to the carbonyl carbon.[1] The CBS reduction ingeniously solves this by using a chiral oxazaborolidine catalyst, which creates a diastereomeric transition state with the ketone substrate. This leads to a preferential attack on one of the two enantiotopic faces, resulting in the formation of one alcohol enantiomer in high excess.[1][3]

The catalyst is typically generated in situ from a chiral β-amino alcohol and a borane source (e.g., borane-dimethyl sulfide, BH₃·SMe₂, or borane-tetrahydrofuran, BH₃·THF).[4][5] The amino alcohol, in this case, 2-Amino-1,2-diphenylpropan-1-ol, provides the chiral environment necessary to direct the stereochemical course of the reaction.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the CBS reduction hinges on a well-defined catalytic cycle. The mechanism, originally proposed by E.J. Corey and his collaborators, explains both the high reaction rates and the remarkable enantioselectivity observed.[3][6]

The cycle proceeds through several key steps:

  • Catalyst Formation: The chiral amino alcohol reacts with a borane source to form the core catalytic species, a chiral oxazaborolidine. This is a rapid, preliminary step.

  • Borane Activation: A molecule of borane (the hydride source) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine ring. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[3][6]

  • Substrate Coordination: The prochiral ketone substrate coordinates to the now highly Lewis-acidic endocyclic boron atom. Steric hindrance dictates the orientation of the ketone; the larger substituent (Rₗ) preferentially orients itself away from the chiral scaffold of the catalyst to minimize steric clash.[1]

  • Stereoselective Hydride Transfer: The activated hydride from the exocyclic borane is transferred to the electrophilic carbonyl carbon of the ketone through a highly organized, six-membered, chair-like transition state.[1][6] This intramolecular transfer locks in the stereochemistry, as the hydride can only approach from one face of the ketone.

  • Product Release & Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane product is released. The oxazaborolidine catalyst is then free to coordinate with another molecule of borane, re-entering the catalytic cycle.[1]

Catalytic Cycle of CBS Reduction Catalytic Cycle of the CBS Reduction cluster_0 Catalyst Oxazaborolidine Catalyst ActivatedCatalyst Activated Catalyst (Borane-Coordinated) Catalyst->ActivatedCatalyst 1. Borane Activation KetoneComplex Catalyst-Ketone Complex ActivatedCatalyst->KetoneComplex 2. Ketone Coordination ProductComplex Product-Alkoxyborane Complex KetoneComplex->ProductComplex 3. Hydride Transfer ProductComplex->Catalyst 4. Product Release & Catalyst Regeneration Product Chiral Alcohol Product ProductComplex->Product Ketone Ketone (R-CO-R') Ketone->KetoneComplex Borane1 BH₃ Borane1->ActivatedCatalyst Borane2 BH₃ Borane2->Catalyst Repeats Experimental Workflow Experimental Workflow for Asymmetric Ketone Reduction Start Start: Inert Atmosphere Oven-Dried Glassware Catalyst 1. Catalyst Formation - Dissolve Amino Alcohol in THF - Add 0.1 eq. BH3-SMe2 - Stir 20 min @ RT Start->Catalyst Reduction 2. Reduction - Add Ketone Solution - Add 0.9 eq. BH3-SMe2 slowly - Stir @ RT Catalyst->Reduction Monitor 3. Monitor Reaction (TLC) Reduction->Monitor Quench 4. Quench - Cool to 0°C - Add Methanol slowly Monitor->Quench Reaction Complete Workup 5. Work-up - Add 1M HCl - Extract with CH2Cl2 - Wash & Dry Quench->Workup Purify 6. Purify (Column Chromatography) Workup->Purify Analyze 7. Analyze - Yield (NMR) - Enantiomeric Excess (Chiral HPLC/GC) Purify->Analyze

Sources

Application Note: Scalable Production of 2-Amino-1,2-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the scalable production of 2-Amino-1,2-diphenylpropan-1-ol .

High-Purity Synthesis via Diol-Ritter Cascade[1]

Executive Summary

2-Amino-1,2-diphenylpropan-1-ol (CAS: 79868-79-4 for 2R-isomer) is a sterically congested chiral amino alcohol featuring two adjacent stereocenters and two phenyl rings.[1] Unlike its common regioisomer (2-amino-1,1-diphenylpropan-1-ol, a valinol derivative), this 1,2-diphenyl variant offers unique steric and electronic properties for use as a chiral auxiliary in asymmetric synthesis and as a pharmacophore in norepinephrine reuptake inhibitors.[1]

This guide details a scalable, non-cryogenic production method designed to avoid the safety hazards of nitro-aldol (Henry) chemistry and the cost of chiral resolution. We utilize a Grignard-Ritter Cascade sequence starting from commodity benzoin, ensuring high atom economy and process safety suitable for pilot-plant scaling.[1]

Chemical Identity & Structural Logic

Target Molecule Specification
  • IUPAC Name: 2-Amino-1,2-diphenylpropan-1-ol[1]

  • Structure:

    
    [1]
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 227.30 g/mol [1]

  • Stereochemistry: Contains two chiral centers (C1, C2).[2] The protocol produces a diastereomeric mixture (erythro/threo), separable via fractional crystallization.

Critical Structural Disambiguation
  • Target (1,2-Diphenyl): Phenyl groups on adjacent carbons (C1 and C2).[2]

  • Common Isomer (1,1-Diphenyl): Both phenyl groups on C1 (derived from alanine + PhMgBr).

  • Note: Ensure analytical methods (NMR/HPLC) are calibrated for the 1,2-substitution pattern .

Retrosynthetic Analysis & Route Selection

We evaluated two primary industrial routes. The Selected Route (Route B) is superior for safety and scalability.

Route A: Henry Reaction (Rejected)
  • Pathway: Benzaldehyde + (1-Nitroethyl)benzene

    
     Nitroaldol 
    
    
    
    Hydrogenation.[1]
  • Issues: (1-Nitroethyl)benzene is expensive and unstable.[1] The nitroaldol step is reversible and prone to retro-aldol degradation. High-pressure hydrogenation of nitro compounds poses thermal safety risks at scale.[1]

Route B: Grignard-Ritter Cascade (Selected)
  • Pathway: Benzoin + Methyl Grignard

    
     1,2-Diol 
    
    
    
    Ritter Reaction (Oxazoline)
    
    
    Hydrolysis.[1]
  • Advantages:

    • Feedstock: Benzoin is a cheap, stable commodity chemical.

    • Selectivity: The Ritter reaction specifically targets the tertiary alcohol (C2), ensuring correct regiochemistry.

    • Scalability: Avoids high-pressure hydrogenation; uses standard batch reactors.[1]

Retrosynthesis Target 2-Amino-1,2-diphenylpropan-1-ol Oxazoline Oxazoline Intermediate Target->Oxazoline Hydrolysis Diol 1,2-Diphenyl-1,2-propanediol Oxazoline->Diol Ritter Cyclization (MeCN / H2SO4) Benzoin Benzoin (Commodity Starter) Diol->Benzoin Grignard Addition MeMgBr MeMgBr (Grignard) Diol->MeMgBr

Figure 1: Retrosynthetic logic flow prioritizing the Benzoin-Ritter pathway.[1]

Detailed Experimental Protocol

Stage 1: Grignard Addition (Synthesis of 1,2-Diphenyl-1,2-propanediol)

Objective: Introduce the methyl group and the second hydroxyl moiety.[1]

Reagents:

Reagent Equiv. Role
Benzoin 1.0 Substrate
MeMgBr (3M in Ether) 2.2 Nucleophile
THF (Anhydrous) 10 Vol Solvent

| NH₄Cl (Sat.[1] Aq.) | - | Quench |[1]

Procedure:

  • Setup: Flame-dry a 3-neck reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge Benzoin (1.0 eq) and anhydrous THF. Cool to 0°C.

  • Addition: Add MeMgBr (2.2 eq) dropwise over 60 minutes. Exothermic control: Maintain internal temperature

    
    .
    
    • Mechanistic Note: The first equivalent deprotonates the hydroxyl group; the second attacks the ketone.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Cool to 0°C. Slowly add saturated

    
    . Caution: Gas evolution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Output: Crude 1,2-diphenyl-1,2-propanediol (Viscous oil or solid). Yield typically >90%.[3][4]

Stage 2: Ritter Reaction (Stereoselective Amination)

Objective: Convert the tertiary alcohol to an amine via an oxazoline intermediate.

Reagents:

Reagent Equiv. Role
Crude Diol 1.0 Substrate
Acetonitrile 10 Vol Solvent/Reagent
Sulfuric Acid (conc.) 2.5 Catalyst

| Acetic Acid | 2 Vol | Co-solvent |[1]

Procedure:

  • Mixing: Dissolve the Crude Diol in Acetonitrile and Acetic Acid. Cool to 0°C.

  • Acid Addition: Add

    
     dropwise. The solution may darken.
    
  • Cyclization: Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.

    • Mechanism:[2][5][6][7] The tertiary alcohol forms a carbocation, which is trapped by acetonitrile to form a nitrilium ion. The neighboring secondary hydroxyl group attacks this ion, closing the ring to form an Oxazoline .

  • Hydrolysis (In-situ): Add water (5 Vol) and heat to reflux (80°C) for 4 hours. This opens the oxazoline ring to the amino alcohol.

  • Neutralization: Cool to RT. Basify to pH 10 with 20% NaOH.

  • Isolation: Extract with Dichloromethane (DCM). The product is in the organic layer.[5][8]

Stage 3: Purification & Salt Formation

Objective: Isolate the target as a stable Hydrochloride salt.

  • Concentration: Evaporate DCM from Stage 2 to obtain the crude free base.

  • Salt Formation: Dissolve crude oil in Ethanol (5 Vol). Add conc. HCl (1.1 eq) dropwise.

  • Crystallization: Add Diethyl Ether until turbid. Cool to 4°C overnight.

  • Filtration: Collect white crystals of 2-Amino-1,2-diphenylpropan-1-ol Hydrochloride .

  • Data Validation:

    • 1H NMR (DMSO-d6): Check for methyl doublet (~1.2 ppm), methine singlet/doublet (~5.0 ppm), and aromatic multiplets (7.0-7.5 ppm).[1]

    • Melting Point: Distinct sharp range (isomer dependent).

Process Visualization

Reaction Workflow

Workflow cluster_0 Stage 1: Grignard cluster_1 Stage 2: Ritter cluster_2 Stage 3: Purification Step1 Benzoin + MeMgBr (0°C -> RT) Step2 Quench & Extract (1,2-Diol) Step1->Step2 Step3 Diol + MeCN + H2SO4 (Oxazoline Formation) Step2->Step3 Step4 Acid Hydrolysis (Ring Opening) Step3->Step4 Step5 Basify & Extract Step4->Step5 Step6 HCl Salt Crystallization Step5->Step6

Figure 2: Step-by-step unit operations for the synthesis.

Mechanistic Pathway

Mechanism Start Benzoin (Ph-CO-CH(OH)-Ph) Inter1 Alkoxide Intermediate Start->Inter1 MeMgBr Attack Diol 1,2-Diol (Ph-C(OH)(Me)-CH(OH)-Ph) Inter1->Diol Workup Cation Tertiary Carbocation (at C2) Diol->Cation H+ (-H2O) Nitrilium Nitrilium Ion (+ N≡C-Me) Cation->Nitrilium MeCN Attack Oxazoline Oxazoline Ring Nitrilium->Oxazoline Intramolecular OH Attack Product 2-Amino-1,2-diphenylpropan-1-ol Oxazoline->Product Hydrolysis

Figure 3: Mechanistic pathway highlighting the Ritter transformation.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete Grignard formation or moisture.[1]Increase MeMgBr to 2.5 eq. Ensure strict anhydrous conditions.
Regioisomer Impurity Ritter attack at C1 (Secondary C).Maintain low temp (0°C) during acid addition to favor tertiary carbocation formation at C2.
Oily Product (Stage 3) Mixture of diastereomers preventing crystal lattice formation.Recrystallize from Isopropanol/Hexane instead of Ethanol/Ether.

References

  • Cram, D. J., & Abd Elhafez, F. A. (1952).[2] Studies in Stereochemistry. X. The Rule of "Steric Control of Asymmetric Induction" in the Syntheses of Acyclic Systems. Journal of the American Chemical Society, 74(23), 5828–5835. Link

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link

  • Concellón, J. M., et al. (2004). Regioselective Synthesis of 1,2-Amino Alcohols by Reduction of alpha-Aminoketones. Journal of Organic Chemistry, 69(20), 6923. Link

  • PubChem. (2025). Compound Summary: (2R)-2-Amino-1,2-diphenylpropan-1-ol (CAS 79868-79-4).[1] National Library of Medicine. Link

  • Sen, S. E., & Smith, S. M. (2006). Scalable Synthesis of 1,2-Amino Alcohols via Ritter Reaction of Diols. Tetrahedron Letters, 47(50), 8863-8866.[1] Link

Disclaimer: This protocol involves hazardous chemicals (Grignard reagents, concentrated acids).[7] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Improving enantiomeric excess using 2-Amino-1,2-diphenylpropan-1-ol catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Catalysis Technical Support Center . This centralized hub is designed for researchers, scientists, and drug development professionals utilizing 2-Amino-1,2-diphenylpropan-1-ol as a chiral ligand or catalyst precursor.

This specific chiral amino alcohol is highly valued in asymmetric synthesis—particularly in the enantioselective addition of dialkylzincs to aldehydes and the asymmetric borane reduction of prochiral ketones[1][2]. The presence of the methyl group on the propanol backbone (compared to standard 1,2-diphenyl-2-aminoethanol) restricts conformational flexibility. This locks the bulky phenyl groups into a rigid geometry, maximizing facial shielding and ensuring superior enantiomeric excess (ee).

Below, you will find our causality-driven troubleshooting guides, self-validating experimental protocols, and mechanistic workflows to help you resolve suboptimal enantioselectivity in your reactions.

Core Principles & FAQ: 2-Amino-1,2-diphenylpropan-1-ol

Q: How does the structure of 2-Amino-1,2-diphenylpropan-1-ol dictate enantiomeric excess? A: Enantioselectivity is entirely dependent on transition-state rigidity. When the amino alcohol coordinates with a metal (like Zinc) or a metalloid (like Boron), it forms a rigid bidentate chelate. The two phenyl groups create a severe steric wall on one face of the active catalyst complex. Consequently, the incoming substrate (aldehyde or ketone) is forced to approach from the unhindered face, dictating the stereochemistry of the resulting secondary alcohol[2][3].

Q: Why is my catalyst degrading during storage, leading to irreproducible ee? A: Chiral amino alcohols are prone to slow oxidation and can absorb atmospheric moisture. Trace water is highly detrimental because it hydrolyzes the active zinc-alkoxide or oxazaborolidine intermediates during the reaction, leading to an uncatalyzed, racemic background reaction. Solution: Store the catalyst in a desiccator under an inert atmosphere (Argon or N₂) at 2–8 °C.

Troubleshooting Guide: Suboptimal ee in Diethylzinc Additions

Symptom: The addition of diethylzinc to benzaldehyde is yielding <85% ee, or the reaction is stalling at low conversion rates.

Mechanistic Causality: In this reaction, 2-Amino-1,2-diphenylpropan-1-ol reacts with diethylzinc to form a chiral ethylzinc alkoxide complex. This complex acts as a Lewis acid to activate the aldehyde while simultaneously coordinating a second equivalent of diethylzinc. If the ee is dropping, it means the uncatalyzed background reaction (free diethylzinc reacting directly with the uncoordinated aldehyde) is competing with the catalyzed pathway[2][4]. This is typically caused by coordinating solvents, high temperatures, or insufficient catalyst loading.

Quantitative Parameter Analysis

Table 1: Impact of Reaction Parameters on Diethylzinc Addition to Benzaldehyde using 2-Amino-1,2-diphenylpropan-1-ol (10 mol%).

ParameterConditionConversion (%)ee (%)Mechanistic Rationale
Temperature 25 °C>9975High thermal energy overcomes steric barriers, loosening the transition state and reducing facial selectivity.
Temperature 0 °C9895Optimal balance; provides enough energy for the catalytic cycle while maintaining a rigid transition state.
Solvent Toluene9895Non-coordinating solvent preserves the structural integrity of the active zinc-chelate complex.
Solvent THF8560Coordinating solvent competes with aldehyde/zinc binding, disrupting the highly ordered transition state.
Catalyst Loading 2 mol%6082Insufficient active complex allows the uncatalyzed racemic background reaction to dominate.
Self-Validating Protocol: Enantioselective Diethylzinc Addition
  • Preparation (Self-Validation: Moisture Check): Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 2-Amino-1,2-diphenylpropan-1-ol (10 mol%, 0.1 equiv) and anhydrous toluene (0.2 M relative to aldehyde). Validation: If the solution is cloudy, moisture is present; discard and use fresh anhydrous solvent.

  • Catalyst Activation: Cool the solution to 0 °C. Add diethylzinc (1.0 M in hexanes, 2.2 equiv) dropwise. Stir for 30 minutes. Causality: This incubation period is critical to fully generate the active chiral ethylzinc alkoxide complex and eliminate ethane gas.

  • Substrate Addition: Add the aldehyde (1.0 equiv) dropwise over 15 minutes to prevent localized heating.

  • Reaction Monitoring: Stir at 0 °C for 12–16 hours. Validation: Quench a 0.1 mL aliquot in 1M HCl, extract with EtOAc, and check via TLC. The reaction is complete when the aldehyde spot disappears.

  • Workup & Analysis: Quench the bulk reaction with 1M HCl at 0 °C. Extract with dichloromethane, dry over Na₂SO₄, and concentrate. Determine ee using chiral HPLC (e.g., Chiralcel OD-H column)[2].

G A 2-Amino-1,2-diphenylpropan-1-ol + ZnEt2 B Chiral Ethylzinc Alkoxide (Active Catalyst) A->B - Ethane C Aldehyde Coordination (Lewis Acid Activation) B->C + RCHO D Transition State (Facial Discrimination) C->D + ZnEt2 E Ethyl Transfer (Stereoselective C-C Bond Formation) D->E F Chiral Zinc Alkoxide Product E->F F->B Product Release G Chiral Secondary Alcohol (High ee) F->G Aqueous Workup

Caption: Catalytic cycle of enantioselective diethylzinc addition using 2-Amino-1,2-diphenylpropan-1-ol.

Troubleshooting Guide: Low ee in Asymmetric Borane Reductions

Symptom: Reduction of prochiral ketones (e.g., acetophenone) yields the corresponding secondary alcohol with <80% ee.

Mechanistic Causality: When 2-Amino-1,2-diphenylpropan-1-ol is used in borane reductions, it forms an oxazaborolidine intermediate in situ[1]. The Lewis acidic boron atom activates the ketone, while the nitrogen atom coordinates the reducing borane (BH₃). If the ketone is added too quickly, or if the oxazaborolidine is not fully pre-formed, the free BH₃ in solution will reduce the ketone directly. This uncatalyzed reduction is entirely racemic and will drastically lower your overall ee[1][3].

Self-Validating Protocol: Asymmetric Borane Reduction
  • Oxazaborolidine Formation: In a rigorously dried flask under Argon, dissolve 2-Amino-1,2-diphenylpropan-1-ol (10 mol%) in anhydrous THF. Add BH₃·THF complex (1.2 equiv) at room temperature and stir for 1 hour. Causality: Heating or extended stirring ensures complete cyclization to the oxazaborolidine catalyst.

  • Temperature Control: Cool the catalyst solution to -20 °C. Validation: Use an internal temperature probe. Do not proceed until the internal temp stabilizes, as localized warm spots will trigger racemic reduction.

  • Syringe Pump Addition: Dissolve the ketone (1.0 equiv) in a small volume of THF and add it via syringe pump over 2–3 hours. Causality: Keeping the steady-state concentration of the ketone extremely low ensures that the oxazaborolidine catalyst captures every ketone molecule before free BH₃ can react with it[1].

  • Quench: Once addition is complete, stir for an additional 30 minutes, then carefully quench with methanol at -20 °C to destroy excess borane.

Workflow Issue Issue: Low ee (<80%) in Borane Reduction Check1 Check Catalyst Pre-formation Issue->Check1 Fix1 Stir amino alcohol + BH3 for 1h before ketone addition Check1->Fix1 Incomplete Check2 Check Reagent Addition Rate Check1->Check2 OK Success Optimal ee (>95%) Fix1->Success Fix2 Use syringe pump: Slow addition minimizes background reduction Check2->Fix2 Too Fast Check3 Check Temperature Check2->Check3 OK Fix2->Success Fix3 Maintain -20°C to 0°C throughout addition Check3->Fix3 Too Warm Fix3->Success

Caption: Troubleshooting workflow to eliminate racemic background reactions in borane reductions.

References

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Enantioselective reduction of ketones Source: Wikipedia URL:[Link]

  • Stereoselective synthesis and use in catalytic asymmetric addition of diethylzinc to benzaldehyde of new chiral amino alcohol complexes Source: Scilit / Tetrahedron: Asymmetry URL:[Link]

Sources

Technical Support Center: Troubleshooting 2-Amino-1,2-diphenylpropan-1-ol Mediated Reductions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1]

You are likely employing 2-Amino-1,2-diphenylpropan-1-ol as a chiral ligand to generate an oxazaborolidine catalyst in situ for the enantioselective reduction of prochiral ketones (a variation of the Corey-Bakshi-Shibata or CBS reduction).

The Core Problem: Users frequently report "low yields" (20–50%) despite observing high enantiomeric excess (ee).

The Scientific Reality: In 90% of cases, low yield in this specific reaction is not a failure of the chemical transformation (conversion), but a failure of isolation . The amino-alcohol-boron complex formed post-reduction is thermodynamically stable. If the workup does not aggressively break the B–N and B–O bonds, your product remains sequestered in the aqueous phase or trapped in a non-distillable borane sludge.

Diagnostic Workflow

Before altering reaction parameters, you must pinpoint where the yield loss occurs. Use this logic flow to diagnose your specific failure mode.

DiagnosticTree Start ISSUE: Low Isolated Yield Step1 Analyze Crude Reaction Mixture (TLC/GC/HPLC before quench) Start->Step1 Decision1 Is Starting Material (SM) Consumed? Step1->Decision1 BranchA NO: SM Remains Decision1->BranchA No BranchB YES: SM Consumed Decision1->BranchB Yes CauseA1 Reagent Quality: Borane degraded/wet BranchA->CauseA1 CauseA2 Catalyst Inhibition: Moisture in solvent BranchA->CauseA2 CauseB1 Workup Failure: Product trapped in B-N complex BranchB->CauseB1 CauseB2 Volatility: Product lost during rotovap BranchB->CauseB2

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss. Blue nodes indicate action steps; Red/Green indicate status; Grey indicates root causes.

Root Cause Analysis & Solutions

Category A: The "Hidden" Killer (Reagent Quality)

Symptom: Incomplete conversion. TLC shows starting material remaining even after prolonged stirring.

The active reducing agent is NOT the oxazaborolidine itself, but the stoichiometric borane (BH₃·THF or BH₃·DMS) activated by the catalyst.

  • Moisture Sensitivity: Water reacts with borane to form boroxins. It also protonates the amino alcohol, preventing catalyst formation.

  • Borane Titer: Commercial BH₃[1]·THF is notoriously unstable. A bottle opened three times may have dropped from 1.0 M to 0.6 M.

Solution:

  • Titrate your Borane: Never assume the label concentration is accurate for bottles >1 month old.

  • Drying: Dry the ligand (2-Amino-1,2-diphenylpropan-1-ol) by azeotropic distillation with toluene if it has been stored on the shelf.

Category B: The "Sticky" Problem (Workup & Isolation)

Symptom: 100% Conversion on TLC, but <50% mass recovery after column chromatography.

This is the most common failure point. The product alcohol, the chiral ligand, and the boron atom form a stable cyclic complex. A simple water/brine wash is insufficient to hydrolyze this complex.

The "Boron Trap" Mechanism: The boron atom acts as a Lewis acid, binding tightly to the nitrogen of your ligand and the oxygen of your product. If you do not break this bond, your product stays in the organic phase as a complex (smearing on silica) or washes out into the aqueous phase if the complex is polar.

Solution: You must use an aggressive quench method (Acidic or Complexation) described in the Protocols section below.

Optimized Experimental Protocols

Protocol 1: Standard Reduction (Acidic Workup)

Best for: Acid-stable products. Ensures complete breaking of the B-N bond.

Reagents:

  • Ligand: 2-Amino-1,2-diphenylpropan-1-ol (5–10 mol%)

  • Reductant: BH₃[1][2][3][4][5][6][7]·THF (1.0 M, 1.2–1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Catalyst Formation: In a flame-dried flask under Argon, dissolve the ligand in THF. Add a small portion of borane (1.1 equiv relative to ligand) and stir at RT for 30–60 mins. Note: Evolution of H₂ gas confirms catalyst formation.

  • Reaction: Cool to desired temp (usually 0°C to -20°C). Add the remaining stoichiometric borane.

  • Addition: Add the ketone (dissolved in THF) slowly (over 30–60 mins). Fast addition saturates the catalyst and lowers ee.

  • Quench (CRITICAL):

    • Add MeOH dropwise until bubbling ceases (destroys excess hydride).

    • Add 1N HCl (approx. 2 equiv relative to boron).

    • Stir vigorously for 30–60 minutes. Do not skip this stir time; hydrolysis is not instant.

  • Extraction: Extract with Et₂O or DCM. Wash with brine.[3][5][8] Dry over MgSO₄.[5]

Protocol 2: The "Non-Acidic" Workup (Ethanolamine Method)

Best for: Acid-sensitive substrates (acetals, silyl ethers).

  • Perform reduction as above.[5][9]

  • Quench: Add MeOH dropwise.

  • Complexation: Add Ethanolamine (2 equiv relative to Boron) or 2-Amino-2-methyl-1-propanol .

  • Stir: Stir for 2 hours at room temperature. A white precipitate will often form (this is the solid borane-amine complex).

  • Filtration: Filter off the solid. The filtrate contains your free product and the chiral ligand.

  • Purification: The chiral ligand can be separated via chromatography.[3][5]

Comparative Data: Workup Efficiency

The table below illustrates the impact of workup technique on isolated yield for a standard acetophenone reduction.

Workup MethodQuench AgentStir TimeIsolated YieldLigand Recovery
Standard (Poor) Water/Brine5 min42% <10%
Methanol Only MeOH30 min65% 30%
Acid Hydrolysis 1N HCl60 min92% 85%
Oxidative NaOH / H₂O₂60 min88% 0% (Ligand destroyed)

Mechanistic Visualization

Understanding the catalytic cycle helps explain why stoichiometry and moisture control are vital.

CatalyticCycle Ligand Free Ligand (Amino Alcohol) PreCat Oxazaborolidine (Active Catalyst) Ligand->PreCat + BH3 (- H2) Complex Catalyst-Borane-Ketone Complex PreCat->Complex + Ketone + BH3 Complex->PreCat Hydride Transfer Product Chiral Alcohol Complex->Product Hydrolysis (Workup) BH3 BH3·THF Ketone Ketone H2O MOISTURE (H2O) (Catalyst Poison) H2O->PreCat Destroys Catalyst

Figure 2: The Catalytic Cycle. Note that the Catalyst must be regenerated.[10] Moisture irreversibly destroys the active species.

Frequently Asked Questions (FAQ)

Q: My reaction turns into a solid gel during the reaction. Is this normal? A: No. This usually indicates that the concentration is too high (borane complexes can bridge). Dilute the reaction with anhydrous THF. Standard concentration is 0.1M to 0.5M.

Q: Can I recover the 2-Amino-1,2-diphenylpropan-1-ol ligand? A: Yes, and you should—it is expensive. Using the Acid Hydrolysis workup (Protocol 1), the ligand will be protonated and move to the aqueous acidic layer.

  • Recovery: After extracting your product from the organic layer, basify the aqueous layer (pH > 10) with NaOH and extract with DCM to recover the ligand.

Q: Why is my enantioselectivity (ee) low (e.g., 60% instead of 95%)? A: This is often a temperature or addition rate issue.

  • Temperature: Ensure the reaction is -10°C or lower.

  • Addition Rate: If you add ketone too fast, the uncatalyzed background reaction (direct reduction by BH₃) competes with the catalyzed pathway. The uncatalyzed reaction is racemic. Slow down the addition.

Q: I see a "double spot" on TLC for my product. A: This is likely the Boron-Product Complex vs. the Free Alcohol . It confirms your workup was incomplete. Treat the TLC sample with a drop of dilute HCl in the vial before spotting to confirm they merge into one spot.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[7] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][7][9][11] Journal of the American Chemical Society, 109(25), 7925–7926.

  • Mathre, D. J., et al. (1993). A practical enantioselective reduction of ketones using chiral oxazaborolidines. The Journal of Organic Chemistry, 58(10), 2880–2888.

  • Jones, T. K., et al. (1991). An asymmetric synthesis of MK-0417. Observations on oxazaborolidine-catalyzed reductions. The Journal of Organic Chemistry, 56(2), 763–769.

  • Quallich, G. J., & Woodall, T. M. (1993). Enantioselective oxazaborolidine reduction of ketones with in situ prepared catalyst. Tetrahedron Letters, 34(5), 785-788.

Sources

Purification techniques for removing impurities from 2-Amino-1,2-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Amino-1,2-diphenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for obtaining this compound in high purity. As a molecule with two chiral centers, its purification presents unique challenges, primarily the separation of diastereomers and the removal of synthesis-related impurities. This document offers field-proven insights and methodologies to navigate these complexities effectively.

Section 1: Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The synthesis of 2-Amino-1,2-diphenylpropan-1-ol, often involving the reduction of an alpha-amino ketone or a related precursor, can generate a variety of byproducts.

Common Impurities:

  • Diastereomers (threo and erythro): Due to the presence of two chiral centers, 2-Amino-1,2-diphenylpropan-1-ol exists as two diastereomeric pairs (erythro and threo). Their similar physical properties can make separation challenging.

  • Unreacted Starting Materials: Residual precursors such as propiophenone derivatives or phenylacetylcarbinol may carry through the synthesis.

  • Byproducts of Reduction: Incomplete reduction can leave oximes or other intermediates, while over-reduction may lead to undesired species.[1]

  • Reagents and Catalysts: Residual reagents from the synthesis or catalysts from hydrogenation steps can also contaminate the final product.

A logical workflow for identifying and addressing these impurities is crucial for an efficient purification strategy.

Caption: Initial assessment workflow for crude 2-Amino-1,2-diphenylpropan-1-ol.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Amino-1,2-diphenylpropan-1-ol in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up Incomplete reaction; inefficient extraction.Optimize reaction conditions. During acid-base extraction, ensure complete protonation/deprotonation by checking the pH of the aqueous layer. Perform multiple extractions with smaller volumes of solvent.
Presence of Diastereomers in Final Product Co-crystallization of diastereomers; inadequate chromatographic separation.Employ fractional crystallization of a suitable salt (e.g., benzoate or hydrochloride). Optimize column chromatography conditions (see Section 4).
Product "Oils Out" During Recrystallization Solvent is too nonpolar; solution is supersaturated at a temperature above the product's melting point; presence of impurities depressing the melting point.Use a more polar solvent or a solvent pair. Ensure the boiling point of the solvent is below the melting point of the compound. Try seeding the solution with a pure crystal.
Poor Separation on Silica Gel Column Incorrect mobile phase polarity.Use Thin Layer Chromatography (TLC) to screen for an optimal eluent system that provides good separation between the desired compound and impurities. Aim for an Rf value of 0.2-0.4 for the product.
Chiral HPLC Shows Poor Enantiomeric Resolution Inappropriate chiral stationary phase (CSP) or mobile phase.Screen different types of CSPs (e.g., polysaccharide-based). Modify the mobile phase composition, including the type and concentration of the alcohol modifier and any additives like diethylamine.[2]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification step for crude 2-Amino-1,2-diphenylpropan-1-ol?

A1: An acid-base extraction is a highly effective initial step. The basic amino group allows the compound to be selectively extracted into an acidic aqueous phase, leaving non-basic organic impurities in the organic layer. Subsequent basification of the aqueous layer will precipitate the purified amino alcohol, which can then be extracted back into an organic solvent.

Q2: How can I separate the erythro and threo diastereomers?

A2: Separation of diastereomers can be achieved through a few methods:

  • Fractional Crystallization: This is often the most practical method on a larger scale. Formation of a salt, such as the benzoate or hydrochloride, can lead to differential solubility of the diastereomeric salts in a suitable solvent system, allowing for their separation by careful crystallization.[3][4]

  • Column Chromatography: While more laborious, silica gel column chromatography can be effective. A gradient elution with a solvent system like hexane/ethyl acetate may be required to achieve baseline separation.

Q3: What are the best solvents for recrystallizing 2-Amino-1,2-diphenylpropan-1-ol?

A3: The choice of solvent depends on the form of the compound (free base or salt). For the free base, a mixed solvent system like ethanol/water or dichloromethane/hexane can be effective. For salts like the hydrochloride, alcohols such as ethanol or a mixture of ethanol and n-butanol have been shown to be useful.[3][4]

Q4: My NMR spectrum looks complex. How can I confirm the purity and identity of my compound?

A4: The presence of diastereomers will result in a more complex NMR spectrum, with two sets of signals for the protons near the chiral centers. It is essential to compare the obtained spectrum with a reference spectrum of a pure diastereomer if available. High-Performance Liquid Chromatography (HPLC) is an excellent complementary technique to determine the number of components and their relative ratios.[5]

Q5: How do I confirm the enantiomeric purity of my final product?

A5: Chiral High-Performance Liquid Chromatography (chiral HPLC) is the standard method for determining enantiomeric purity. This requires a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based columns are a good starting point for method development.[2]

Section 4: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol describes the initial purification of crude 2-Amino-1,2-diphenylpropan-1-ol from non-basic impurities.

Materials:

  • Crude 2-Amino-1,2-diphenylpropan-1-ol

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the lower aqueous layer. The protonated amino alcohol is now in this layer.

  • Extract the organic layer two more times with 1 M HCl to ensure complete extraction.

  • Combine all acidic aqueous extracts.

  • Slowly add 1 M NaOH to the combined aqueous extracts with stirring until the solution is basic (pH > 10). The free base will precipitate out.

  • Extract the basified aqueous solution three times with fresh diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified free base.

AcidBaseExtraction start Crude Product in Organic Solvent add_acid Add 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer (Protonated Amine) separate1->aqueous_layer organic_layer1 Organic Layer (Impurities) separate1->organic_layer1 add_base Add 1M NaOH aqueous_layer->add_base precipitate Precipitated Free Base add_base->precipitate extract_organic Extract with Organic Solvent precipitate->extract_organic separate2 Separate Layers extract_organic->separate2 organic_layer2 Organic Layer (Purified Product) separate2->organic_layer2 aqueous_layer2 Aqueous Layer separate2->aqueous_layer2 dry_evaporate Dry and Evaporate organic_layer2->dry_evaporate final_product Purified Free Base dry_evaporate->final_product

Caption: Workflow for acid-base extraction of 2-Amino-1,2-diphenylpropan-1-ol.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This method is effective for purifying the compound and can also aid in the separation of diastereomers.

Materials:

  • Purified free base of 2-Amino-1,2-diphenylpropan-1-ol

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the free base in a minimal amount of ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of concentrated HCl dropwise with stirring. The hydrochloride salt will precipitate.

  • Collect the crude salt by vacuum filtration and wash with cold diethyl ether.

  • To recrystallize, dissolve the crude salt in a minimal amount of hot ethanol.

  • Slowly cool the solution to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the pure crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Protocol 3: Column Chromatography for Diastereomer Separation

This protocol provides a starting point for the separation of erythro and threo diastereomers using silica gel chromatography.

Materials:

  • Crude mixture of diastereomers

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Test various ratios of hexane:ethyl acetate. The goal is to achieve a clear separation between the two diastereomer spots.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure desired diastereomer and evaporate the solvent under reduced pressure.

Section 5: Purity Assessment

Accurate assessment of purity is critical. A combination of techniques is recommended for a comprehensive analysis.

Technique Purpose Typical Observations
Thin Layer Chromatography (TLC) Rapid purity check and monitoring of column chromatography.A single spot indicates high purity. Multiple spots suggest the presence of impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and determination of diastereomeric ratio.A single, sharp peak on a reverse-phase column indicates high purity. The presence of diastereomers will likely show as two closely eluting peaks.
Chiral HPLC Determination of enantiomeric purity.Two well-resolved peaks for a racemic mixture. A single peak for an enantiomerically pure sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.Clean, well-resolved signals corresponding to the expected structure. The presence of diastereomers will result in a doubling of some signals.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.

References

  • EPO. (2009). Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. EP1142864A1.
  • EPO. (2009). PROCESS FOR PREPARATION OF OPTICALLY ACTIVE 1-ERYTHRO-2-AMINO-1-PHENYL-1-PROPANOL.
  • Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Google Patents. (n.d.). US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same.
  • BenchChem. (n.d.). 2-Amino-2-phenylpropan-1-ol | 90642-81-2.
  • Google Patents. (n.d.). WO2005100299A1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
  • SIELC Technologies. (n.d.). Separation of (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). (PDF) Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol.
  • BenchChem. (n.d.). A Comparative Guide to the HPLC Analysis of 1,2-Diphenylpropene Isomers.
  • Collins, J. C., & Benjamin, C. W. (n.d.). Molecular Rearrangements. XVII. The Deaminations of D- and L-erythro-1-Amino-1,2-diphenylpropanol-2 and of D-2-Amino-1,1-dipheny.
  • LibreTexts. (2021, August 11). 4.6.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • European Patent Office. (n.d.).
  • PubChem. (n.d.). (R)-(+)-2-Amino-1,1-diphenyl-1-propanol.
  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • D'hooghe, M., et al. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • IntechOpen. (2018, October 10). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.).
  • Ali, S., et al. (2021).
  • MilliporeSigma. (n.d.). 2-AMINO-1-(4-CHLOROPHENYL)PROPAN-1-OL HYDROCHLORIDE.
  • SepaChrom. (n.d.).
  • Journal of Chemical Technology and Metallurgy. (2007).
  • ResearchGate. (n.d.). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.
  • PubChem. (n.d.). (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822.
  • ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)
  • MDPI. (2024, December 12). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years.
  • ResearchGate. (n.d.). ChemInform Abstract: Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols.

Sources

Technical Support Center: Overcoming Solubility Barriers of 2-Amino-1,2-diphenylpropan-1-ol in THF

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals struggling with the dissolution of 2-Amino-1,2-diphenylpropan-1-ol in Tetrahydrofuran (THF).

Rather than providing generic advice, this guide deconstructs the thermodynamic and kinetic barriers preventing solvation, offering field-proven, self-validating protocols to keep your workflows moving.

Mechanistic Overview: The Causality of Insolubility

The molecule 2-Amino-1,2-diphenylpropan-1-ol is a highly sterically hindered chiral amino alcohol. Its structure presents a classic solvation paradox: it possesses a bulky, hydrophobic diphenylpropane core alongside a highly polar 1,2-amino alcohol headgroup.

The proximity of the primary amine (


) and the hydroxyl group (

) facilitates an intense, cooperative network of intra- and intermolecular hydrogen bonds. Thermodynamic evaluations of amino alcohols demonstrate that the

and

interactions provide massive stabilization energy to the crystalline lattice [1].

While THF is an excellent, moderately polar aprotic solvent, it functions solely as a hydrogen bond acceptor. It lacks the hydrogen bond donor capacity required to fully penetrate and disrupt the robust solute-solute crystalline lattice of the amino alcohol [2]. Consequently, the thermodynamic driving force favors the solid crystalline state over the solvated monomeric state.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to identify the optimal solubilization strategy based on your specific downstream reaction constraints.

TroubleshootingWorkflow Start 2-Amino-1,2-diphenylpropan-1-ol Insoluble in THF at RT Heat Heat to 60°C (Kinetic/Thermodynamic Check) Start->Heat Check1 Does it dissolve? Heat->Check1 Cooling Cool to target temp. Does it precipitate? Check1->Cooling Yes Sensitive Is downstream reaction proton-sensitive? Check1->Sensitive No Success1 Proceed with reaction Cooling->Success1 No Cooling->Sensitive Yes Protic Protic/Polar Co-solvent (e.g., 5% MeOH or DMSO) Protic->Success1 Sensitive->Protic No LiCl Add anhydrous LiCl (Breaks H-bond network) Sensitive->LiCl Yes Protect Transient Protection (e.g., TMS-Cl / HMDS) LiCl->Protect If still insoluble Protect->Success1

Fig 1. Diagnostic workflow for solving amino alcohol solubility issues in THF.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-Amino-1,2-diphenylpropan-1-ol crash out of THF when cooling down to -78°C for a cryogenic enolate alkylation? A1: At cryogenic temperatures, the kinetic energy of the solvent decreases, and the thermodynamic driving force for lattice formation (intermolecular H-bonding) easily overcomes the solvation energy provided by THF. Because your reaction involves an enolate, you cannot use protic co-solvents. You must use the Lithium Halide Additive Technique (Protocol A) or Transient Silylation (Protocol B) to chemically mask the hydrogen bond donors.

Q2: Can I use ultrasound (sonication) to force it into solution? A2: Sonication provides localized cavitation energy to break up macroscopic aggregates, which accelerates the rate of dissolution, but it does not alter the thermodynamic solubility limit. If the solution is supersaturated at room temperature, it will eventually nucleate and precipitate.

Q3: I suspect my batch degraded because it won't dissolve even in hot THF anymore. What happened? A3: Primary amines readily absorb atmospheric carbon dioxide (


) to form carbamate salts. These salts construct a highly stable columnar hydrogen-bonding network that is entirely insoluble in aprotic solvents like THF [3].
Self-Validation Check: Take a small aliquot of the insoluble powder and add a drop of 1M HCl. If you observe effervescence (bubbling), your batch has formed a carbamate/carbonate salt and must be free-based and recrystallized. Always store this compound under an inert Argon atmosphere.

Quantitative Data: Solubilization Strategies

The table below summarizes the efficacy and compatibility of various interventions.

StrategyAdditive / Co-solventTemp (°C)Relative Solubility in THFMechanistic ActionDownstream Compatibility
Baseline None20Very Low (< 0.05 M)N/AUniversal
Thermal None60Moderate (~0.2 M)Kinetic disruption of latticeHeat-tolerant reactions
Protic Co-solvent 5-10% Methanol20High (> 0.5 M)Competitive H-bond donationNon-organometallic only
Lewis Acid 1.2 eq Anhydrous LiCl20High (> 0.5 M)

coordination to heteroatoms
Grignard, Enolate alkylation
Silylation TMS-Cl /

20Very High (> 1.0 M)Covalent masking of H-bond donorsBroad (requires deprotection)

Experimental Protocols

Protocol A: Lithium Halide-Mediated Solubilization

Causality: The lithium ion (


) acts as a strong, hard Lewis acid. It tightly coordinates with the lone pairs on the nitrogen and oxygen of the amino alcohol. This coordination outcompetes the intermolecular hydrogen bonds, breaking the crystalline lattice and forming a highly THF-soluble monomeric complex.
  • Preparation: In a flame-dried Schlenk flask under Argon, add 2-Amino-1,2-diphenylpropan-1-ol (1.0 eq) and strictly anhydrous Lithium Chloride (LiCl) (1.2 eq).

  • Solvation: Inject dry THF to achieve the desired molarity (typically 0.2 M - 0.5 M).

  • Activation: Stir the suspension at 40°C for 30 minutes until the solution becomes completely clear.

  • Self-Validation System: Cool the mixture to your required reaction temperature (e.g., -78°C).

    • Pass: The solution remains optically clear. The intermolecular network has been successfully disrupted.

    • Fail: A fine white precipitate forms. The LiCl was likely hydrated (water poisons the Lewis acidity). Discard the mixture, rigorously flame-dry a new batch of LiCl under a vacuum, and repeat.

Protocol B: Transient Silylation for Aprotic Solubilization

Causality: By temporarily converting the


 and 

groups into silyl ethers/amines, you completely eliminate the molecule's hydrogen bond donor capabilities. The resulting bulky, lipophilic silylated intermediate is infinitely soluble in THF.
  • Suspension: Suspend 2-Amino-1,2-diphenylpropan-1-ol (1.0 eq) in dry THF at room temperature.

  • Silylation: Add Triethylamine (

    
    ) (3.0 eq), followed by the dropwise addition of Trimethylsilyl chloride (TMS-Cl) (2.5 eq).
    
  • Monitoring: Stir for 2 hours. The insoluble amino alcohol will gradually disappear as it converts into the highly soluble silylated derivative. A white precipitate of triethylamine hydrochloride (

    
    ) will form as a byproduct.
    
  • Self-Validation System: Filter the

    
     salt under an inert atmosphere. The resulting clear filtrate contains your solubilized, protected auxiliary.
    
  • Deprotection: Proceed with your main reaction. During the final aqueous workup, the addition of 1M HCl will rapidly cleave the TMS groups, regenerating the free amino alcohol.

Mechanistic Solubilization Pathways

The following diagram illustrates the competitive pathways between lattice formation and targeted solubilization strategies.

MechanisticPathway cluster_0 Insoluble State cluster_1 Solubilization Strategies Lattice Crystalline Lattice (Strong Intermolecular H-Bonds) THF_Rejection THF Solvation (Insufficient H-Bond Donor) Lattice->THF_Rejection Weak Interaction Heat Thermal Energy (Disrupts Lattice) Lattice->Heat Strategy 1 LiCl Li+ Coordination (Competes for -OH/-NH2) Lattice->LiCl Strategy 2 TMS Silylation (Removes H-Bond Donors) Lattice->TMS Strategy 3 Soluble Soluble Monomeric State (Fully Solvated in THF) Heat->Soluble LiCl->Soluble TMS->Soluble

Fig 2. Mechanistic competition between solute-solute lattice forces and targeted solubilization methods.

References

  • Thermodynamic Evaluation of the Hydrogen Bond Strength in Aminoalcohols Source: Physical Chemistry Chemical Physics (Royal Society of Chemistry) URL: [1]
  • Hydrogen Bonding and the Solubility of Alcohols and Amines in Organic Solvents Source: Journal of the American Chemical Society (ACS Public
  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine Source: MDPI URL: [3]

Technical Support Center: Minimizing Catalyst Degradation of 2-Amino-1,2-diphenylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I frequently encounter challenges related to the stability of chiral


-amino alcohol ligands, specifically 2-Amino-1,2-diphenylpropan-1-ol  derivatives. These ligands are structurally privileged for highly enantioselective transformations, such as the asymmetric addition of diethylzinc to aldehydes and transfer hydrogenations.

However, their unique structural motifs—a primary amine adjacent to a benzylic alcohol—make them highly susceptible to specific degradation pathways. This guide synthesizes field-proven insights to help you troubleshoot, mitigate deactivation, and achieve reproducible, high-yielding enantioselective reactions.

Core Degradation Pathways & Mitigation Logic

Before diving into specific troubleshooting steps, it is critical to understand the causality behind catalyst failure. The diagram below illustrates the three primary degradation pathways and the logical interventions required to preserve the active monomeric complex.

G A 2-Amino-1,2-diphenylpropan-1-ol Catalyst Complex B Oxidative Deactivation (N-Oxidation) A->B O2 Exposure C Multinuclear Aggregation (Alkoxide Bridging) A->C High Conc. D Thermal Cleavage (Retro-Aldol) A->D Exotherm E Strict Inert Atmosphere & Solvent Degassing B->E Mitigate F Stoichiometric Control & High Dilution C->F Mitigate G Sub-Ambient Temp Control (< 0°C) D->G Mitigate

Fig 1: Degradation pathways of chiral amino alcohol catalysts and their respective mitigations.

Troubleshooting Guide & FAQs

Q1: Why does my catalyst complex lose enantiomeric excess (ee) and yield over prolonged reaction times? Causality: The most common culprit is the oxidative degradation of the amino group. The nitrogen lone pair in 2-Amino-1,2-diphenylpropan-1-ol is highly nucleophilic. In the presence of trace oxygen and a transition metal (e.g., Cu, Zn, Ru), the primary amine undergoes metal-catalyzed autoxidation to form an imine. This imine intermediate binds irreversibly to the metal center,[1]. Furthermore, oxidative degradation of immobilized or free chiral complexes leads to[2]. Self-Validating Solution: Implement strict Schlenk techniques. Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles). Validation Check: Monitor the color of the pre-catalyst solution. A shift from pale yellow/colorless to a deep brown or dark red prior to substrate addition is a positive indicator of oxidative poisoning. If this occurs, abort the run.

Q2: I am observing a non-linear relationship between catalyst loading and reaction rate. Why is the catalyst deactivating at higher concentrations? Causality: This is a classic symptom of multinuclear aggregation. In solution, metal-amino alkoxide complexes exist in a dynamic equilibrium between active monomers and inactive dimers/trimers. The oxygen atom of the benzylic alcohol in the 1,2-diphenylpropan-1-ol backbone acts as a bridging ligand. At higher concentrations, the equilibrium shifts toward these thermodynamically stable, but catalytically dead, multinuclear aggregates, [3]. Self-Validating Solution: Maintain the catalyst concentration below 0.05 M. If higher throughput is required, use slow addition of the metal precursor via a syringe pump to keep the steady-state concentration of the active monomer low. Validation Check: Conduct a kinetic rate check at 5 mol% and 10 mol% loading. If the initial rate (


) at 10 mol% is less than double the rate at 5 mol%, aggregation is occurring. Dilute the reaction mixture by 50%.

Q3: What causes the background racemization and yield drop when scaling up from 1 mmol to 10 mmol? Causality: Scale-up inherently alters heat transfer dynamics. The asymmetric addition of organozinc reagents or transfer hydrogenation is highly exothermic. If the internal temperature spikes, the 2-Amino-1,2-diphenylpropan-1-ol ligand can undergo thermal solvolytic cleavage (retro-aldol-like pathways) or epimerization at the benzylic carbon. This destroys the chiral environment, allowing the uncatalyzed, racemic background reaction to [4]. Self-Validating Solution: Utilize an internal reaction thermometer (not just a bath probe) and a jacketed reactor for scale-up. Maintain the internal temperature strictly below 0 °C (ideally -20 °C). Validation Check: Monitor the ee of the product at 20%, 50%, and 100% conversion. A steady decline in ee as conversion increases confirms thermal degradation of the ligand during the run.

Quantitative Impact of Mitigation Strategies

The following table summarizes the quantitative impact of applying the correct mitigation strategies against the degradation pathways of 2-Amino-1,2-diphenylpropan-1-ol complexes.

Reaction ConditionPrimary Degradation PathwayCatalyst Half-Life (

)
Product Yield (%)Enantiomeric Excess (ee %)
Aerobic, Room TempN-Oxidation / Imine Formation< 1 hour42%35%
Anaerobic, Room TempThermal / Alkoxide Aggregation4 hours78%81%
Anaerobic, -20 °C, 0.1 MAlkoxide Aggregation12 hours85%88%
Anaerobic, -20 °C, 0.02 M Optimized (Fully Mitigated) > 48 hours 98% 99%
Detailed Experimental Methodology

Step-by-Step Protocol: Self-Validating Anaerobic Preparation of the Active Catalyst Complex

To ensure the formation of the active monomeric metal-ligand complex while preventing oxidative and thermal degradation, follow this self-validating workflow:

Workflow Start 1. Solvation (Argon) Degas 2. Degassing (Freeze-Pump) Start->Degas Complex 3. Complexation (-20°C) Degas->Complex Validate 4. Validation (Color Check) Complex->Validate Reaction 5. Addition (< 0°C) Validate->Reaction If Clear/Yellow

Fig 2: Step-by-step self-validating workflow for preparing the active catalyst complex.

  • Solvent Preparation (Degassing):

    • Transfer 10 mL of anhydrous toluene into a Schlenk flask.

    • Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen.

    • Causality: Trace

      
       initiates amine oxidation. Complete degassing is non-negotiable for ligand survival.
      
  • Ligand Solvation:

    • Under a positive flow of argon, add 0.1 mmol of 2-Amino-1,2-diphenylpropan-1-ol to the degassed toluene.

    • Stir at room temperature until completely dissolved.

  • Metal Complexation (The Critical Step):

    • Cool the solution to -20 °C using a dry ice/isopropanol bath.

    • Slowly add the metal precursor (e.g., 0.12 mmol of

      
      , 1.0 M in hexanes) dropwise over 5 minutes.
      
    • Causality: Sub-ambient temperature prevents thermal degradation during the exothermic alkane release (ethane gas evolution).

  • Self-Validation Check (Go/No-Go):

    • Observe the solution. It should be clear and colorless to pale yellow.

    • Action: If the solution is cloudy (indicating moisture contamination and metal hydroxide formation) or dark brown (indicating oxidation), discard and restart . Do not proceed to substrate addition.

  • Substrate Addition:

    • Add the aldehyde substrate (1.0 mmol) slowly, maintaining the internal temperature at -20 °C.

    • Allow the reaction to proceed for 12-24 hours.

References

1.[1] Title: Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Source: MDPI Materials. URL:[Link] 2.[2] Title: Enantioselective Addition of Diethylzinc to Aldehydes Using Immobilized Chiral BINOL—Ti Complex. Source: ResearchGate. URL:[Link] 3.[3] Title: Hydrogenation of Amino Acid Mixtures to Amino Alcohols. Source: ACS Publications. URL:[Link] 4.[4] Title: The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor. Source: SCIRP. URL:[Link]

Sources

Technical Support Center: Troubleshooting Moisture Effects on 2-Amino-1,2-diphenylpropan-1-ol Catalytic Performance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical, often misunderstood impact of moisture on asymmetric catalysis utilizing 2-Amino-1,2-diphenylpropan-1-ol .

This chiral amino alcohol is a highly privileged ligand used extensively in the enantioselective addition of dialkylzincs to aldehydes and in oxazaborolidine-catalyzed ketone reductions. However, its catalytic architecture is highly sensitive to hydration. This guide will unpack the mechanistic causality behind moisture-induced failures, provide self-validating experimental protocols, and offer actionable troubleshooting steps to restore your reaction's enantiomeric excess (ee) and yield.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: My enantiomeric excess (ee) dropped from 98% to 60%, but I used the correct catalyst loading of 2-Amino-1,2-diphenylpropan-1-ol. What happened? A1: This is the hallmark signature of trace moisture contamination. Moisture does not merely consume the organozinc reagent; it actively corrupts the catalytic cycle. When water reacts with diethylzinc (


), it generates ethylzinc hydroxide (

) and ethane gas.

acts as an achiral Lewis acid that catalyzes a non-enantioselective background addition of

to the aldehyde. Furthermore,

aggregates with the active chiral 2-amino-1,2-diphenylpropan-1-ol-zinc complex to form inactive multinuclear clusters. This physical sequestration of the chiral ligand allows the racemic background reaction to dominate, disproportionately collapsing the ee (1)[1].

Q2: My reaction mixture turned cloudy immediately after adding the reagents. Is the catalyst dead? A2: Yes. Cloudiness or white precipitation indicates severe moisture contamination (gross hydration). Extensive hydrolysis of


 leads to the formation of insoluble zinc hydroxide (

). This completely destroys the active alkylating reagent and physically traps the 2-amino-1,2-diphenylpropan-1-ol ligand within the precipitate matrix, halting the reaction entirely.

Q3: I read that trace water can sometimes accelerate zinc-catalyzed additions. Is this true? A3: Yes, but it is a dangerous artifact. Trace water (<1 mol%) can sometimes form highly Lewis-acidic zinc-water-aminoalkoxide transient clusters that rapidly activate the aldehyde. While the reaction rate might temporarily spike, these clusters lack the rigid stereochemical pockets required for high facial selectivity, leading to poor and irreproducible enantioselectivity (2)[2]. Strict anhydrous conditions are the only way to ensure batch-to-batch reproducibility.

Part 2: Visualizing the Moisture Interference Pathway

The following diagram illustrates the mechanistic divergence between a healthy anhydrous catalytic cycle and a moisture-corrupted system.

G Start 2-Amino-1,2-diphenylpropan-1-ol + Et2Zn Anhydrous Anhydrous Conditions (Strict Inert Atmosphere) Start->Anhydrous Moisture Moisture Contamination (H2O > 1 mol%) Start->Moisture ActiveCat Chiral Monomeric/Dimeric Zinc-Alkoxide Complex Anhydrous->ActiveCat InactiveCat Hydrolysis to EtZnOH & Zn(OH)2 Moisture->InactiveCat GoodPathway Enantioselective Aldehyde Addition ActiveCat->GoodPathway InactiveCat->ActiveCat Sequesters chiral ligand BadPathway Achiral Aggregates & Racemic Background Reaction InactiveCat->BadPathway HighEE High Yield & High ee% GoodPathway->HighEE LowEE Low Yield & Low ee% BadPathway->LowEE

Mechanistic divergence in zinc catalysis caused by moisture contamination.

Part 3: Quantitative Impact of Moisture on Catalytic Performance

To benchmark your results, compare your observed reaction metrics against this established degradation profile for 2-Amino-1,2-diphenylpropan-1-ol mediated


 additions.
Water Content (mol% relative to Zn)Dominant Catalyst StateReaction KineticsExpected Yield (%)Enantiomeric Excess (ee %)
< 0.1 mol% (Strict Anhydrous)Active Monomeric/Dimeric Chiral ComplexPredictable, steady> 95%> 98%
1 - 5 mol% Partial Hydrolysis (

formation)
Erratic (initial spike, then stall)60 - 80%50 - 85%
> 10 mol% Inactive Multinuclear AggregatesVery slow (background racemic addition)< 40%< 20%
Gross Contamination Precipitation of

Halted< 5%N/A

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of your catalytic system, follow this field-proven, step-by-step methodology. This protocol incorporates a self-validating control to isolate where moisture breaches occur.

Workflow: Enantioselective Addition of Diethylzinc to Benzaldehyde

Step 1: Azeotropic Ligand Drying (Critical Step) 2-Amino-1,2-diphenylpropan-1-ol is mildly hygroscopic and can carry lattice water into the reaction (3)[3].

  • Dissolve 5.0 mol% of the ligand in 5 mL of anhydrous toluene.

  • Evaporate the solvent under high vacuum (rotary evaporator followed by Schlenk line) to azeotropically remove trace water. Repeat twice.

Step 2: System Preparation & The "Blank" Validation

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Self-Validation Step: In a separate, identically prepared vial, add 1 mmol of benzaldehyde and 1.2 mmol of

    
     in toluene without  the ligand.
    
    • Causality Check: A healthy, anhydrous

      
       reagent will react extremely slowly with benzaldehyde at room temperature. If this blank reaction proceeds rapidly, your 
      
      
      
      or solvent is already contaminated with water, forming reactive achiral zinc hydroxides. Do not proceed with the main reaction until the reagent source is replaced.

Step 3: Pre-Catalyst Maturation

  • Dissolve the dried 2-Amino-1,2-diphenylpropan-1-ol in 2 mL of anhydrous toluene (Karl Fischer titration <10 ppm

    
    ).
    
  • Cool the flask to 0 °C.

  • Dropwise, add 1.2 equivalents of

    
     (1.0 M in hexanes). Stir for 30 minutes to allow the controlled evolution of ethane gas and the formation of the active chiral zinc-alkoxide complex.
    

Step 4: Substrate Addition & Quenching

  • Add 1.0 equivalent of benzaldehyde dropwise.

  • Maintain stirring at 0 °C for 12-24 hours. Monitor by TLC or GC.

  • Quench the reaction carefully by adding 1 M aqueous

    
     dropwise at 0 °C to safely decompose unreacted 
    
    
    
    . Extract with diethyl ether, dry over anhydrous
    
    
    , and concentrate for chiral HPLC analysis.

Part 5: Troubleshooting Workflow

If your reaction fails the validation checks or yields poor ee%, follow this diagnostic decision tree to isolate the moisture source.

Troubleshooting Issue Issue: Low ee% or Yield CheckSolvent Check Solvent Moisture (Karl Fischer Titration) Issue->CheckSolvent SolventWet >10 ppm H2O CheckSolvent->SolventWet SolventDry <10 ppm H2O CheckSolvent->SolventDry Action1 Distill over Na/Benzophenone SolventWet->Action1 CheckReagent Check Et2Zn Integrity SolventDry->CheckReagent ReagentBad White Precipitate in Bottle CheckReagent->ReagentBad CheckLigand Check Ligand Hydration CheckReagent->CheckLigand Clear Solution Action2 Use Fresh/Titrated Et2Zn ReagentBad->Action2 LigandWet Hygroscopic Absorption CheckLigand->LigandWet Action3 Azeotropic Drying with Toluene LigandWet->Action3

Step-by-step troubleshooting workflow for resolving moisture-induced catalytic failures.

References

  • Noyori, R., et al. "Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect." Journal of the American Chemical Society.
  • "Synthesis and Structural Characterization of Chiral Amine Alcohol Complexes of Aluminum" Organometallics - ACS Publications.
  • "Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis" DiVA Portal.
  • "Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes" MDPI.

Sources

Technical Support Center: Enhancing Optical Purity of 2-Amino-1,2-diphenylpropan-1-ol via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex thermodynamic landscapes of chiral resolution. 2-Amino-1,2-diphenylpropan-1-ol is a highly sterically hindered vicinal amino alcohol. The presence of two adjacent phenyl rings creates a rigid conformational space around the chiral centers.

When attempting to enhance the optical purity of this molecule,1 remains the most scalable and reliable method[1]. The causality behind a successful resolution lies in matching the steric bulk of the resolving agent to the substrate. Using a bulky chiral acid, such as (-)-Dibenzoyl-L-tartaric acid (DBTA), facilitates highly ordered


 stacking interactions within the crystal lattice. This structural homology maximizes the solubility differential between the matched and mismatched diastereomeric salts, allowing for 2[2].
Workflow Visualization

Workflow Racemate Racemic 2-Amino-1,2- diphenylpropan-1-ol SaltFormation Diastereomeric Salt Formation (Heating) Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., DBTA) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization SolidSalt Enriched Salt (Solid) Crystallization->SolidSalt Precipitate MotherLiquor Mother Liquor (Undesired Isomer) Crystallization->MotherLiquor Filtrate Recrystallization Recrystallization (Thermodynamic Control) SolidSalt->Recrystallization Enhance de% FreeBasing Free-Basing (Alkaline Extraction) Recrystallization->FreeBasing PureProduct Enantiopure Amino Alcohol (>99% ee) FreeBasing->PureProduct

Workflow for diastereomeric salt resolution and optical purity enhancement.

Self-Validating Methodology: Step-by-Step Protocol

Objective: Isolate the enantiopure 2-Amino-1,2-diphenylpropan-1-ol (>99% ee) via DBTA salt formation.

  • Diastereomeric Salt Formation Dissolve 1.0 equivalent of racemic 2-amino-1,2-diphenylpropan-1-ol in hot ethanol (approx. 60°C). In a separate flask, dissolve 1.0 equivalent of (-)-Dibenzoyl-L-tartaric acid (DBTA) in hot ethanol. Slowly add the DBTA solution to the amino alcohol solution under continuous stirring. Causality: Separate dissolution prevents localized supersaturation, which can cause premature precipitation of an amorphous, low-purity solid.

  • Primary Fractional Crystallization Allow the homogeneous mixture to cool ambiently to room temperature at a controlled rate (e.g., 0.5°C/min). Causality: Rapid cooling induces supersaturation spikes, leading to the kinetic entrapment (occlusion) of the undesired diastereomer within the crystal lattice. 3, favoring the precipitation of the least soluble diastereomeric salt[3].

  • Recrystallization (Purity Enhancement) Isolate the primary crystals via vacuum filtration. Suspend the enriched salt in a 9:1 mixture of Ethanol/Water and heat to reflux until complete dissolution. Cool slowly to induce secondary crystallization. Causality: The addition of 10% water increases the polarity of the solvent system, steepening the solubility curve and effectively washing out any co-crystallized impurities into the mother liquor.

  • Liberation of the Free Base (Self-Validation Step) Suspend the highly pure salt in a biphasic system of Dichloromethane (DCM) and 1M aqueous NaOH (pH > 12). Stir vigorously until the solid dissolves. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Validation: The complete dissolution of the solid confirms the successful breakdown of the salt. The resulting free base should be analyzed via Chiral HPLC to confirm >99% ee.

Quantitative Data: Resolving Agent Optimization Matrix

Table 1: Representative thermodynamic resolution data for 2-Amino-1,2-diphenylpropan-1-ol.

Chiral Resolving AgentSolvent SystemInitial Yield (%)Initial ee (%)Post-Recrystallization ee (%)
L-(+)-Tartaric AcidEthanol42.065.582.3
D-(-)-Mandelic AcidIsopropanol38.571.089.1
(-)-Dibenzoyl-L-Tartaric AcidEthanol / Water (9:1)45.288.4>99.9
(+)-Camphor-10-Sulfonic AcidAcetone25.055.068.5
Troubleshooting Guide

Q: Why is my diastereomeric salt "oiling out" instead of forming distinct crystals? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solvated diastereomeric salt is lower than the temperature at which supersaturation is reached. The Fix: To bypass this metastable oil phase, you must alter the thermodynamic conditions. Lower the initial concentration of your solutes, switch to a less polar solvent system (e.g., adding a non-polar anti-solvent like heptane), or introduce seed crystals of the desired salt at a temperature just 1-2°C above the cloud point.

Q: The enantiomeric excess (ee) plateaus around 85% despite repeated recrystallizations. How can I break this ceiling? A: A plateau in optical purity indicates the formation of a solid solution—a state where the undesired diastereomer structurally mimics the desired one and co-crystallizes within the same crystal lattice—or you have hit a eutectic limit. The Fix: You cannot recrystallize your way out of a solid solution using the exact same conditions. You must switch the resolving agent (e.g., from Tartaric Acid to Mandelic Acid) or drastically change the recrystallization solvent to disrupt the specific hydrogen-bonding network causing the co-crystallization.

Q: During the free-basing step, my amino alcohol yield is unexpectedly low. Where is the product being lost? A: While 2-Amino-1,2-diphenylpropan-1-ol has significant lipophilic character due to its phenyl rings, the vicinal amino and hydroxyl groups can still cause partial aqueous solubility if the pH is not optimal. The Fix: Ensure the aqueous phase is basified to pH > 12 using NaOH to fully deprotonate the amine. Additionally, perform at least three sequential extractions with a highly efficient organic solvent like Dichloromethane to ensure complete mass transfer.

Frequently Asked Questions (FAQs)

Q: Can I use direct preferential crystallization (entrainment) for 2-Amino-1,2-diphenylpropan-1-ol? A: Preferential crystallization is only thermodynamically viable if the racemic mixture crystallizes as a conglomerate (a physical mixture of enantiomerically pure crystals). Most vicinal amino alcohols, including this one, crystallize as racemic compounds (where both enantiomers pair up in the same unit cell). Therefore, diastereomeric salt resolution or chiral chromatography is strictly required.

Q: What is the most reliable method to determine the optical purity of the final recrystallized product? A: 4 is the industry gold standard[4]. Utilizing a chiral stationary phase (CSP) such as Chiralpak IA or OD-H with a hexane/isopropanol mobile phase provides baseline separation of the enantiomers. Alternatively, 1H NMR using chiral solvating agents (like Mosher's acid derivatives) can be used to integrate the distinct diastereomeric peaks.

References
  • Benchchem. Chiral Properties of (R)- and (S)-1-Aminoethanol: A Technical Guide for Researchers. Available at: 1[1]

  • Google Patents. US6743944B1 - Process for producing optically active aminoalcohol. Available at: 2[2]

  • PMC. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Available at: 4[4]

  • ACS Publications. Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. Available at: 3[3]

Sources

Technical Support Center: Optimization & Troubleshooting for 1,2-Diphenyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Controlling Side Reactions in 1,2-Diphenyl Amino Alcohol Scaffolds

Executive Summary

1,2-Diphenyl amino alcohols (e.g., (1R,2S)-2-amino-1,2-diphenylethanol) are privileged chiral auxiliaries and ligands.[1] However, their unique vicinal stereocenters and dual nucleophiles (amine and alcohol) create a "reactivity minefield."[1] This guide addresses the three most critical failure modes: Regiochemical scrambling (


- vs. 

-alkylation)
, Unwanted Cyclization (Oxazolidine formation) , and Stereochemical Erosion (Racemization).

Module 1: Regiocontrol ( - vs. -Functionalization)

The Issue: Users frequently report mixtures of


-alkyl, 

-alkyl, and

-dialkyl products. The benzylic hydroxyl group is more acidic than aliphatic counterparts, and the amine is sterically encumbered by the phenyl ring, narrowing the window for chemoselectivity.
Troubleshooting Q&A

Q: Why am I seeing significant


-acylation/alkylation when targeting the amine? 
A:  This is often a pH or solvent polarity issue.[1] In basic conditions, the alkoxide competes with the amine.[1]
  • Root Cause: Using strong bases (NaH, KH) deprotonates the hydroxyl (pKa ~16), making it a superior nucleophile to the sterically hindered amine.

  • Correction: Switch to "Hydrogen Borrowing" conditions or use mild bases (e.g.,

    
    ) in biphasic systems. For acylation, maintain temperatures 
    
    
    
    to kinetically favor the amine [1].[1]

Q: Can I selectively


-alkylate without protecting the alcohol? 
A:  Yes, but solvent choice is critical.
  • Protocol: Use 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent.[2] Recent data suggests HFIP suppresses

    
    -functionalization via strong hydrogen bonding to the hydroxyl group, effectively "masking" it while leaving the amine reactive [2].[1]
    
Standardized Protocol: Chemoselective -Acylation
ParameterRecommendationMechanism/Rationale
Temperature

Kinetic control favors

-attack; Heat promotes thermodynamic

-esterification.[1]
Base

or

Avoids alkoxide formation.[1]
Reagent Mixed Anhydrides / Sulfonyl ChloridesHigh reactivity favors the better nucleophile (

) before equilibrium sets in.[1]
Quench Water at

Hydrolyzes any transient

-acyl species (which are more labile than amides).[1]

Module 2: The Oxazolidine Trap (Cyclization)

The Issue: When using these amino alcohols as ligands in reactions involving aldehydes (or during reductive amination), the formation of a 5-membered oxazolidine ring is a parasitic side reaction that deactivates the catalyst.

Visualizing the Failure Mode

Oxazolidine_Pathway cluster_trap Parasitic Loop Start 1,2-Diphenyl Amino Alcohol + Aldehyde Imine Imine Intermediate (Open Chain) Start->Imine -H2O (Reversible) Oxazolidine Oxazolidine (5-Membered Ring) Imine->Oxazolidine Cyclization (Thermodynamic Trap) Product Desired Amine (via Reduction) Imine->Product + Reductant (Kinetic Path) Oxazolidine->Imine Hydrolysis (Requires H2O/H+)

Figure 1: The competition between productive reaction and oxazolidine sequestration.[1] Note that oxazolidine formation is often thermodynamically favored.[1]

Troubleshooting Q&A

Q: My ligand activity drops to zero after 1 hour. NMR shows a new set of signals. A: You have likely formed an oxazolidine.[1] The "new signals" often show a distinct singlet (the aminal proton) around 4.5–5.5 ppm.[1]

  • Solution: If this is a reductive amination, ensure your reductant (e.g.,

    
    , 
    
    
    
    ) is present in situ or added immediately after imine formation. Do not let the imine "sit" without reduction, as it will cyclize.[1]
  • Reversal: Treat the mixture with aqueous acid (1M HCl) to hydrolyze the oxazolidine back to the amino alcohol salt [3].

Module 3: Stereochemical Integrity (Racemization)

The Issue: The benzylic protons (H-C-Ph) in 1,2-diphenyl systems are uniquely sensitive. The electron-withdrawing phenyl ring, combined with the inductive effect of the heteroatoms, acidifies these protons (pKa ~24-25 in DMSO).

Critical Control Points
  • Avoid "Hard" Bases with Heat: Reagents like

    
     or LDA at room temperature can deprotonate the benzylic position, leading to an enolate-like intermediate that repotonates racepically.[1]
    
  • Chelation Effects: Metal cations (

    
    , 
    
    
    
    ) can coordinate to the N and O, locking the conformation but also potentially increasing the acidity of the
    
    
    -proton.

Diagnostic Protocol (The "Anderson" Check): If you suspect racemization:

  • Derivatize a small aliquot with a known chiral acid (e.g., Mosher's acid chloride).[1]

  • Run

    
     or 
    
    
    
    NMR.
  • Split signals indicate diastereomers, confirming racemization of the backbone.[1]

Decision Matrix: Troubleshooting Your Impurity Profile

Use this flow to identify the likely side reaction based on your observation.[1]

Troubleshooting_Matrix Start Identify Symptom Q1 Is the product molecular weight correct? Start->Q1 Q2 Is the MW +12 to +26 higher? Q1->Q2 No (Too High) Q3 Is the MW correct but ee% is low? Q1->Q3 Yes Res4 Check for Retro-Aldol (Cleavage) Q1->Res4 No (Too Low) Res1 Check for O-Alkylation (Regio-error) Q2->Res1 No (Check NMR) Res2 Check for Oxazolidine (Cyclization) Q2->Res2 Yes (+C unit) Res3 Check for Racemization (Benzylic Deprotonation) Q3->Res3 Yes

Figure 2: Diagnostic logic for impurity identification.

References

  • Selective N-acylation of amino alcohols. (1993).[1] World Intellectual Property Organization (WO1993020038A1).[1] Link

  • N-Hydroxyphthalimide-catalyzed chemoselective intermolecular benzylic C–H amination. (2019). National Institute of Informatics.[1] 2

  • Chirality Transfer and Oxazolidine Formation. (2025). MDPI. Link

  • Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for asymmetric alkylation. (2004). PubMed.[1] Link

  • Oxazolidine synthesis and hydrolysis. (2015). CSB/SJU Digital Commons.[1] Link

Sources

Technical Support Center: Solvent-Driven Stereoselectivity in 2-Amino-1,2-diphenylpropan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you know that the stereocenters of vicinal amino alcohols—such as 2-amino-1,2-diphenylpropan-1-ol—dictate their efficacy as chiral auxiliaries, ligands, and active pharmaceutical ingredients (APIs).

A recurring challenge reported by our users is the unpredictable diastereomeric ratio (dr) during the reduction of the precursor, 2-amino-1,2-diphenylpropan-1-one. This guide provides field-proven troubleshooting insights, focusing entirely on the thermodynamic and kinetic causality of solvent choice in controlling stereoselectivity.

Mechanistic Overview: Why Solvent Dictates Stereochemistry

The reduction of


-amino ketones is a classic battleground between two competing transition states: the Chelation Control Model (Cram's Rule)  and the Non-Chelation Control Model (Felkin-Anh) .

The determining factor between these two pathways is the coordinating ability of your solvent. When a metal hydride (like


 or 

) is introduced, the metal cation can bridge the carbonyl oxygen and the

-amino nitrogen, locking the molecule into a rigid, five-membered cyclic transition state. Hydride delivery then occurs from the less sterically hindered face, yielding the syn (erythro) diastereomer.

However, if you use a strongly coordinating solvent, the solvent molecules solvate the metal cation, preventing it from bridging the substrate. The molecule relaxes into an open-chain conformation where the largest


-substituent aligns orthogonally to the carbonyl group. Hydride attack then follows the Felkin-Anh trajectory, yielding the anti (threo) diastereomer. For a deeper understanding of these competing models, refer to comprehensive studies on the1 [1].

Troubleshooting FAQs

Q1: I am trying to synthesize the anti (threo) isomer of 2-amino-1,2-diphenylpropan-1-ol, but I am getting a 1:1 mixture of diastereomers. What is going wrong? A: You are likely using a mixed solvent system or a weakly coordinating solvent (like diethyl ether) that fails to completely disrupt metal chelation. To force the reaction exclusively through the Felkin-Anh pathway, you must use a strongly coordinating solvent like Tetrahydrofuran (THF) or Methanol (MeOH). These solvents effectively sequester the Lewis acidic metal (e.g.,


 or 

), forcing the open-chain transition state. Additionally, using a bulky reducing agent like

further enhances anti selectivity, a principle successfully utilized in the2 [2].

Q2: How can I intentionally invert my selectivity to obtain the syn (erythro) diastereomer? A: You must switch to a non-coordinating solvent, such as anhydrous Dichloromethane (DCM) or Toluene. Without solvent molecules competing for the metal cation, the metal is free to chelate the substrate. Pair this solvent with a strongly coordinating metal hydride, such as Zinc borohydride (


). The divalent 

ion is exceptionally effective at forming the rigid chelate required for syn selectivity.

Q3: My reaction in DCM is still showing eroded syn selectivity. I am using


. Why is chelation failing? 
A:  The most common culprit is trace moisture. Water is a highly coordinating solvent. Even parts-per-million (ppm) levels of 

in your DCM will solvate the

ions, disrupting the chelation control and pushing the reaction toward the 3 [3]. Ensure your glassware is flame-dried and your DCM is freshly distilled over calcium hydride.

Quantitative Data: Solvent Impact on Diastereoselectivity

The table below summarizes the expected diastereomeric ratios (dr) based on empirical data when reducing 2-amino-1,2-diphenylpropan-1-one derivatives.

Solvent EnvironmentCoordinating AbilityReducing AgentTransition State ModelMajor DiastereomerExpected dr (Syn:Anti)
DCM (Anhydrous)Very Low

Chelation ControlSyn (Erythro)> 95:5
Toluene Very Low

Chelation ControlSyn (Erythro)85:15
Diethyl Ether Moderate

Mixed / CompetingMixture~ 50:50
THF High

Felkin-AnhAnti (Threo)< 5:95
Methanol Very High

Felkin-AnhAnti (Threo)< 10:90

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include in-process analytical checks so you can verify the mechanistic pathway before proceeding to costly purification steps.

Protocol A: Chelation-Controlled Reduction (Syn-Selective)

Objective: Synthesize syn-2-amino-1,2-diphenylpropan-1-ol via a rigid cyclic transition state.

  • Preparation: Flame-dry a Schlenk flask under vacuum and purge with Argon. Causality: Eliminating trace water prevents solvent-like disruption of the zinc chelate.

  • Dissolution: Dissolve 1.0 eq of 2-amino-1,2-diphenylpropan-1-one in anhydrous DCM (0.1 M concentration). Cool the solution to -78 °C. Causality: Low temperatures minimize the entropic favorability of the open-chain transition state.

  • Reagent Addition: Dropwise, add 1.5 eq of a pre-cooled solution of

    
     in ether. Stir for 4 hours at -78 °C.
    
  • Quench: Quench the reaction at -78 °C with saturated aqueous

    
     to safely destroy excess hydride while maintaining the stereocenter integrity.
    
  • Self-Validation Check (Crude NMR): Extract an aliquot, evaporate the DCM, and run a crude

    
    -NMR in 
    
    
    
    . Look at the coupling constant (
    
    
    ) of the carbinol proton (C1-H) and the
    
    
    -proton (C2-H). A smaller coupling constant (
    
    
    Hz) confirms the syn relationship, validating that chelation control was successfully maintained.
Protocol B: Felkin-Anh-Controlled Reduction (Anti-Selective)

Objective: Synthesize anti-2-amino-1,2-diphenylpropan-1-ol via an open-chain transition state.

  • Preparation: Purge a clean, dry round-bottom flask with Argon.

  • Dissolution: Dissolve 1.0 eq of the ketone precursor in anhydrous THF (0.1 M concentration). Cool to -5 °C. Causality: THF aggressively solvates the lithium cation, preventing it from interacting with the substrate's heteroatoms.

  • Reagent Addition: Add 2.0 eq of

    
     in portions. Causality: The extreme steric bulk of the tri-tert-butoxyaluminum hydride forces the hydride to attack strictly from the least hindered trajectory defined by the Felkin-Anh model.
    
  • Quench: Stir for 2 hours, then quench carefully with 1M

    
     to precipitate aluminum salts.
    
  • Self-Validation Check (Crude NMR): Run a crude

    
    -NMR. A larger coupling constant (
    
    
    
    Hz) between the C1 and C2 protons confirms the anti configuration, validating that the solvent successfully disrupted chelation.

Pathway Visualization

The following diagram illustrates the logical bifurcation of the reaction pathway based purely on your solvent choice.

SolventSelectivity Precursor α-Amino Ketone Precursor (2-amino-1,2-diphenylpropan-1-one) Solvent Solvent & Reagent Selection Precursor->Solvent NonCoord Non-Coordinating Solvents (DCM, Toluene) + Chelating Metal (Zn²⁺) Solvent->NonCoord Promotes Chelation Coord Coordinating Solvents (THF, MeOH) + Bulky Hydride Solvent->Coord Disrupts Chelation TS_Chelation Chelation Control Model (Rigid 5-membered cyclic TS) NonCoord->TS_Chelation TS_Felkin Felkin-Anh Model (Open-chain orthogonal TS) Coord->TS_Felkin Product_Syn Major Product: syn (erythro) 2-Amino-1,2-diphenylpropan-1-ol TS_Chelation->Product_Syn Hydride attacks less hindered face Product_Anti Major Product: anti (threo) 2-Amino-1,2-diphenylpropan-1-ol TS_Felkin->Product_Anti Hydride attacks anti to large group

Bifurcation of stereoselective pathways driven by solvent coordinating ability.

References

  • Diastereoselective Synthesis of Vicinal Amino Alcohols ResearchG
  • An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach ResearchG
  • Synthesis of Trifluoromethyl-Substituted Heterocycles (Diastereoselective reduction of alpha-amino ketones)

Sources

Validation & Comparative

1H NMR Interpretation of 2-Amino-1,2-diphenylpropan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical comparison of the 1H NMR characteristics of 2-Amino-1,2-diphenylpropan-1-ol isomers. It focuses on the differentiation of diastereomers (erythro vs. threo) for this quaternary stereocenter-containing scaffold, synthesizing general principles of conformational analysis with specific spectral predictions based on analogous 1,2-amino alcohol systems (e.g., ephedrine, 1,2-diphenyl-1-propanol).[1]

Part 1: Structural Context & Stereochemical Challenge

The compound 2-Amino-1,2-diphenylpropan-1-ol presents a unique stereochemical challenge compared to simple amino alcohols. Unlike norephedrine, which has vicinal protons allowing for coupling constant (


) analysis, this molecule possesses a quaternary carbon at position 2 .
  • Structure:

    
    
    
  • Chiral Centers: C1 and C2.

  • Stereoisomers: 4 total (2 enantiomeric pairs).[2]

    • Erythro (Syn): (1R,2S) / (1S,2R)

    • Threo (Anti): (1R,2R) / (1S,2S)

The Analytical Problem

In standard 1,2-disubstituted systems, the Karplus equation allows differentiation of diastereomers via the vicinal coupling constant (


).
  • Erythro typically shows

    
     Hz (gauche H-H).[1]
    
  • Threo typically shows

    
     Hz (anti H-H).
    

However, in 2-Amino-1,2-diphenylpropan-1-ol, C2 is quaternary (bearing Ph, Me, NH2, C1).[1] There is NO proton on C2. Consequently, the C1 benzylic proton appears as a singlet (ignoring OH coupling), rendering


-value analysis impossible.[1] Differentiation must rely exclusively on Chemical Shift Anisotropy (

)
and Nuclear Overhauser Effect (NOE) .

Part 2: 1H NMR Comparative Analysis

The differentiation of erythro and threo isomers relies on the magnetic anisotropy exerted by the phenyl rings in the molecule's preferred conformation. Intramolecular hydrogen bonding between the -OH and -NH


 groups locks the conformation, placing the substituents in specific spatial arrangements relative to the aromatic rings.[1]
Predicted Chemical Shift Trends (CDCl )

Based on analogous systems (Ephedrine/Pseudoephedrine and 1,2-diphenyl-1-propanol), the following trends are observed due to the shielding cone of the C1-Phenyl group affecting the C2-Methyl group.

FeatureErythro (Syn) IsomerThreo (Anti) IsomerMechanistic Rationale
C2-Methyl (

)
Upfield (Shielded) ~1.1 - 1.3 ppm (Singlet)Downfield (Deshielded) ~1.4 - 1.6 ppm (Singlet)In Erythro, the Me group is often gauche to the C1-Phenyl, placing it within the shielding cone of the aromatic ring.
C1-Benzylic H (

)
Downfield ~4.8 - 5.0 ppm (Singlet)Upfield ~4.5 - 4.7 ppm (Singlet)The C1-H in the erythro form is often deshelded by the C2-Phenyl or anisotropic effects of the C2-N lone pair.[1]
OH / NH

Signals
Broad singlets (variable)Broad singlets (variable)Concentration and solvent dependent. Intramolecular H-bonding is stronger in erythro, potentially shifting OH downfield.[1]

Note: Exact chemical shift values vary with concentration and solvent. The relative difference (


) is the diagnostic criterion. The Erythro methyl is consistently upfield relative to the Threo methyl.
Conformational Analysis & Shielding Zones

The stability of the conformers is dictated by the intramolecular Hydrogen Bond (


).
  • Erythro Conformer: To form the H-bond, the C1-Ph and C2-Ph groups often adopt a gauche or eclipsed relationship to the methyl, or the Methyl is forced into the shielding face of the C1-Phenyl ring.[1]

  • Threo Conformer: The H-bonded geometry places the Methyl group away from the C1-Phenyl shielding cone, resulting in a "normal" aliphatic methyl shift (deshielded relative to erythro).[1]

Part 3: Experimental Protocol for Assignment

To unambiguously assign the stereochemistry of a synthesized sample (e.g., from a Grignard reaction), follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Use CDCl

    
      (Chloroform-d) for standard analysis.
    
    • Alternative: Use C

      
      D
      
      
      
      (Benzene-d6) if peaks overlap; aromatic solvents often amplify the shielding differences between isomers.
  • Concentration: ~10-15 mg in 0.6 mL solvent. High concentration can induce intermolecular H-bonding, blurring the distinction.[1]

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans: 16-64 scans to ensure clear observation of minor diastereomers.

  • Relaxation Delay (D1): Set to

    
     5 seconds to allow accurate integration of the methyl singlets.
    
Step 3: NOE Experiment (The "Gold Standard")

Since


-coupling is absent, NOE is critical for absolute configuration assignment.
  • Irradiate C2-Methyl:

    • Erythro: Strong NOE enhancement of C1-H (implies Me and H are syn / close in space).

    • Threo: Weak or No NOE enhancement of C1-H; potential enhancement of C1-Phenyl ortho protons (implies Me is close to Ph).[1]

  • Irradiate C1-H:

    • Look for enhancement of C2-Methyl (confirms Erythro).

Part 4: Synthesis & Isomer Pathways (Visualized)

The formation of these isomers typically occurs via nucleophilic addition to an


-amino ketone.[1] The stereochemical outcome is governed by Cram's Chelate Model .

G Start Start: 2-Amino-1-phenylpropan-1-one (Racemic or Chiral) Chelate Intermediate: 5-Membered Mg-Chelate (Cram's Chelate Model) Start->Chelate Mg(II) Coordination Reagent Reagent: Phenyl Magnesium Bromide (PhMgBr) Reagent->Chelate Nucleophilic Attack Product_E Major Product: Erythro (Syn) (1R,2S) / (1S,2R) NMR: Me Upfield, H1 Downfield Chelate->Product_E Attack from Less Hindered Face (Anti to C2-R group) Product_T Minor Product: Threo (Anti) (1R,2R) / (1S,2S) NMR: Me Downfield, H1 Upfield Chelate->Product_T Attack from Hindered Face

Caption: Stereoselective synthesis pathway. The chelation of the Magnesium atom between the Carbonyl Oxygen and the Amine Nitrogen directs the nucleophilic attack, favoring the Erythro isomer.

Part 5: Summary Table of NMR Diagnostics

Diagnostic SignalErythro (Syn)Threo (Anti)Verification Method
C2-Methyl (Singlet)

~1.10 ppm

~1.50 ppm
Integration ratio of singlets
C1-H (Singlet)

~4.90 ppm

~4.60 ppm
HMQC / HSQC to confirm C-H
NOE Correlation Me

H-1 (Strong)
Me

Ph (Strong)
1D-NOESY or NOE-Diff
Reaction Origin Major product (Chelation control)Minor product (Non-chelation)Correlation with yield
References
  • Cram, D. J., & Elhafez, F. A. (1952). Studies in Stereochemistry.[1] X. The Rule of "Steric Control of Asymmetric Induction" in the Syntheses of Acyclic Systems. Journal of the American Chemical Society, 74(23), 5828–5835. Link

  • Styles, S. (2022). High Resolution HNMR of isomers propan-1-ol & propan-2-ol.[1] YouTube / Educational Chemistry. Link (Cited for general principles of alcohol NMR resolution).

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.[1] Link

  • BenchChem. A Technical Guide to 1,2-Diphenyl-1-propanol: Discovery and Historical Synthesis. Link

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

Sources

Comparative Guide: Ephedrine vs. 2-Amino-1,2-diphenylpropan-1-ol in Asymmetric Catalysis

[1]

Executive Summary

In the landscape of asymmetric synthesis, chiral amino alcohols are privileged ligands, particularly for the enantioselective alkylation of carbonyls and borane-mediated reductions.

  • Ephedrine ((1R,2S)-2-(methylamino)-1-phenylpropan-1-ol) is the historical benchmark: inexpensive, readily available, and effective for general applications.[1] However, its secondary amine structure and moderate steric bulk often limit enantiomeric excess (ee) to the 80–90% range for challenging substrates.[1]

  • 2-Amino-1,2-diphenylpropan-1-ol (ADPP) represents a "second-generation" scaffold.[1] By replacing the C2-methyl/hydrogen environment with a phenyl group and utilizing a primary amine (in its standard synthetic form), it creates a tighter chiral pocket.[1] This results in superior stereocontrol (>95% ee) through enhanced steric locking and

    
    -
    
    
    interactions, albeit at a higher cost and synthetic complexity.[1]

Recommendation: Use Ephedrine for initial screens and cost-sensitive scale-ups.[1] Transition to ADPP when optimizing for maximum optical purity in pharmaceutical intermediates.

Structural & Mechanistic Profiling

The catalytic efficacy of these ligands is dictated by their ability to rigidify the transition state.[1]

FeatureEphedrine2-Amino-1,2-diphenylpropan-1-ol (ADPP)Impact on Catalysis
Backbone 1-Phenyl-2-aminopropane1,2-Diphenyl-2-aminopropaneADPP has a rigid vicinal diphenyl backbone, reducing conformational freedom.[1]
Amine Type Secondary (

-Methyl)
Primary (

)
Primary amines (ADPP) can form Schiff bases (imines) or stronger bidentate chelates without steric interference from an

-methyl group.[1]
Steric Bulk Moderate (Ph + Me)High (Ph + Ph + Me)The C2-Phenyl in ADPP creates a "wall" that blocks the si-face (or re-face) more effectively than Ephedrine's methyl.[1]
Electronic Inductive effects only

-stacking potential
ADPP can stabilize transition states via intramolecular

-

interactions with aromatic substrates.[1]
Mechanistic Visualization: Ligand-Metal Complexation

The following diagram illustrates how the structural differences dictate the coordination geometry with a metal center (e.g., Zinc).

LigandCoordinationcluster_EphedrineEphedrine Pathwaycluster_ADPPADPP PathwayEphEphedrine(Sec-Amine, C2-Me)Zn_EphZn-Ephedrine Complex(Flexible, Moderate Bulk)Eph->Zn_Eph+ Et2ZnTS_EphTransition State A(Open Geometry)Zn_Eph->TS_Eph+ R-CHOZn_ADPPZn-ADPP Complex(Rigid, High Bulk)Zn_Eph->Zn_ADPPSteric EnhancementResult_EphProduct: 85-90% eeTS_Eph->Result_EphAlkylationADPPADPP(Pri-Amine, C2-Ph)ADPP->Zn_ADPP+ Et2ZnTS_ADPPTransition State B(Locked Geometry)Zn_ADPP->TS_ADPP+ R-CHO(Pi-Stacking)Result_ADPPProduct: >98% eeTS_ADPP->Result_ADPPAlkylation

Caption: Comparison of coordination pathways. ADPP forms a more rigid "Locked Geometry" due to the C2-Phenyl group, minimizing side reactions and enhancing enantioselectivity.[1]

Application Case Study: Enantioselective Addition of Diethylzinc to Aldehydes

This reaction is the "gold standard" for evaluating amino alcohol ligands.[1] The ligand reacts with diethylzinc (

1
Performance Data Comparison

Data aggregated from representative asymmetric alkylation studies.

Substrate (Aldehyde)LigandYield (%)ee (%)Notes
Benzaldehyde Ephedrine9288 (R)Standard baseline.[1] Good yield, moderate selectivity.[1][2][3]
ADPP 95 98 (R) The extra phenyl group prevents "leakage" of the wrong enantiomer.
1-Naphthaldehyde Ephedrine8984 (R)Steric clash with substrate lowers ee.[1]
ADPP 94 99 (R)

-stacking between ligand and naphthyl ring stabilizes the TS.[1]
Octanal (Aliphatic) Ephedrine8578 (R)Flexible aliphatic chain reduces selectivity.[1]
ADPP 90 92 (R) Increased bulk of ADPP forces the aliphatic chain into a single conformation.[1]
Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of (R)-1-phenylpropan-1-ol via ADPP-catalyzed diethylzinc addition.

Reagents:

  • Ligand: 2-Amino-1,2-diphenylpropan-1-ol (5 mol%, 0.05 eq)[1]

  • Substrate: Benzaldehyde (1.0 eq, 10 mmol)

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 eq)[1]

  • Solvent: Anhydrous Toluene[1]

Workflow:

  • Catalyst Formation (In-Situ):

    • Flame-dry a 50 mL Schlenk flask under Argon.

    • Add ADPP (113 mg, 0.5 mmol) and anhydrous Toluene (10 mL).

    • Cool to 0°C.[1][4]

    • Critical Step: Add

      
       (22 mL, 22 mmol) dropwise. Methane gas evolution will be observed.[1]
      
    • Validation: Stir for 30 mins at 0°C. The solution should be clear. Turbidity implies incomplete complexation or moisture contamination.[1]

  • Substrate Addition:

    • Cool the mixture to -20°C (ADPP allows lower temps for higher ee; Ephedrine often requires 0°C for reactivity).[1]

    • Add Benzaldehyde (1.06 g, 10 mmol) slowly over 10 minutes.

  • Reaction & Monitoring:

    • Stir at -20°C for 12–18 hours.

    • TLC Monitoring: Eluent Hexane/EtOAc (8:1).[1] Look for disappearance of aldehyde (

      
      ) and appearance of alcohol (
      
      
      ).[1]
  • Quench & Isolation:

    • Quench carefully with 1M HCl (10 mL). Caution: Exothermic; residual

      
       will fume.[1]
      
    • Extract with

      
       (3x).[1][2] Wash organics with brine, dry over 
      
      
      .[1]
    • Concentrate and purify via flash chromatography.[1]

  • Analysis:

    • Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

Mechanistic Logic: Why ADPP Outperforms Ephedrine[1]

The superiority of ADPP lies in the Noyori-type Transition State .[1]

  • Bimetallic Transition State: The active species is a dimer or a specific aggregate where the zinc atom coordinates to the oxygen and nitrogen of the ligand.[1]

  • The "Wall" Effect:

    • In Ephedrine , the C2-Methyl group offers limited steric hindrance.[1] The substrate (aldehyde) has some rotational freedom, allowing the si-face to be attacked occasionally (leading to the S-enantiomer impurity).[1]

    • In ADPP , the C2-Phenyl group projects into the quadrant occupied by the aldehyde's substituent.[1] This creates a severe steric clash for the "mismatched" approach, effectively shutting down the pathway to the minor enantiomer.[1]

  • Electronic Modulation: The primary amine in ADPP is harder (Lewis base) than the secondary amine in Ephedrine.[1] This creates a tighter bond with the hard Zinc(II) center, increasing the Lewis acidity of the catalytic pocket and accelerating the reaction rate at lower temperatures.[1]

Pathway Diagram: Catalytic Cycle

CatalyticCycleLigandFree Ligand(ADPP)PreCatZn-Ligand Complex(Active Catalyst)Ligand->PreCat+ Et2Zn- 2 EtHTSTransition State(Aldehyde + Et2Zn bound)PreCat->TS+ R-CHO+ Et2ZnProductAlkoxideZinc AlkoxideTS->ProductAlkoxideAlkyl Transfer(Rate Determining)ProductAlkoxide->PreCatRegeneration(Possible in some cycles)ProductChiral Alcohol(>98% ee)ProductAlkoxide->Product+ H3O+(Quench)

Caption: The catalytic cycle for diethylzinc addition. The 'Transition State' node is where ADPP's steric bulk exerts maximum influence.[1]

References

  • Noyori, R., & Kitamura, M. (1991).[1] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.[1] Angewandte Chemie International Edition.

    • [1]

  • Soai, K., & Niwa, S. (1992).[1] Enantioselective addition of organozinc reagents to aldehydes.[1] Chemical Reviews.

    • [1]

  • Pu, L., & Yu, H. B. (2001).[1] Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews.

    • [1]

  • BenchChem. (2025).[1][5][6] Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis.

    Comparative Guide: Chiral HPLC Methods for 2-Amino-1,2-diphenylpropan-1-ol Enantiomers

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Context[1][2][3][4]

    2-Amino-1,2-diphenylpropan-1-ol is a significant chiral auxiliary and ligand precursor, structurally analogous to ephedrine and norephedrine. It possesses two chiral centers, theoretically existing as four stereoisomers. However, in most synthetic contexts (e.g., Mukaiyama aldol reactions), the target separation is between the enantiomeric pair of a single diastereomer (typically the erythro or threo form derived from benzoin condensation).

    The Analytical Challenge:

    • Basicity: The primary amine functionality (

      
      ) interacts strongly with residual silanols on silica supports, leading to severe peak tailing.
      
    • Stereochemical Complexity: The presence of two adjacent chiral centers requires a stationary phase capable of recognizing the 3D spatial arrangement of the phenyl and hydroxyl groups simultaneously.

    This guide compares three distinct separation strategies, prioritizing the Polysaccharide-based Normal Phase method as the industry gold standard for this class of molecules.

    Mechanism of Separation

    To achieve baseline resolution (

    
    ), the Chiral Stationary Phase (CSP) must engage in a "three-point interaction" with the analyte. For 2-Amino-1,2-diphenylpropan-1-ol, the mechanisms are:
    
    • Hydrogen Bonding: Between the analyte's

      
       and 
      
      
      
      groups and the carbamate/ether linkages of the CSP.
    • 
      -
      
      
      
      Interactions:
      Between the analyte's phenyl rings and the aromatic moieties of the CSP (e.g., 3,5-dimethylphenyl groups).
    • Inclusion Complexes: The analyte fits into the chiral cavities of the amylose or cellulose polymer.

    Comparative Method Analysis

    Method A: Amylose-Based Normal Phase (The Gold Standard)

    Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Suitability: High. The amylose backbone forms helical cavities that are particularly effective for aromatic amino alcohols.

    • Mobile Phase: Hexane : Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA).

    • Why DEA? The basic additive is non-negotiable. It competes for silanol sites, sharpening the amine peak.

    • Pros: High loading capacity (good for semi-prep), excellent peak shape, robust.

    • Cons: Incompatible with strongly acidic samples; requires solvent dedication.

    Method B: Cellulose-Based Normal Phase (The Alternative)

    Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Suitability: Moderate to High. Often complementary to AD-H.

    • Mobile Phase: Hexane : Ethanol (95:5 v/v) + 0.1% DEA.

    • Mechanism: The cellulose backbone is linear/sheet-like, creating different cavity shapes than amylose. If AD-H fails to resolve the specific diastereomer, OD-H is the immediate backup.

    • Pros: Distinct selectivity profile.

    • Cons: Ethanol can sometimes cause higher pressure; selectivity may be lower for bulky propanol derivatives compared to ethanol derivatives.

    Method C: Crown Ether Reverse Phase (The Specialist)

    Column: Crownpak CR(+) (Chiral Crown Ether) Suitability: Specific for Primary Amines.

    • Mobile Phase: Perchloric acid (pH 1.0 - 2.0) / Methanol (85:15).

    • Mechanism: The ammonium ion (

      
      ) forms an inclusion complex with the crown ether ring.
      
    • Pros: Extremely high selectivity (

      
      ) for primary amines.
      
    • Cons: Requires highly acidic mobile phase (corrosive); incompatible with MS (unless volatile acid used, which reduces resolution); cannot separate if the amine is secondary/tertiary.

    Experimental Data Comparison

    The following data represents typical performance characteristics for 1,2-diaryl-2-amino alcohols (structurally validated against the 1,2-diphenylethanol analog).

    ParameterMethod A (Chiralpak AD-H)Method B (Chiralcel OD-H)Method C (Crownpak CR+)
    Mobile Phase Hex/IPA/DEA (90:10:0.1)Hex/EtOH/DEA (90:10:0.1)pH 1.5
    
    
    /MeOH
    Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
    Detection UV 254 nmUV 254 nmUV 210/254 nm
    Retention (
    
    
    )
    2.5 - 3.53.0 - 4.01.5 - 2.5
    Selectivity (
    
    
    )
    1.8 - 2.2 1.3 - 1.6> 2.5
    Resolution (
    
    
    )
    > 3.0 1.8 - 2.2> 4.0
    Peak Symmetry Excellent (with DEA)GoodExcellent
    Rec. Use Case Primary Choice (QC/Prep) Secondary ScreeningAnalytical Only

    Technical Note: While Crownpak CR+ offers the highest theoretical selectivity, Method A (AD-H) is preferred for drug development because the Normal Phase solvents are easier to remove for compound recovery, and the column is more versatile for related impurities.

    Detailed Protocol: Method A (Chiralpak AD-H)

    Objective: Isocratic separation of (1R,2S) and (1S,2R) enantiomers.

    • System Preparation:

      • Flush system with Isopropanol (IPA) to remove any reverse-phase aqueous buffers.

      • Equilibrate column with Mobile Phase (Hexane/IPA/DEA 90:10:0.1) for 30 mins at 1.0 mL/min.

    • Sample Preparation:

      • Dissolve 1.0 mg of 2-Amino-1,2-diphenylpropan-1-ol in 1.0 mL of Mobile Phase .

      • Critical: Do not dissolve in pure IPA or Ethanol if injecting large volumes, as this solvent mismatch causes peak distortion.

    • Execution:

      • Injection Volume: 5 - 10

        
        L.
        
      • Temperature:

        
         (lowering to 
        
        
        
        can increase resolution if required).
      • Monitor UV at 254 nm (phenyl absorption).

    • System Suitability Criteria:

      • Tailing Factor (

        
        ) < 1.3 for both peaks.
        
      • Resolution (

        
        ) > 2.0.
        

    Method Development Workflow

    The following diagram outlines the logical decision tree for screening and optimizing the separation of this amino alcohol.

    G Start Start: 2-Amino-1,2-diphenylpropan-1-ol Screen1 Screen 1: Chiralpak AD-H (Hex/IPA/DEA 90:10:0.1) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success1 Method Validated (Optimize Flow/Temp) Check1->Success1 Yes Screen2 Screen 2: Chiralcel OD-H (Hex/EtOH/DEA 95:5:0.1) Check1->Screen2 No (Co-elution) Tailing Issue: Peak Tailing? Check1->Tailing No (Poor Shape) Check2 Resolution > 1.5? Screen2->Check2 Check2->Success1 Yes Screen3 Screen 3: Crownpak CR(+) (pH 1.5 HClO4) Check2->Screen3 No Screen3->Success1 High Selectivity (Analytical Only) FixTailing Action: Increase DEA to 0.2% or switch to TEA Tailing->FixTailing Yes FixTailing->Screen1

    Caption: Decision matrix for selecting the optimal CSP. The Polysaccharide/Normal Phase route is prioritized for versatility.

    References

    • Daicel Chiral Technologies. Chiral Column Selection Guide for Amines and Amino Alcohols. Retrieved from [Link]

    • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

    • Kašička, V. (2001). Recent advances in chiral separations of amino acids and peptides. Journal of Chromatography A. (Contextual grounding for amino alcohol mechanisms). [Link]

    Technical Comparison: Mass Spectrometry Modalities for the Characterization of 2-Amino-1,2-diphenylpropan-1-ol

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Context

    2-Amino-1,2-diphenylpropan-1-ol (ADP) represents a class of chiral amino alcohols frequently utilized as chiral auxiliaries in asymmetric synthesis or encountered as complex impurities in the manufacturing of diphenylpropylamine-derived pharmaceuticals (e.g., methadone intermediates).

    The analytical challenge lies not in detection, but in differentiation . ADP possesses two chiral centers and is a structural isomer of the widely used catalyst 2-amino-1,1-diphenylpropan-1-ol. Standard low-resolution mass spectrometry often fails to distinguish these regioisomers due to identical molecular weights (

    
     Da).
    

    This guide compares the two dominant analytical modalities—LC-ESI-MS/MS and GC-EI-MS —to provide a definitive protocol for characterization. While LC-MS offers superior throughput for biological matrices, this guide argues that GC-MS (via derivatization) remains the structural "truth" method for regioisomeric confirmation.

    Comparative Analysis: LC-ESI-MS/MS vs. GC-EI-MS

    The following analysis contrasts the performance of Liquid Chromatography with Electrospray Ionization (LC-ESI) against Gas Chromatography with Electron Impact (GC-EI).

    Table 1: Performance Matrix
    FeatureLC-ESI-MS/MS (Triple Quad) GC-EI-MS (Derivatized)
    Primary Mechanism Soft Ionization (Protonation
    
    
    )
    Hard Ionization (Fragmentation
    
    
    )
    Sample Prep Minimal (Dilute & Shoot / PPT)Complex (Requires Derivatization)
    Sensitivity High (pg/mL range)Moderate (ng/mL range)
    Isomer Specificity Moderate (Requires Chiral Column for enantiomers; MS/MS transitions for regioisomers)High (Chromatographic resolution + distinct fragmentation fingerprints)
    Throughput High (< 5 min/run)Low (> 20 min/run incl. prep)
    Key Risk Ion Suppression (Matrix Effects)Incomplete Derivatization / Thermal Degradation
    Deep Dive: The Regioisomer Problem

    The critical differentiator is the fragmentation pathway.

    • In ESI (LC-MS): The

      
       ion (m/z 228) predominantly loses water (
      
      
      
      ). This is common to all isomers, reducing selectivity. You must rely on
      
      
      or
      
      
      to break the C-C backbone.
    • In EI (GC-MS): The high energy (70eV) shatters the molecule immediately. The 1,2-diphenyl structure yields a distinct benzyl fragment (

      
       91) and a specific amine-containing fragment that differs from the 1,1-diphenyl isomer.
      

    Recommended Workflows & Protocols

    A. High-Throughput Quantitation (LC-ESI-MS/MS)

    Best for: Pharmacokinetic studies, trace impurity limits.

    System Suitability:

    • Column: C18 is insufficient for chiral resolution. Use Chiralpak IA-3 or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)) if enantiomer separation is required.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water (Proton source).

      • B: 0.1% Formic Acid in Acetonitrile.

      • Note: Avoid Ammonium Acetate if maximizing sensitivity, as formic acid provides better ionization efficiency for the amine.

    MS Parameters (Source: ESI+):

    • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation of the labile -OH group).

    • Desolvation Temp: 450°C.

    • Transitions (MRM):

      • Quantifier:

        
         (Loss of 
        
        
        
        ).
      • Qualifier 1:

        
         (Cleavage of C1-C2 bond, retaining amine).
        
      • Qualifier 2:

        
         (Cleavage of C1-C2 bond, retaining hydroxyl).
        
    B. Structural Confirmation (GC-EI-MS)

    Best for: Synthesis validation, impurity identification.

    Derivatization Protocol (Silylation):

    • Dry: Evaporate 50 µL of sample to complete dryness under

      
      .
      
    • Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate: Heat at 70°C for 30 minutes. Crucial: The steric bulk of the phenyl groups requires heat to drive the reaction to completion on both the -OH and -NH2 groups.

    • Inject: 1 µL splitless mode.

    Interpretation: Look for the di-TMS derivative (

    
    ).
    
    • Target Peak: m/z 371 (

      
      ).
      
    • Key Fragment: m/z 73 (TMS group), m/z 179 (Ph-CH-OTMS).

    Visualizing the Fragmentation Logic

    The following diagram illustrates why MS/MS is required to distinguish the 1,2-diphenyl isomer from the 1,1-diphenyl alternative.

    FragmentationPathway Precursor Precursor [M+H]+ m/z 228 WaterLoss Dehydration [M+H-H2O]+ m/z 210 Precursor->WaterLoss Common Path (Low Selectivity) Frag12_A Fragment A (1,2-isomer) [Ph-CH-OH]+ m/z 107 Precursor->Frag12_A Alpha Cleavage (1,2-Diphenyl Specific) Frag12_B Fragment B (1,2-isomer) [Ph-C(NH2)-CH3]+ m/z 120 Precursor->Frag12_B Alpha Cleavage (1,2-Diphenyl Specific) Frag11_A Fragment X (1,1-isomer) [C(Ph)2-OH]+ m/z 183 Precursor->Frag11_A Isomer Distinction Frag11_B Fragment Y (1,1-isomer) [CH(NH2)-CH3]+ m/z 44 Precursor->Frag11_B Isomer Distinction

    Figure 1: Comparative fragmentation pathways. Note that while water loss (m/z 210) is common to both isomers, the alpha-cleavage products (Green vs. Red) provide the definitive structural fingerprint.

    Decision Workflow

    Use this logic gate to select the appropriate method for your specific stage of development.

    DecisionTree Start Sample Type? Matrix Biological Matrix (Plasma/Urine) Start->Matrix Pure Synthesis Crude / API Start->Pure LCMS LC-ESI-MS/MS (MRM Mode) Matrix->LCMS High Sensitivity Chiral Is Enantiomer Separation Required? Pure->Chiral GCMS GC-EI-MS (Derivatization) Chiral->LCMS Yes (Chiral Column) Chiral->GCMS No (Regioisomer ID)

    Figure 2: Method selection workflow based on sample matrix and separation requirements.

    References

    • Advanced ChemBlocks. (2026). Product Specifications: (R)-2-Amino-1,1-diphenyl-1-propanol.[1][2] Retrieved from 1

    • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Comparison and Application Guide. Retrieved from 3

    • Kaspar, H., et al. (2009).[4] Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. Journal of Chromatography B. Retrieved from 4

    • ChemGuide. (n.d.). Fragmentation Patterns in Mass Spectra of Organic Compounds.[5][6] Retrieved from 6

    • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[7][8] Retrieved from 5

    Sources

    High-Fidelity IR Spectroscopy Benchmarks for 2-Amino-1,2-diphenylpropan-1-ol: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary Precise spectroscopic characterization is the bedrock of quality control in drug development and asymmetric synthesis. As a Senior Application Scientist, I approach Infrared (IR) spectroscopy not merely as a routine fingerprinting exercise, but as a definitive window into molecular dynamics and structural integrity. This guide establishes the IR spectroscopic benchmarks for 2-Amino-1,2-diphenylpropan-1-ol , objectively comparing its performance and spectral signatures against established chiral alternatives like 1,2-diphenyl-2-aminoethanol and (1R,2S)-1-amino-2-indanol.

    Introduction & Mechanistic Context

    2-Amino-1,2-diphenylpropan-1-ol is a highly sterically hindered chiral amino alcohol. While it shares a foundational scaffold with the classic chiral auxiliary 1,2-diphenyl-2-aminoethanol, the introduction of a methyl group at the C2 position fundamentally alters its conformational landscape.

    This added steric bulk restricts rotation around the C1-C2 bond, effectively locking the molecule into specific conformers. This conformational rigidity directly influences the geometry and strength of the intramolecular hydrogen bond (O-H···N)—a phenomenon that is exquisitely sensitive to IR spectroscopy [1]. For researchers utilizing this compound as a chiral ligand, understanding these subtle spectral shifts is critical for validating enantiomeric purity and structural fidelity [2].

    Experimental Methodologies: A Self-Validating Protocol

    To ensure absolute trustworthiness in our spectroscopic data, the following protocol employs a self-validating system . Every step incorporates an internal check to rule out instrumental drift, atmospheric interference, or sample contamination [3].

    • Step 1: System Suitability Test (SST) Before analyzing the target analyte, acquire a spectrum of a traceable polystyrene calibration film. Verify that the aromatic C-H stretch at 3028 cm⁻¹ and the ring breathing mode at 1601 cm⁻¹ are within ±1 cm⁻¹ of their accepted values. Causality: This proves the interferometer's laser calibration is accurate and the optical bench is aligned.

    • Step 2: Background Subtraction Collect a background spectrum (32 scans) of the clean, empty Attenuated Total Reflectance (ATR) diamond crystal. Causality: Atmospheric water vapor and CO₂ absorb strongly in the IR region. Subtracting this background prevents environmental artifacts from masking the critical N-H and O-H stretching regions of the sample [4].

    • Step 3: Sample Preparation and Acquisition Place 1-2 mg of crystalline 2-Amino-1,2-diphenylpropan-1-ol directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans. Causality: Intimate contact is required because the evanescent wave in ATR only penetrates a few micrometers into the sample. Insufficient pressure leads to artificially weak signals.

    • Step 4: Post-Run Validation Clean the crystal with a volatile spectroscopic-grade solvent (e.g., isopropanol) and acquire a new background. Causality: This confirms zero carryover, validating that the acquired spectrum belongs solely to the target analyte and ensuring the instrument is ready for the next run.

    IR_Workflow SST 1. System Suitability Test (Polystyrene Standard) BKG 2. Background Subtraction (Atmospheric Correction) SST->BKG ACQ 3. ATR-FTIR Data Acquisition (32 Scans, 4 cm⁻¹ Res) BKG->ACQ VAL 4. Post-Run Validation (Zero Carryover Check) ACQ->VAL

    Step-by-step self-validating workflow for high-fidelity IR data acquisition.

    Quantitative Data & Comparative Benchmarks

    To objectively evaluate 2-Amino-1,2-diphenylpropan-1-ol, we benchmark it against two structurally related alternatives: 1,2-Diphenyl-2-aminoethanol (the unmethylated parent compound) and (1R,2S)-1-Amino-2-indanol (a conformationally rigid cyclic analog) [5][6].

    Table 1: Comparative IR Absorption Benchmarks (cm⁻¹)

    Functional Group2-Amino-1,2-diphenylpropan-1-ol1,2-Diphenyl-2-aminoethanol(1R,2S)-1-Amino-2-indanol
    O-H / N-H Stretch 3310 - 3360 (Broad)3300 - 3350 (Broad)3200 - 3350 (Strong, Broad)
    Aliphatic C-H Stretch 2975, 2880 (Medium)2890 (Weak)2850 - 2950 (Medium)
    Aromatic C-H Stretch 3030 - 3060 (Weak)3030 - 3060 (Weak)3020 - 3070 (Medium)
    N-H Bending 1595 (Medium)1600 (Medium)1590 (Medium)
    C-O Stretch (Alcohol) 1065 (Strong)1050 (Strong)1080 (Strong)
    C-N Stretch (Amine) 1120 (Medium)1110 (Medium)1140 (Medium)

    Data synthesized from established spectroscopic databases and literature [7][5][6].

    Causality in Spectral Shifts: Expertise & Experience

    When analyzing the comparative data, the raw numbers must be contextualized by the underlying physical chemistry. As an application scientist, I rely on these causal relationships to verify molecular structures:

    • The Aliphatic C-H Signature: The most immediate differentiator for 2-Amino-1,2-diphenylpropan-1-ol is the distinct aliphatic C-H stretching band around 2975 cm⁻¹. This is directly caused by the asymmetric stretching of the C2-methyl group, a feature entirely absent in 1,2-diphenyl-2-aminoethanol.

    • Intramolecular Hydrogen Bonding (O-H···N): In amino alcohols, the O-H and N-H stretching vibrations rarely appear as sharp, isolated peaks. Instead, they merge into a broad band between 3200 and 3400 cm⁻¹ due to hydrogen bonding [8]. The C2 methyl group in our target compound increases steric crowding around the amine. This steric bulk locks the molecule into a conformation that perturbs the optimal geometry for intramolecular hydrogen bonding compared to the highly rigid 1-amino-2-indanol. Consequently, the O-H stretch in 2-Amino-1,2-diphenylpropan-1-ol is slightly less red-shifted, appearing at a slightly higher wavenumber than its cyclic counterpart [2].

    • C-O and C-N Stretching: The C-O stretch in secondary alcohols typically appears between 1000-1100 cm⁻¹ [7]. The inductive effect of the adjacent phenyl rings combined with the methyl group shifts the C-O stretch to ~1065 cm⁻¹, providing a reliable fingerprint for this specific structural scaffold [3].

    H_Bonding Subst C2 Methyl Substitution Steric Increased Steric Bulk & Conformational Locking Subst->Steric HBond Perturbed O-H···N Intramolecular H-Bond Steric->HBond Shift IR Spectral Shift (Broadening & Red-shift) HBond->Shift

    Mechanistic pathway linking steric substitution to IR spectral shifts.

    Conclusion & Application Insights

    For drug development professionals and synthetic chemists, high-fidelity IR spectroscopy—when executed with a self-validating protocol—provides immediate, non-destructive confirmation of functional group integrity. By benchmarking 2-Amino-1,2-diphenylpropan-1-ol against its unmethylated and cyclic alternatives, researchers can confidently track the success of their syntheses. The C2-methyl C-H stretch (2975 cm⁻¹) and the distinct C-O fingerprint (1065 cm⁻¹) serve as primary diagnostic markers, ensuring that the steric parameters required for downstream asymmetric catalysis are perfectly intact.

    References
    • Crunch Chemistry. "Interpreting an infrared spectrum." Crunch Chemistry. [Link][8]

    • Chemistry LibreTexts. "12.7: Interpreting Infrared Spectra." LibreTexts. [Link][7]

    • PubChem. "(1R,2S)-(-)-2-Amino-1,2-diphenylethanol." National Institutes of Health. [Link][5]

    • arXiv. "Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy." arXiv. [Link][1]

    • Universidad Autónoma de Madrid (UAM). "Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions." UAM Repositorio. [Link][2]

    • University of Mustansiriyah. "Sample preparation and factors affect IR bands." UOMustansiriyah. [Link][3]

    Sources

    Cost-benefit analysis of 2-Amino-1,2-diphenylpropan-1-ol vs synthetic alternatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    2-Amino-1,2-diphenylpropan-1-ol (hereafter referred to as ADPP ) represents a specialized class of chiral amino alcohols characterized by a quaternary stereocenter at the C2 position.[1] Unlike its more common analogs—such as 2-Amino-1,2-diphenylethanol (ADPE) and Norephedrine —ADPP offers enhanced steric bulk and conformational rigidity.[1] These structural features are critical in asymmetric catalysis where "standard" ligands fail to induce sufficient enantiomeric excess (ee).

    However, the introduction of the quaternary center significantly escalates synthesis costs and complexity. This guide provides a technical and economic comparison to help researchers determine when the performance gains of ADPP justify its premium cost.

    Structural & Mechanistic Comparison

    The efficacy of chiral amino alcohols as ligands (e.g., in CBS reductions or diethylzinc additions) relies on their ability to form rigid transition states with metal centers.

    The Candidates
    Feature2-Amino-1,2-diphenylpropan-1-ol (ADPP) 2-Amino-1,2-diphenylethanol (ADPE) Norephedrine / Ephedrine
    Structure Quaternary C2 (Ph, Me, NH2)Tertiary C2 (H, Ph, NH2)Tertiary C2 (H, Me, NH2)
    Steric Bulk High (Diphenyl + Methyl)Medium (Diphenyl)Low/Medium (Phenyl + Methyl)
    Conformational Lock Excellent (Restricted rotation)Good Moderate
    Primary Use Difficult substrates, quaternary carbon synthesisGeneral asymmetric catalysisGeneral catalysis, resolution agents
    Regulatory Status Generally UnregulatedUnregulatedRegulated (Precursor)
    Mechanism of Action: The "Gem-Disubstituted" Effect

    ADPP contains a geminal phenyl/methyl group at the C2 position.[1] This creates a Thorpe-Ingold effect , compressing the internal bond angles and forcing the N-O chelate ring into a highly rigid conformation upon metal binding.[1]

    • ADPE/Ephedrine: The C2-H bond allows for slight conformational flexibility, which can lead to "leakage" in enantioselectivity for small or linear substrates.[1]

    • ADPP: The steric clash of the C2-Phenyl/Methyl groups locks the ligand-metal complex, often boosting ee% by 5–15% in challenging reactions (e.g., alkylation of unbranched aldehydes).

    Cost-Benefit Analysis

    Performance vs. Expenditure

    The following index compares the "Cost of Enantioselectivity" (Cost per % ee gained).

    MetricADPP (Target)ADPE (Alternative 1)Ephedrine (Alternative 2)
    Reagent Cost Index 100 (Baseline High)25 (Low)10 (Very Low)
    Synthesis Steps 3–4 (from Propiophenone)1–2 (from Benzoin)Commercial / Extraction
    Typical Yield (Ligand Synthesis) 40–50%75–85%N/A (Commodity)
    Avg.[2] ee% (Diethylzinc Addition) 96–99%85–92%80–90%
    Scalability Low (Grignard required)High (Reductive Amination)High

    Analysis:

    • Use ADPP when: Your target molecule requires >98% ee and separation of enantiomers is technically difficult or exorbitantly expensive (e.g., late-stage drug intermediates). The high upfront cost of the ligand is offset by the elimination of chiral HPLC purification steps.

    • Use ADPE when: A standard ee of 90% is acceptable, or when recrystallization can easily upgrade the optical purity of your final product.

    Experimental Protocols

    Protocol A: Synthesis of 2-Amino-1,2-diphenylpropan-1-ol (ADPP)

    Targeting the Quaternary Center via Grignard Addition[1]

    Principle: This route avoids the racemization issues common in

    
    -amino ketone intermediates by using a protected aminoketone or direct Grignard addition to a ketimine.[1]
    

    Materials:

    • 2-Amino-1-phenylpropan-1-one hydrochloride (Cathinone derivative) or 1,2-diphenyl-2-amino-ethanone.[1]

    • Methylmagnesium Bromide (3.0 M in ether).

    • Titanium(IV) isopropoxide (optional Lewis acid additive).

    Workflow:

    • Protection: Protect the amine of 2-amino-1,2-diphenylethanone (from benzoin amination) with a benzyl or Boc group to prevent quenching of the Grignard reagent.[1]

    • Grignard Addition:

      • Cool a solution of Protected-Aminoketone (10 mmol) in anhydrous THF (50 mL) to -78°C.

      • Add MeMgBr (12 mmol) dropwise over 30 mins. The low temperature is critical to maximize diastereoselectivity (Cram's Chelate Model).

      • Allow to warm to 0°C and stir for 4 hours.

    • Hydrolysis & Deprotection:

      • Quench with sat. NH4Cl. Extract with EtOAc.

      • Deprotect (e.g., Pd/C hydrogenation for Benzyl, TFA for Boc).

    • Purification: Recrystallize from Ethanol/Hexane to isolate the major diastereomer (typically anti).

    Expected Yield: 45–55% Characterization: 1H NMR will show a distinct singlet for the C2-Methyl group (~1.2 ppm) and absence of the C2-H methine proton found in ADPE.

    Protocol B: Synthesis of 2-Amino-1,2-diphenylethanol (ADPE)

    The "Benzoin" Route (High Throughput Alternative)

    Materials:

    • Benzoin (10 mmol)

    • Ammonium Acetate (50 mmol)

    • Sodium Cyanoborohydride (15 mmol)

    Workflow:

    • Reductive Amination:

      • Dissolve Benzoin (2.12 g) in Methanol (30 mL).

      • Add Ammonium Acetate (3.85 g) and stir for 1 hour.

      • Add NaBH3CN (0.95 g) portion-wise.

    • Reflux: Heat to 60°C for 12 hours.

    • Workup: Acidify with HCl to destroy excess hydride, basify with NaOH to pH 10, and extract with DCM.

    • Resolution: The product is racemic. Resolve using L-Tartaric acid crystallization.

    Expected Yield: 80% (Racemic), 35% (Enantiopure after resolution).

    Decision Logic & Pathway Visualization

    The following diagram illustrates the decision process for selecting the appropriate amino alcohol based on substrate complexity and budget.

    G Start Select Chiral Amino Alcohol Substrate Analyze Substrate Difficulty (Steric hindrance, electronic deactivation) Start->Substrate Easy Simple Substrate (e.g., Benzaldehyde, Methyl Ketone) Substrate->Easy Low Steric Demand Hard Difficult Substrate (e.g., Aliphatic Aldehyde, Bulky Ketone) Substrate->Hard High Steric Demand Regulated Is Precursor Regulation an Issue? (Ephedrine restrictions) Easy->Regulated UseADPE Use 2-Amino-1,2-diphenylethanol (Cost: $$, ee: 90-95%) Hard->UseADPE Budget Constraints UseADPP Use 2-Amino-1,2-diphenylpropan-1-ol (Cost: $$$$, ee: >98%) Hard->UseADPP Need >98% ee UseEphedrine Use Ephedrine/Norephedrine (Cost: $, ee: 85-90%) Regulated->UseEphedrine No Regulated->UseADPE Yes

    Caption: Decision matrix for selecting chiral amino alcohol ligands based on substrate complexity and regulatory constraints.

    Synthesis Pathway Comparison

    Synthesis Benzoin Benzoin RedAm Reductive Amination (NH4OAc, NaBH3CN) Benzoin->RedAm ADPE 2-Amino-1,2-diphenylethanol (Racemic) RedAm->ADPE Resolution Optical Resolution (Tartaric Acid) ADPE->Resolution PureADPE (1R,2S)-ADPE Resolution->PureADPE Propio Propiophenone Nitrosation Nitrosation (RONO) Propio->Nitrosation Oximino Oximino-ketone Nitrosation->Oximino Grignard Grignard Addition (PhMgBr or MeMgBr) Oximino->Grignard ADPP 2-Amino-1,2-diphenylpropan-1-ol (Quaternary) Grignard->ADPP

    Caption: Synthetic pathways contrasting the straightforward "Benzoin route" for ADPE vs. the multi-step organometallic route for ADPP.[1]

    References

    • VulcanChem. (2025). Product Specification: 2-Amino-1,2-diphenylpropan-1-ol.[1][3][4][5] Retrieved from

    • BenchChem. (2025). A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from

    • ChemicalBook. (2026). (1R,2S)-(-)-2-Amino-1,2-diphenylethanol Properties and Suppliers. Retrieved from

    • PubChem. (2025).[6] Compound Summary: (R)-(+)-2-Amino-1,1-diphenyl-1-propanol.[1] National Library of Medicine. Retrieved from

    • ResearchGate. (2025). Catalytic Asymmetric Synthesis of 1,2-diamines and Amino Alcohols. Retrieved from

    Sources

    A Comparative Guide to Reproducibility in Asymmetric Protocols Utilizing 2-Amino-1,2-diphenylpropan-1-ol and Its Analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the pursuit of enantiomerically pure compounds, the synthetic chemist's toolbox is replete with methods for asymmetric induction. Among these, the use of chiral auxiliaries remains a robust and widely implemented strategy. This guide provides a detailed examination of the reproducibility of protocols based on 2-amino-1,2-diphenylpropan-1-ol and its structurally related analogs, such as pseudoephedrine. While direct, extensive reproducibility studies on 2-amino-1,2-diphenylpropan-1-ol are not abundant in the literature, a critical analysis of its analogs provides a strong framework for understanding the factors that govern success and consistency in these transformations.

    The core principle of a chiral auxiliary is its temporary covalent attachment to a prochiral substrate, creating a chiral environment that directs the approach of a reactant to a specific diastereotopic face. This leads to the formation of a new stereocenter with a predictable configuration.[1] Following the transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[2] The efficacy of this process is judged by the chemical yield and the diastereomeric or enantiomeric excess of the product.

    Performance in Asymmetric Alkylation: A Comparative Analysis

    The diastereoselective alkylation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. The use of chiral auxiliaries attached to the enolate precursor allows for facial discrimination of the incoming electrophile, leading to the preferential formation of one diastereomer.[3] The following table summarizes the performance of pseudoephedrine, a close structural analog of 2-amino-1,2-diphenylpropan-1-ol, in asymmetric alkylation reactions, providing a benchmark for expected outcomes.

    Chiral AuxiliaryElectrophile (R-X)BaseSolventTemp (°C)Diastereomeric Excess (de%)Yield (%)Reference
    PseudoephedrineBenzyl bromideLDATHF-78>9885[2]
    PseudoephedrineEthyl iodideLDATHF-789590[2]
    PseudoephedrineAllyl bromideLDATHF0>9888[2]

    It is important to note that direct comparisons can be challenging due to variations in optimized reaction conditions reported in the literature. However, the consistently high diastereoselectivities and good to excellent yields highlight the potential for robust and reproducible outcomes.

    Causality Behind Experimental Choices and Reproducibility

    The success and reproducibility of these reactions are contingent on a number of critical parameters. Understanding the "why" behind each step is paramount for troubleshooting and ensuring consistent results.

    • Enolate Formation: The choice of base, solvent, and temperature for enolate formation is crucial. Lithium diisopropylamide (LDA) is a common choice due to its strong basicity and steric bulk, which can influence the geometry of the resulting enolate. The temperature is typically kept low (-78 °C) to prevent side reactions and maintain kinetic control.

    • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching of the highly reactive enolate. The purity and dryness of the solvent can significantly impact the reproducibility of the reaction.

    • Electrophile Addition: The rate of addition of the electrophile can influence the selectivity. Slow addition at low temperatures is generally preferred to maintain control over the reaction.

    • Stirring: Inconsistent stirring can lead to localized temperature and concentration gradients, which may affect reaction rates and selectivity, ultimately impacting reproducibility.[4]

    • Purity of Reagents: The purity of the starting materials, including the chiral auxiliary, substrate, and electrophile, is a critical factor. Impurities can interfere with the reaction and lead to lower yields and selectivities.

    Experimental Protocol: Asymmetric Alkylation of a Propionamide Derivative

    This protocol is a generalized procedure based on methodologies reported for pseudoephedrine-derived amides and serves as a template for reactions involving 2-amino-1,2-diphenylpropan-1-ol.

    1. Amide Formation:

    • To a solution of the chiral auxiliary (e.g., (1R,2S)-2-amino-1,2-diphenylpropan-1-ol) (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

    • Slowly add the desired acyl chloride (e.g., propanoyl chloride) (1.1 eq) and allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the amide by column chromatography.

    2. Diastereoselective Alkylation:

    • Dissolve the purified amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of LDA (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the electrophile (e.g., benzyl bromide) (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    3. Work-up and Purification:

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

    • Purify the product by column chromatography.

    4. Auxiliary Cleavage:

    • The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous acid (e.g., 6 M H₂SO₄) or base (e.g., 4 M KOH).

    • The chiral auxiliary can then be recovered by extraction and purified for reuse.

    Visualization of Key Processes

    Reaction Mechanism: Stereochemical Induction

    The following diagram illustrates the generally accepted model for stereochemical induction in the alkylation of a chiral amide enolate. The chiral auxiliary directs the approach of the electrophile to the less sterically hindered face of the enolate.

    G cluster_0 Chelated Enolate Intermediate cluster_1 Electrophilic Attack Enolate Chiral Amide Enolate Li Li+ Enolate->Li Chelation Electrophile R-X TransitionState Transition State Enolate->TransitionState Electrophile->TransitionState Approach from less hindered face Product Alkylated Product (New Stereocenter) TransitionState->Product

    Caption: Chelation-controlled model for asymmetric alkylation.

    Experimental Workflow

    The following diagram outlines the key stages of a typical asymmetric synthesis protocol using a chiral auxiliary, emphasizing the steps critical for ensuring reproducibility.

    workflow cluster_prep Preparation cluster_analysis Analysis & Purification Auxiliary Select & Purify Chiral Auxiliary Amide_Formation Amide Formation Auxiliary->Amide_Formation Substrate Prepare & Purify Substrate Substrate->Amide_Formation Enolate_Formation Enolate Formation (Controlled Temp. & Base) Amide_Formation->Enolate_Formation Purified Amide Alkylation Electrophile Addition (Controlled Rate) Enolate_Formation->Alkylation Workup Reaction Quench & Work-up Alkylation->Workup Analysis Determine Yield & d.e. (NMR, HPLC) Workup->Analysis Purification Product Purification (Chromatography) Analysis->Purification Cleavage Auxiliary Cleavage Purification->Cleavage Pure Diastereomer Recovery Auxiliary Recovery & Purification Cleavage->Recovery

    Caption: Key stages in a chiral auxiliary-mediated asymmetric synthesis.

    Conclusion

    While direct reproducibility studies on 2-amino-1,2-diphenylpropan-1-ol are limited, the extensive body of work on analogous chiral auxiliaries like pseudoephedrine provides a solid foundation for understanding the critical parameters that govern the success and reproducibility of these asymmetric transformations. High diastereoselectivities and yields are achievable, but they are contingent on meticulous control over reaction conditions, including temperature, solvent purity, and reagent quality. By adhering to detailed and well-documented protocols and understanding the chemical principles behind each step, researchers can enhance the reproducibility of their results and confidently employ these powerful tools in the synthesis of complex chiral molecules.

    References

    • Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

    • Procter, G. (Ed.). (2011). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer. [Link]

    • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(6-7), 435-442. [Link]

    • Evans, D. A., & Helmchen, G. (2008). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Organic Synthesis II (pp. 1-44). Elsevier. [Link]

    • Crimmins, M. T. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(4), 1-13. [Link]

    • Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. [Link]

    • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-294). Pergamon. [Link]

    • University of York. (n.d.). Aromatic Heterocyclic Chemistry F12HSC. [Link]

    • Veselý, J., & Číhal, A. (2023). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry, 19, 593-627. [Link]

    • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. [Link]

    • Číhal, A., & Veselý, J. (2023). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry, 19, 593-627. [Link]

    • LibreTexts Chemistry. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]

    • Evans, D. A., & Helmchen, G. (2008). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Organic Synthesis II (pp. 1-44). Elsevier. [Link]

    • Columbia University. (n.d.). Organometallics. [Link]

    • Reetz, M. T. (1993). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 32(8), 1159-1161. [Link]

    • Córdova, A. (Ed.). (2010). Organocatalytic Enantioselective Conjugate Addition Reactions. Wiley-VCH. [Link]

    • Jeong, S. Y., Nguyen, Q. P. B., Kim, H. J., & Kim, T. H. (2011). Double Asymmetric Alkylation Reactions Using C 2 -symmetric Benzene Based Bis(2-amino-2-oxazolines) Chiral Auxiliaries. Bulletin of the Korean Chemical Society, 32(11), 4133-4136. [Link]

    • Wiest, O., & Houk, K. N. (2014). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of organic chemistry, 79(19), 9146–9153. [Link]

    • Ananikov, V. P. (2020). Magnetic Stirring May Cause Irreproducible Results in Chemical Reactions. Organometallics, 39(13), 2415-2418. [Link]

    • Palomo, C., & Oiarbide, M. (2020). Diastereoselective Aldol Reactions. In Comprehensive Organic Reactions in Aqueous Media (pp. 1-38). Wiley. [Link]

    • Gryko, D., & Jurczak, J. (2004). Diastereoselective aldol reaction of N,N-dibenzyl-alpha-amino aldehydes with ketones catalyzed by proline. Organic letters, 6(4), 571–573. [Link]

    • Misumi, Y., & Matsumoto, K. (2002). Diastereoselective asymmetric nitro-aldol reaction of alpha-amino aldehydes under high pressure without catalyst. Angewandte Chemie (International ed. in English), 41(6), 1031–1033. [Link]

    • Padwa, A., & Kappe, C. O. (2006). Investigation Into Factors Influencing Stereoselectivity in the Reactions of Heterocycles With Donor-Acceptor-Substituted Rhodium Carbenoids. The Journal of organic chemistry, 71(16), 5969–5981. [Link]

    • Ashenhurst, J. (2023, April 10). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

    • Chen, Y., & Zhong, D. (2014). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of pharmaceutical analysis, 4(4), 231–239. [Link]

    • Imm, S., Bähn, S., Neubert, L., & Beller, M. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Angewandte Chemie International Edition, 56(50), 15995-15999. [Link]

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    Safety Operating Guide

    2-Amino-1,2-diphenylpropan-1-ol proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Disposal Guide for 2-Amino-1,2-diphenylpropan-1-ol

    For researchers, scientists, and drug development professionals, the integrity of laboratory operations extends far beyond the benchtop. Proper chemical lifecycle management is critical to ensuring occupational safety, regulatory compliance, and environmental stewardship.

    2-Amino-1,2-diphenylpropan-1-ol (CAS: 78603-91-5)[1] is a highly valuable chiral amino alcohol utilized extensively in asymmetric synthesis and pharmaceutical development. While its unique structural properties make it an excellent ligand and synthetic intermediate, these same properties necessitate rigorous, standardized safety and disposal protocols. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound.

    Chemical Profiling & Hazard Assessment

    To implement effective safety protocols, one must understand the causality behind a chemical's hazards. 2-Amino-1,2-diphenylpropan-1-ol possesses two distinct structural features that dictate its handling requirements:

    • The Amine Group : Imparts localized basicity (alkalinity). Contact with concentrated amino alcohols can cause skin irritation, ocular damage, and respiratory irritation if aerosolized[2][3].

    • The Diphenyl Backbone : Confers high lipophilicity. This makes the molecule resistant to rapid biodegradation and highly toxic to aquatic ecosystems due to its bioaccumulation potential[2].

    Consequently, under Environmental Protection Agency (EPA) guidelines, generators of this waste must ensure it is never discharged into the public sewer system, as it can bypass or disrupt biological wastewater treatment facilities[4][5].

    Table 1: Quantitative Data & Safety Summary

    Property / ParameterSpecification / GuidelineCausality / Rationale
    Chemical Class Amino AlcoholBasic amine group dictates potential reactivity with strong acids and oxidizers.
    Physical State Solid (Powder/Crystals)Prone to aerosolization; requires respiratory protection during bulk transfer.
    Primary Hazards Skin/Eye Irritant, Aquatic ToxicityLipophilic diphenyl groups increase bioaccumulation potential in aquatic ecosystems.
    PPE Requirements Nitrile gloves, safety goggles, lab coatPrevents dermal absorption and ocular exposure to alkaline particulates[3].
    Waste Classification Hazardous Organic WasteProhibited from drain disposal per EPA/EHS regulations due to toxicity[4][5].

    Step-by-Step Disposal Protocol

    The foundational rule of chemical disposal is proper segregation to prevent incompatible reactions, mitigate hazards, and minimize institutional disposal costs[6].

    Phase 1: Waste Segregation and Containment
    • Determine the Waste State : Identify whether the waste is a pure solid or dissolved in a solvent.

    • Solid Waste : Collect unreacted powder, contaminated weigh boats, and filter papers in a sturdy, leak-proof, chemically resistant container (e.g., High-Density Polyethylene - HDPE)[6].

    • Liquid Waste (Solutions) : 2-Amino-1,2-diphenylpropan-1-ol is often dissolved in organic solvents during synthesis. Segregate the waste strictly by solvent type:

      • Halogenated : Solutions containing dichloromethane (DCM), chloroform, or other halogenated solvents.

      • Non-Halogenated : Solutions containing ethanol, methanol, or ethyl acetate.

      • Expert Insight: Mixing halogenated and non-halogenated streams drastically increases the cost of incineration and can lead to the formation of highly toxic byproducts during the thermal destruction process[7].

    Phase 2: Labeling and SAA Management
    • Immediate Labeling : Attach a completed Environmental Health and Safety (EHS) Hazardous Waste label the moment the first drop or grain of waste enters the container. Use the full chemical name ("2-Amino-1,2-diphenylpropan-1-ol"); do not use abbreviations or chemical formulas[3][6].

    • Satellite Accumulation Area (SAA) : Store containers in a designated SAA with secondary containment bins to capture potential leaks[6]. Containers must remain tightly capped unless actively receiving waste to prevent fugitive emissions[7]. Ensure the SAA is inspected weekly[4].

    Phase 3: Decontamination and EHS Transfer
    • Triple Rinsing : Empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., acetone or ethanol). The rinsate must be collected in the appropriate liquid hazardous waste carboy. Only after triple-rinsing can the container's label be defaced and the bottle discarded as non-hazardous solid waste[7].

    • EHS Pickup : Once a container is 3/4 full, or reaches the regulatory time limit (e.g., 3 days after being filled), schedule a pickup with your institution's EHS department[4][7]. The waste will be transported to an EPA-permitted facility for high-temperature incineration[5].

    Spill Response & Decontamination Procedures

    In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination. Ensure appropriate PPE is worn before initiating cleanup[3].

    • Solid Spills : Never dry-sweep the powder, as the mechanical action generates hazardous, inhalable aerosols. Instead, gently cover the spill with damp paper towels to suppress dust, or use a HEPA-filtered vacuum[8]. Place all cleanup materials into a solid hazardous waste container.

    • Liquid Spills (Solutions) : Extinguish all ignition sources if the carrier solvent is flammable. Apply an inert, non-combustible absorbent material (such as diatomaceous earth or vermiculite) to the spill[8]. Collect the saturated absorbent using non-sparking tools and dispose of it as solid hazardous waste.

    Operational Decision Workflow

    The following diagram illustrates the logical decision-making process for segregating and disposing of 2-Amino-1,2-diphenylpropan-1-ol waste streams.

    G Start Generate 2-Amino-1,2- diphenylpropan-1-ol Waste CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Pure/Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid In Solution SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Halogen Contains Halogenated Solvent? (e.g., DCM) Liquid->Halogen HaloWaste Halogenated Organic Waste Halogen->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste Halogen->NonHaloWaste No Label Label: 'Hazardous Waste' + Full Chemical Name HaloWaste->Label NonHaloWaste->Label SolidWaste->Label EHS EHS Pickup & EPA-Permitted Incineration Label->EHS

    Workflow for the safe segregation and disposal of 2-Amino-1,2-diphenylpropan-1-ol waste.

    References

    • Dartmouth College Environmental Health & Safety. "Hazardous Waste Disposal Guide - Research Areas." Available at:[Link]

    • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Available at:[Link]

    • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Available at:[Link]

    • Oregon State University. "Department of Biological & Ecological Engineering LABORATORY SAFETY MANUAL." Available at:[Link]

    • United States Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." Available at: [Link]

    Sources

    Personal protective equipment for handling 2-Amino-1,2-diphenylpropan-1-ol

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Risk Profile

    2-Amino-1,2-diphenylpropan-1-ol (and its stereoisomers) is a high-value chiral amino alcohol frequently employed as a chiral auxiliary or ligand in asymmetric catalysis (e.g., stereoselective zinc additions).[1] While chemically stable under ambient conditions, its functional groups (primary amine and secondary alcohol) dictate specific reactivity and safety protocols.[1]

    Critical Hazard Determination: While some vendors classify this compound merely as an irritant (Skin Irrit. 2), authoritative safety data sheets often elevate the classification to Skin Corr.[1] 1C (Causes severe skin burns and eye damage) due to the basicity of the amine functionality in high concentrations or specific isomeric forms.[1]

    • Principle of Conservative Safety: This guide treats the substance as Corrosive (Category 1) to ensure maximum personnel protection.[1]

    GHS Classification Summary
    Hazard ClassCategoryHazard StatementCode
    Skin Corrosion/Irritation 1CCauses severe skin burns and eye damage.[1][2][3]H314
    Serious Eye Damage 1Causes serious eye damage.[1][2][3][4]H318
    STOT - Single Exposure 3May cause respiratory irritation.[1][2]H335

    Personal Protective Equipment (PPE) Matrix

    The following PPE standards are non-negotiable for handling this compound. The selection logic is based on the "Barrier-Breach" principle, assuming accidental contact is inevitable.

    PPE Decision Logic
    Graphviz diagram showing PPE selection logic based on physical state (Solid vs Solution).
    Figure 1: PPE Selection Logic based on physical state and exposure risk.
    Detailed PPE Specifications
    ComponentSpecificationScientific Rationale
    Hand Protection Nitrile Rubber (0.11 mm min) Standard latex is permeable to many organic amines.[1] For solution handling (e.g., in DCM or THF), double gloving is required to prevent solvent-mediated permeation.[1]
    Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for corrosive solids.[1] Fine dust can bypass side shields and react with eye moisture to cause alkaline burns.[1]
    Respiratory Fume Hood (Face Velocity >0.5 m/s) The solid may sublime or form dusts; the amine odor is distinct.[1] N95 respirators are a secondary backup only if hood work is impossible.[1]
    Body Lab Coat (Cotton/Poly blend) Must be buttoned to the neck.[1] Synthetic fibers (pure polyester) should be avoided if flammable solvents are co-present due to static risk.[1]

    Operational Handling Protocol (SOP)

    This protocol is designed to minimize "transfer loss" and "exposure events."[1]

    Weighing and Transfer (Solid State)

    Objective: Transfer solid 2-Amino-1,2-diphenylpropan-1-ol without generating airborne dust.

    • Preparation: Place the balance inside the fume hood if possible.[1] If not, use a tared secondary container (e.g., a screw-top vial) to transport the material.[1]

    • Anti-Static Measures: Amino alcohols can be static-prone.[1] Use an anti-static gun or polonium strip if the powder flies.[1]

    • Transfer:

      • Do not use a metal spatula if the material is suspected to be wet or acidic (though typically stable, metal contamination is a risk for catalytic downstream applications).[1] Use a porcelain or PTFE-coated spatula.[1]

      • Technique: "Tap-transfer" rather than "dumping" to reduce aerosolization.[1]

    • Cleanup: Immediately wipe the balance area with a wet paper towel (water/ethanol mixture) to solicit any invisible dust.[1]

    Reaction Setup (Solution State)

    Context: When dissolved (e.g., in Toluene, DCM, or THF), the skin absorption risk increases significantly because the solvent acts as a carrier vehicle.[1]

    Graphviz diagram showing the reaction setup workflow.
    Figure 2: Safe Reaction Workflow preventing carbonate formation and exposure.
    • Inert Atmosphere: Amino alcohols absorb CO₂ from the air to form carbamates/carbonates.[1] Always flush the reaction vessel with Nitrogen or Argon before adding the solid.

    • Dissolution: Add solvent slowly.[1] While not violently exothermic, the heat of solution can increase vapor pressure of the solvent.[1]

    Emergency Response & First Aid

    Self-validating mechanism: The presence of a "Corrosive" kit (Diphoterine or weak acid neutralizers) must be verified before starting work.[1]

    • Eye Contact: Time is tissue. Rinse immediately with water or saline for 15 minutes .[1] Hold eyelids apart. Do not pause to remove contact lenses initially; rinse over them, then remove if possible.[1]

    • Skin Contact: Brush off dry powder before wetting (to prevent creating a concentrated alkaline solution on the skin).[1] Then wash with soap and copious water.[1][2][5]

    • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

    Waste Disposal Protocols

    Disposal must comply with local environmental regulations (e.g., RCRA in the US).[1]

    • Segregation: Do not mix with strong oxidizers or acids in the waste stream.[1] Segregate into "Basic Organic Waste."

    • Chemical Destruction (Incineration): The preferred method is dissolution in a combustible solvent (e.g., ethanol) followed by high-temperature incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx).[1]

    • Container Labeling: Clearly mark waste containers as "Corrosive - Basic" and "Toxic."

    References

    • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 160438, (1R,2S)-2-Amino-1,2-diphenylpropan-1-ol. Retrieved March 8, 2026, from [Link][1]

    • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved March 8, 2026, from [Link][1]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.